Nitrocyclopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitrocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZWOGCKKDSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180295 | |
| Record name | Cyclopentane, nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-38-1 | |
| Record name | Nitrocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Nitrocyclopentane chemical properties and structure"
An In-depth Technical Guide on the Chemical Properties and Structure of Nitrocyclopentane
Introduction
This compound is a cyclic nitroalkane, an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).[1] Its chemical identity is established by the molecular formula C₅H₉NO₂.[1][2] This compound serves as a valuable intermediate in organic synthesis due to the versatile reactivity of the nitro group.[3] The strong electron-withdrawing nature of this functional group significantly influences the molecule's reactivity, particularly by increasing the acidity of the hydrogen on the carbon atom to which it is attached (the α-carbon).[3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
This compound consists of a saturated five-membered carbon ring where one hydrogen atom is replaced by a nitro group.[1] Computational studies using density functional theory (DFT) have been employed to provide detailed insights into its electronic structure, revealing how the nitro group influences the carbon-nitro bond and the ring strain within the cyclopentane structure.[3]
Caption: 2D structure of the this compound molecule.
Physicochemical Properties
This compound is a combustible liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [1][2] |
| Molecular Weight | 115.13 g/mol | [1] |
| Physical Form | Liquid | |
| Density | 1.086 g/mL at 25 °C | [5][6] |
| Boiling Point | 179-180 °C | [6][7] |
| Melting Point | Not available | [7] |
| Refractive Index (n20/D) | 1.454 | [5] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| IUPAC Name | This compound | [8] |
| SMILES String | [O-]--INVALID-LINK--C1CCCC1 or C1CCC(C1)--INVALID-LINK--[O-] | [1][8] |
| InChI Key | CJSZWOGCKKDSJG-UHFFFAOYSA-N | [8] |
| CAS Number | 2562-38-1 | [2][8] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.
Synthesis via Nucleophilic Substitution
This method involves the reaction of a cyclopentyl halide with a nitrite salt. The use of bromocyclopentane is reported to provide a good yield.[1]
Protocol:
-
Prepare a solution of sodium nitrite (NaNO₂) (18 g, 0.26 mol) in dry dimethyl sulfoxide (DMSO) (100 mL).[5]
-
Cool the solution to 15 °C.[5]
-
Add bromocyclopentane (22.0 g, 0.15 mol) to the solution while stirring.[5]
-
Extract the aqueous mixture with petroleum ether (4 x 50 mL).[1][5]
-
Combine the organic extracts and wash them with water (4 x 50 mL).[5]
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.[5]
-
Distill the residue under reduced pressure (bp 62 °C/8 Torr) to yield pure this compound.[5] The typical yield for this procedure is approximately 58%.[1][5]
Caption: Experimental workflow for the synthesis of this compound.
Synthesis via Direct Nitration
This approach involves the direct nitration of cyclopentane using a mixture of nitric and sulfuric acids. This method is scalable but often results in lower yields due to side products.[3]
Protocol:
-
Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The ratio should be optimized to control the reaction's exothermicity.[3]
-
Cool the cyclopentane reactant.
-
Slowly add the nitrating mixture to the cyclopentane while vigorously stirring and maintaining a controlled temperature, typically below 50°C, to minimize over-nitration and oxidative degradation.[3]
-
Allow the reaction to proceed for a set duration, which must be optimized to favor the formation of the desired mononitrated product.[3]
-
After the reaction is complete, carefully quench the mixture by pouring it over ice.
-
Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then wash again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the crude product by distillation. Yields for this method are variable, typically ranging from 20-50%.[3]
Chemical Reactivity and Transformations
The nitro group in this compound is the center of its reactivity, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the α-proton acidic, facilitating the formation of a stabilized carbanion intermediate known as a nitronate.[3] This intermediate is key to many C-C bond-forming reactions.[3]
Key transformations include:
-
Reduction to Amines: The nitro group can be readily reduced to a primary amine. For instance, this compound can be converted to cyclopentylamine using reducing agents like hydrogen gas with a palladium catalyst.[3]
-
Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone.[3] This involves the formation of a nitronate salt followed by hydrolysis under acidic conditions, transforming this compound into a precursor for cyclopentanone derivatives.[3]
-
Oxidation: The nitro group can be oxidized to form nitrocyclopentanone using strong oxidizing agents like potassium permanganate.[1]
-
Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as [3+2] annulation, to produce more complex cyclic structures.[1]
Caption: Logical diagram of this compound's primary reaction pathways.
Biological and Toxicological Profile
Research has been conducted into the biological activities of this compound. Studies have examined its capacity to induce DNA repair in rat hepatocytes.[5] Furthermore, the corresponding nitronate of this compound has shown mutagenic potential in Salmonella strains TA100 and TA102.[5] This line of inquiry is relevant to the broader field of nitroaromatic compounds, which are explored as hypoxia-activated prodrugs for cancer therapy, where the nitro group is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[3]
Caption: Logical workflow of the biological evaluation of this compound.
Safety and Handling
This compound is classified as a combustible liquid and requires careful handling.[2][4] It is harmful if swallowed, inhaled, or in contact with skin.[4][8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]
Precautionary Measures:
-
Handling: Avoid breathing vapor, mist, or gas.[2] Use only outdoors or in a well-ventilated area.[9] Wash thoroughly after handling.[9] Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields).[2]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[9]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.[9] If inhaled, remove the person to fresh air.[9]
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases for reference.[2][8][10][11] These analytical methods are crucial for the structural elucidation and purity assessment of the compound.[3]
References
- 1. Buy this compound | 2562-38-1 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 2562-38-1 [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound(2562-38-1) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Synthesis of Nitrocyclopentane from Cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing nitrocyclopentane from cyclopentane. It details the methodologies for direct nitration of the parent alkane under various conditions and explores alternative multi-step synthetic pathways. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor to a variety of functional groups, including amines and carbonyls. Its synthesis from the readily available and inexpensive starting material, cyclopentane, is a topic of significant interest. This guide will focus on the most common and effective methods for this transformation, providing the necessary details for their practical implementation in a laboratory setting.
Synthetic Pathways
The synthesis of this compound from cyclopentane can be broadly categorized into two main approaches: direct nitration of the C-H bond of cyclopentane and multi-step synthesis involving functionalized cyclopentane derivatives.
Direct Nitration of Cyclopentane
Direct nitration involves the direct reaction of cyclopentane with a nitrating agent to introduce a nitro (-NO₂) group onto the cyclopentyl ring. This can be achieved through liquid-phase or vapor-phase methods.
Liquid-phase nitration is a common laboratory-scale method for the synthesis of nitroalkanes.
-
Mixed Acid Nitration (HNO₃/H₂SO₄): This is a classical and widely used method for nitration. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then reacts with cyclopentane. The reaction requires careful temperature control to minimize side reactions such as oxidation and the formation of dinitro products.[1] Yields for this method are typically in the range of 20-50%.[1]
-
Nitration with Nitronium Salts: Nitronium salts, such as nitronium hexafluorophosphate (NO₂⁺PF₆⁻), offer a powerful alternative for the nitration of alkanes. These reactions can be carried out in organic solvents like methylene chloride or nitroethane.
Vapor-phase nitration is primarily an industrial process that involves the reaction of cyclopentane with nitric acid or nitrogen tetroxide at elevated temperatures (typically 150-475 °C). This method proceeds through a free-radical mechanism, which can lead to a mixture of nitroalkanes and oxidation byproducts.
Multi-Step Synthesis (via Nucleophilic Substitution)
An alternative to direct nitration is a two-step process involving the initial functionalization of cyclopentane, followed by nucleophilic substitution.
-
Halogenation of Cyclopentane: Cyclopentane can be halogenated (e.g., brominated) under free-radical conditions to form cyclopentyl bromide.
-
Nucleophilic Substitution: The resulting cyclopentyl bromide can then be reacted with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable solvent to yield this compound.
This method can offer better control and selectivity compared to direct nitration, although it involves an additional synthetic step.
Experimental Protocols
Direct Liquid-Phase Nitration of Cyclopentane with Mixed Acid
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio) is prepared. The flask is cooled in an ice-water bath to maintain a temperature below 10 °C.
-
Cyclopentane is added dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature, often below 50 °C, for a specified period (e.g., 1-3 hours).[1]
-
The reaction mixture is then poured onto crushed ice and extracted with diethyl ether.
-
The organic layer is separated, washed with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Synthesis of this compound via Nucleophilic Substitution
Part A: Bromination of Cyclopentane (Illustrative Protocol)
Materials:
-
Cyclopentane
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN (initiator)
-
Carbon Tetrachloride (or a safer alternative solvent)
Procedure:
-
A mixture of cyclopentane, NBS, and a catalytic amount of BPO or AIBN in carbon tetrachloride is refluxed.
-
The reaction is monitored by GC for the disappearance of cyclopentane.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.
-
The solvent is removed by distillation to yield crude cyclopentyl bromide, which can be purified by distillation.
Part B: Nitration of Cyclopentyl Bromide
Materials:
-
Cyclopentyl Bromide
-
Sodium Nitrite (NaNO₂)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl Ether
Procedure:
-
A solution of cyclopentyl bromide in DMF is added to a stirred suspension of sodium nitrite in DMF.
-
The reaction mixture is heated (e.g., to 50-70 °C) and stirred for several hours.
-
The progress of the reaction is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The resulting this compound is purified by distillation.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Boiling Point | 179-180 °C | |
| Density | 1.086 g/mL | |
| Refractive Index | 1.4540 | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.91 (m, 1H), 2.26 (m, 2H), 2.12 (m, 2H), 1.88 (m, 2H), 1.70 (m, 2H) | [3] |
| ¹³C NMR (CDCl₃) | Signals typically observed for the cyclopentyl ring carbons, with the carbon attached to the nitro group shifted downfield. | [4] |
| IR (Neat) | Strong absorptions around 1550 cm⁻¹ (asymmetric NO₂ stretch) and 1380 cm⁻¹ (symmetric NO₂ stretch). | [2] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 115. Key fragment ions at m/z 69 and 41. | [2][3] |
Comparison of Synthetic Methods
| Method | Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| Liquid-Phase Nitration (Mixed Acid) | Cyclopentane, HNO₃, H₂SO₄ | 20-50% | Moderate; risk of over-nitration and oxidation | Inexpensive reagents, direct conversion | Use of strong acids, moderate yields, side reactions |
| Vapor-Phase Nitration | Cyclopentane, HNO₃ or N₂O₄ (gas phase) | Variable | Low; mixture of products, potential ring cleavage | Suitable for large-scale industrial production | High temperatures, complex product mixture |
| Nucleophilic Substitution | Cyclopentyl halide, NaNO₂ | Good to High | High | Good control, high selectivity, milder conditions | Multi-step process, requires pre-functionalization |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound from Cyclopentane.
Mechanistic Considerations
The direct nitration of alkanes can proceed through two primary mechanisms depending on the reaction conditions.
-
Electrophilic Substitution: In liquid-phase nitration with mixed acids, the reaction proceeds via an electrophilic attack of the nitronium ion (NO₂⁺) on the C-H sigma bond of cyclopentane. This involves a five-coordinate carbonium ion intermediate.
-
Free Radical Substitution: Vapor-phase nitration at high temperatures occurs through a free-radical chain reaction. The initiation step involves the homolytic cleavage of nitric acid to form hydroxyl and nitro radicals. These radicals then abstract a hydrogen atom from cyclopentane to generate a cyclopentyl radical, which subsequently reacts with nitrogen dioxide.
References
A Comprehensive Technical Guide on the Physical Characteristics of Nitrocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclopentane (CAS No: 2562-38-1) is a cyclic nitroalkane, appearing as a clear to pale yellow liquid, that serves as a versatile intermediate in organic synthesis.[1][2] Its unique chemical properties, stemming from the electron-withdrawing nature of the nitro group on a cyclopentyl scaffold, make it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules.[3] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and the determination of its key physical properties, and a visualization of its primary reaction pathways.
Core Physical and Chemical Properties
This compound is a polar compound, a characteristic that influences its physical properties such as its boiling point and solubility.[4][5] As a secondary nitroalkane, it exhibits moderate stability but should be handled with care due to the potential for decomposition at high temperatures.[6][7]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [6][8][9] |
| Molecular Weight | 115.13 g/mol | [6][8][10] |
| CAS Number | 2562-38-1 | [6][8][11] |
| Appearance | Clear to pale yellow liquid | [1][2] |
| Boiling Point | 180 °C (at 760 mmHg) | [6][10][12] |
| Density | 1.086 g/mL at 25 °C | [6][10][12] |
| Refractive Index (n²⁰/D) | 1.454 | [10][12][13] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [10][12] |
| Vapor Pressure | 0.866 mmHg at 25 °C | [2] |
| LogP (Octanol/Water) | ~1.3 - 1.7 | [2][9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [4][5] |
Note on Melting Point: Some sources report a melting point of 143-144 °C.[2][6] However, as this compound is consistently described as a liquid at room temperature, this value is likely erroneous. Other sources do not provide a melting point.
Synthesis and Reaction Pathways
This compound can be synthesized through several routes, primarily via the nitration of cyclopentane or the nucleophilic substitution of a cyclopentyl halide.
Caption: Primary synthetic routes to this compound.
The reactivity of this compound is dominated by the nitro group, which can be transformed into other valuable functional groups.
Caption: Key chemical transformations of this compound.
Biological Activity and Potential Mechanism of Action
While a specific signaling pathway has not been fully elucidated, studies have shown that the nitronate of this compound is mutagenic in Salmonella strains and can induce DNA repair mechanisms in rat hepatocytes.[10][13] This suggests a pathway involving metabolic activation to a reactive species that can interact with DNA.
Caption: Postulated bioactivation pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the determination of its primary physical characteristics.
Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from a literature procedure for the synthesis of this compound from bromocyclopentane.[13]
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 4. api.creol.ucf.edu [api.creol.ucf.edu]
- 5. home.uni-leipzig.de [home.uni-leipzig.de]
- 6. Buy this compound | 2562-38-1 [smolecule.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. This compound nitronate | C5H8NO2- | CID 197165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 99 2562-38-1 [sigmaaldrich.com]
- 11. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. This compound | 2562-38-1 [chemicalbook.com]
"Nitrocyclopentane CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of nitrocyclopentane, a versatile cyclic nitroalkane. It covers its fundamental chemical and physical properties, detailed synthesis methodologies, and significant chemical transformations. Special emphasis is placed on its applications in organic synthesis and its relevance to drug discovery and development. This document also includes detailed experimental protocols for its synthesis and key reactions, alongside a summary of its toxicological profile and safety considerations.
Introduction
This compound is an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).[1] Its unique structural and electronic properties make it a valuable intermediate in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the cyclopentane ring, rendering the alpha-carbon acidic and enabling a range of chemical transformations.[2] This guide aims to be a comprehensive resource for researchers and professionals working with or considering the use of this compound in their work.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2562-38-1 | [4][5][6] |
| Molecular Formula | C₅H₉NO₂ | [1][5] |
| Molecular Weight | 115.13 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 179-180 °C | [4][7] |
| Density | 1.086 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.454 | [4][6] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [6] |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | CJSZWOGCKKDSJG-UHFFFAOYSA-N | [5] |
| SMILES | C1CCC(C1)--INVALID-LINK--[O-] | [1] |
Synthesis of this compound
This compound can be synthesized through various methods, with the most common being nucleophilic substitution and direct nitration.
Synthesis via Nucleophilic Substitution
A reliable method for the laboratory-scale synthesis of this compound involves the reaction of a cyclopentyl halide with a nitrite salt.
Diagram 1: Synthesis of this compound from Bromocyclopentane
References
- 1. Buy this compound | 2562-38-1 [smolecule.com]
- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 2562-38-1 [chemicalbook.com]
- 5. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 2562-38-1 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Spectroscopic Analysis of Nitrocyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of nitrocyclopentane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to support research and development activities by providing detailed spectral data and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (α-proton) | ~4.91 | Multiplet |
| H-2, H-5 (β-protons) | ~2.26 | Multiplet |
| H-2', H-5' (β-protons) | ~2.12 | Multiplet |
| H-3, H-4 (γ-protons) | ~1.88 | Multiplet |
| H-3', H-4' (γ-protons) | ~1.70 | Multiplet |
Note: The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The electron-withdrawing nature of the nitro group causes the α-proton (H-1) to be significantly deshielded and appear at a lower field. Due to the complexity of the overlapping signals, the precise coupling constants are not explicitly determined in the available data. The multiplicity for all signals is described as multiplets.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (α-carbon) | 85-95 |
| C-2, C-5 (β-carbons) | 30-40 |
| C-3, C-4 (γ-carbons) | 20-30 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | ~1550 | Strong |
| Symmetric NO₂ Stretch | ~1365 | Strong |
| C-H Stretch (Cyclopentane) | 2850-2950 | Medium to Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium |
Note: The spectrum was obtained from a neat liquid sample using a Bruker Tensor 27 FT-IR spectrometer. The most characteristic absorptions are the strong symmetric and asymmetric stretches of the nitro group.[1]
Experimental Protocols
Detailed methodologies for the acquisition of NMR and IR spectra of this compound are provided below. These protocols are based on standard practices for the analysis of liquid organic compounds.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine its molecular structure and electronic environment.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral parameters, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Acquire and process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound (liquid)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Acetone or other suitable solvent for cleaning
Procedure (Neat Liquid Sample):
-
Sample Preparation:
-
Ensure the ATR crystal or salt plates are clean by wiping with a soft tissue dampened with a volatile solvent like acetone and allowing it to dry completely.
-
Place a single drop of neat this compound onto the center of one salt plate or the ATR crystal.
-
If using salt plates, carefully place the second plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Instrument Setup:
-
Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the this compound sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to specific molecular vibrations and functional groups.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of this compound.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
Logical Relationship of Spectroscopic Data Interpretation
The following diagram illustrates the logical connections between the acquired spectroscopic data and the structural information derived for this compound.
Caption: Logical flow from spectroscopic data to structure.
References
Thermodynamic Properties of Nitrocyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopentane (C₅H₉NO₂), a cyclic nitroalkane, serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant cyclopentylamine derivatives and as a precursor to cyclopentanone via the Nef reaction. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessment, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details on experimental methodologies for their determination, and a visualization of its principal reaction pathways.
Core Thermodynamic Properties
The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and critically evaluated data compilations. The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Boiling Point (at 1 atm) | 180 °C (453.15 K) | [2] |
| Density (at 25 °C) | 1.086 g/mL | [2] |
| Refractive Index (n20/D) | 1.454 | [2] |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | Data not explicitly found for this compound | |
| Enthalpy of Vaporization (at 298.15 K) | 49.5 ± 2.0 kJ/mol | [1] |
| Vapor Pressure (at 25 °C) | 115 Pa | [1] |
Table 2: Temperature-Dependent Thermodynamic Properties of this compound (Ideal Gas)
| Temperature (K) | Heat Capacity, C_p (J/mol·K) | Enthalpy, H (kJ/mol) | Entropy, S (J/mol·K) |
| 200 | 88.35 | 16.82 | 315.84 |
| 298.15 | 124.73 | 27.83 | 354.59 |
| 400 | 162.15 | 42.48 | 396.63 |
| 500 | 194.52 | 60.31 | 438.48 |
| 600 | 222.04 | 81.16 | 478.68 |
| 700 | 245.41 | 104.55 | 516.84 |
| 800 | 265.34 | 130.08 | 552.92 |
| 900 | 282.41 | 157.48 | 586.99 |
| 1000 | 297.11 | 186.49 | 619.21 |
| Data sourced from NIST Web Thermo Tables (WTT)[1]. Enthalpy is relative to the ideal gas at 0 K. |
Table 3: Temperature-Dependent Thermodynamic Properties of this compound (Liquid Phase)
| Temperature (K) | Heat Capacity at Saturation, C_sat (J/mol·K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |
| 250 | 168.9 | - | 211.5 |
| 298.15 | 180.4 | - | 241.9 |
| 350 | 194.5 | - | 272.7 |
| 400 | 211.3 | - | 299.8 |
| 450 | 231.0 | - | 326.1 |
| Data sourced from NIST Web Thermo Tables (WTT)[1]. Enthalpy data for the liquid phase was not directly available in a tabulated format. |
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on a suite of well-established experimental techniques. While specific, detailed protocols for this compound are not always available in the literature, the following sections describe the general methodologies employed for nitroalkanes.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of organic compounds like this compound is typically determined indirectly through combustion calorimetry.
Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel, known as a "bomb."
-
Oxygenation: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Ignition: The sample is ignited electrically.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Heat Capacity
The heat capacity of this compound, in both its liquid and solid phases, is commonly measured using Differential Scanning Calorimetry (DSC).
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Encapsulation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a linear heating rate (e.g., 10 K/min).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard, typically sapphire, under the same conditions.
Vapor Pressure
Vapor pressure is a critical property for distillation and for understanding the volatility of a compound. Several methods can be employed for its measurement.
Protocol: Static Method
-
Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge) is used.
-
Sample Degassing: A sample of this compound is placed in the vessel and thoroughly degassed to remove any dissolved air.
-
Equilibration: The vessel is maintained at a constant temperature until the pressure reading stabilizes, indicating that the vapor is in equilibrium with the liquid.
-
Measurement: The equilibrium pressure is recorded at various temperatures to establish the vapor pressure curve.
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common laboratory method is the nitration of cyclopentane.
Caption: Workflow for the synthesis of this compound via nitration of cyclopentane.
Reduction of this compound to Cyclopentylamine
A key application of this compound is its reduction to cyclopentylamine, a valuable building block in medicinal chemistry.
Caption: Reaction pathway for the reduction of this compound to cyclopentylamine.
Nef Reaction of this compound
The Nef reaction provides a route to convert secondary nitroalkanes, such as this compound, into ketones.
Caption: Reaction pathway for the Nef reaction of this compound to yield cyclopentanone.
References
The Solubility of Nitrocyclopentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of nitrocyclopentane in organic solvents. Due to a notable scarcity of specific quantitative data for this compound in publicly available literature, this guide establishes a qualitative framework based on the known behavior of nitroalkanes. It further presents illustrative quantitative data for closely related compounds, namely nitromethane and nitroethane, to provide a practical reference for researchers. Additionally, this document details the key factors influencing the solubility of nitro-compounds, outlines a general experimental protocol for solubility determination, and introduces modern predictive models as a valuable tool for estimating solubility.
Introduction
This compound (C₅H₉NO₂) is a cyclic nitroalkane of interest in various fields of chemical synthesis and research. Understanding its solubility in a range of organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. The polarity of the nitro group combined with the nonpolar nature of the cyclopentyl ring results in a nuanced solubility profile that dictates its behavior in different solvent environments. This guide aims to provide a thorough understanding of these characteristics for professionals in research and drug development.
Qualitative Solubility of this compound
Quantitative Solubility of Representative Nitroalkanes
In the absence of specific data for this compound, this section provides quantitative solubility data for nitromethane and nitroethane in various organic solvents. This information, largely derived from sources like the IUPAC-NIST Solubility Data Series, serves as an illustrative guide for researchers.[4][5][6] It is important to note that while trends may be similar, the actual solubility of this compound will differ due to its larger alkyl structure.
Table 1: Solubility of Nitromethane in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x₁) of Nitromethane | Reference |
| Benzene | Miscible | [7] |
| Heptane | 0.0515 (in heptane-rich phase) | [7] |
| Ethanol | Miscible | |
| Acetone | Miscible | [8] |
Note: "Miscible" indicates that the components are soluble in each other in all proportions.
Table 2: Solubility of Nitroethane in Various Organic Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Methanol | Miscible | - | [9] |
| Ethanol | Miscible | - | [9] |
| Ethyl Ether | Miscible | - | [9] |
| Chloroform | Soluble | - | [9] |
| 3-Methylpentane | 0.692 (mole fraction in nitroethane-rich phase) | 23.85 | [10] |
Factors Influencing Solubility
The solubility of this compound, like other nitroalkanes, is governed by several key factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in experimental and industrial processes.
-
Polarity ("Like Dissolves Like") : The principle of "like dissolves like" is the most fundamental factor.[11] The polar nitro group (-NO₂) of this compound allows for interactions with polar solvents such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone). The nonpolar cyclopentane ring favors dissolution in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) through van der Waals forces.
-
Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, temperature can still influence its miscibility with other liquids. For gaseous solutes, solubility generally decreases with increasing temperature.[11][12]
-
Pressure : Pressure has a significant impact on the solubility of gaseous solutes but has a negligible effect on the solubility of liquids and solids in liquid solvents.[11]
-
Molecular Size and Structure : Larger molecules generally exhibit lower solubility than smaller, structurally similar molecules.[12] This is because more energy is required to overcome the intermolecular forces between the larger solute molecules.
-
Intermolecular Forces : The types of intermolecular forces (hydrogen bonding, dipole-dipole interactions, London dispersion forces) between solute-solute, solvent-solvent, and solute-solvent molecules play a critical role. A high solubility is favored when the solute-solvent interactions are stronger than the solute-solute and solvent-solvent interactions.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a general protocol for the experimental determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.[13]
5.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials with screw caps
5.2. Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation :
-
After the equilibration period, allow the vial to stand undisturbed in the shaker bath at the same temperature for several hours to allow the undissolved phase to settle.
-
If necessary, centrifuge the vial to achieve complete phase separation.
-
-
Sampling and Dilution :
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated/cooled pipette to the experimental temperature.
-
Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis :
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation :
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.
-
Caption: Experimental workflow for determining solubility.
Predictive Models for Solubility
In recent years, computational methods, particularly machine learning models, have emerged as powerful tools for predicting the solubility of organic compounds in various solvents. These models utilize a set of molecular descriptors that quantify the physicochemical properties of the solute and solvent to predict solubility. While a detailed discussion is beyond the scope of this guide, researchers should be aware of these in silico approaches as they can provide valuable estimations, especially when experimental data is lacking.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, a strong qualitative understanding can be derived from the established behavior of other nitroalkanes. This compound is expected to be readily soluble in a wide range of common organic solvents. For quantitative estimations, the provided data on nitromethane and nitroethane can serve as a useful, albeit approximate, reference. The experimental protocol detailed herein offers a robust framework for researchers to determine precise solubility data for their specific applications. As chemical research and data science continue to intersect, predictive models will likely play an increasingly important role in filling data gaps for compounds like this compound.
References
- 1. brainkart.com [brainkart.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Nitroethane | CH3CH2NO2 | CID 6587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 11. byjus.com [byjus.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
The Discovery and Synthesis of Nitrocyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopentane, a five-membered aliphatic nitro compound, holds a significant position in the landscape of synthetic organic chemistry. Its unique combination of a cyclic alkane framework and a reactive nitro group makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and energetic materials. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for professionals in research and drug development.
Historical Context and Discovery
The study of alicyclic compounds gained significant momentum in the late 19th and early 20th centuries, with pioneering work by chemists such as Otto Wallach, Vladimir Markovnikov, and Mikhail Konovalov. Their investigations into the chemistry of cycloalkanes laid the groundwork for understanding the reactivity of these cyclic systems.
While the precise first synthesis of this compound is not definitively documented in readily accessible modern literature, the foundational work on the nitration of cycloalkanes points to the contributions of Russian chemists. M.I. Konovalov, in the 1890s, developed a method for the nitration of saturated hydrocarbons, including cycloalkanes, using dilute nitric acid at elevated temperatures and pressures. Later, S.S. Nametkin, a student of the Markovnikov school, expanded on this work, investigating the reactions of nitric acid with various hydrocarbons, including those with five-membered rings. It is highly probable that the first synthesis of this compound was achieved through the direct nitration of cyclopentane, following the principles established by these early pioneers in alicyclic chemistry.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research. The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol [1][2] |
| CAS Number | 2562-38-1[1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 179-180 °C[3] |
| Density | 1.086 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.454[2][3] |
| Flash Point | 67 °C (152.6 °F) - closed cup[2] |
| Vapor Pressure | 0.866 mmHg at 25°C |
Synthetic Methodologies
Two primary synthetic routes have been established for the preparation of this compound: direct nitration of cyclopentane and nucleophilic substitution on a cyclopentyl halide.
Direct Nitration of Cyclopentane
This method involves the direct reaction of cyclopentane with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic substitution reaction introduces a nitro group onto the cyclopentane ring.
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Slowly add the desired amount of cyclopentane to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the cyclopentane-sulfuric acid mixture over a period of 1-2 hours. The temperature of the reaction mixture must be strictly maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 2-3 hours at 0-5 °C.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layer and the ether extracts. Wash successively with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
The crude this compound is then purified by vacuum distillation.[1]
Nucleophilic Substitution of Cyclopentyl Halide
This method involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) with a nitrite salt, such as sodium nitrite or silver nitrite. This is a classic SN2 reaction where the nitrite ion displaces the halide ion.
Materials:
-
Cyclopentyl bromide or Cyclopentyl iodide
-
Sodium Nitrite (NaNO₂) or Silver Nitrite (AgNO₂)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Water
-
Petroleum ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium nitrite in dimethyl sulfoxide.
-
Add cyclopentyl bromide to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to a temperature of 50-60 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water.
-
Extract the aqueous mixture with several portions of petroleum ether.
-
Combine the organic extracts and wash them with water to remove any residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude this compound is purified by vacuum distillation.
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This compound remains a compound of significant interest due to its versatile reactivity. The synthetic methods of direct nitration and nucleophilic substitution provide reliable routes to this important building block. A thorough understanding of its historical context, physicochemical properties, and detailed experimental protocols is crucial for its effective application in the development of novel chemical entities in the pharmaceutical and materials science sectors.
References
Unveiling the Energetic Landscape: A Technical Guide to the Ring Strain Analysis of Nitrocyclopentane
For Immediate Release
Harbin, CN – October 31, 2025 – In a deep dive into the molecular dynamics of energetic materials, this technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the ring strain in nitrocyclopentane. This document outlines the theoretical and experimental methodologies used to elucidate the conformational intricacies and inherent strain of this significant chemical entity, providing a foundational resource for advancements in energetic materials and pharmaceutical design.
This compound, a cyclic nitroalkane, presents a unique case study in the balance between conformational flexibility and the energetic penalties imposed by ring strain. The presence of the nitro group further influences its electronic and structural properties, making a thorough understanding of its conformational preferences and strain energy crucial for predicting its stability, reactivity, and potential applications. This guide synthesizes key findings from computational and experimental studies, presenting a clear and actionable overview of the subject.
Conformational Landscape and Strain Energy
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry). The introduction of a nitro group substituent breaks this symmetry and influences the conformational preference and the magnitude of the ring strain.
Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in dissecting the energetics of this compound.[1][2] These theoretical investigations reveal that the ring strain energy is a critical factor in the molecule's overall stability and reactivity.
Quantitative Analysis of Ring Strain
The ring strain energy (RSE) of this compound is determined computationally by comparing its heat of formation with that of a strain-free reference molecule. Isodesmic reactions are a common theoretical method for calculating RSE, as they help to cancel out systematic errors in the calculations. A theoretical study comparing various nitrocycloalkanes has provided valuable insights into the relative strain energies.[1][2]
| Compound | Ring Strain Energy (kcal/mol) - Approximate | Reference Method |
| Nitrocyclopropane | ~27.5 | Theoretical |
| Nitrocyclobutane | ~26.4 | Theoretical |
| This compound | ~6.2 | Theoretical |
| Nitrocyclohexane | ~0 | Theoretical |
Note: The values presented are approximate and intended for comparative purposes. The precise calculated values can vary depending on the computational method and basis set used.
Structural Parameters of this compound
The optimized molecular geometry of this compound provides crucial insights into the distribution of strain within the ring. The following table summarizes key structural parameters obtained from computational studies, typically at the B3LYP/6-311++G(2df,2p) level of theory.[1][2]
| Parameter | Value | Description |
| C-N Bond Length | Varies with conformation | The length of the bond connecting the cyclopentyl ring to the nitro group. Its strength is influenced by the ring strain.[1][2] |
| C-C Bond Lengths | ~1.54 - 1.56 Å | The lengths of the carbon-carbon bonds within the cyclopentane ring, which can be slightly elongated due to ring pucker. |
| C-C-C Bond Angles | ~102° - 106° | These angles deviate from the ideal tetrahedral angle of 109.5°, indicating angular strain. |
| O-N-O Bond Angle | ~125° | The angle within the nitro group. |
| Dihedral Angles | Varies | The puckering of the ring is defined by the endocyclic torsion (dihedral) angles. |
Note: The exact values for bond lengths and angles are dependent on the specific conformation (e.g., envelope vs. twist) and the computational methodology.
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a comprehensive ring strain analysis of this compound.
Experimental Methodologies
Synthesis of this compound:
A standard laboratory synthesis of this compound can be adapted from established organic chemistry protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite in dimethyl sulfoxide (DMSO).
-
Addition of Substrate: Add cyclopentyl bromide to the solution dropwise while maintaining the temperature at approximately 15-20°C with an ice bath.
-
Reaction: Stir the mixture vigorously for several hours at room temperature.
-
Workup: Pour the reaction mixture into ice water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized this compound and to study its conformational dynamics. The chemical shifts and coupling constants of the ring protons can provide information about the preferred conformation in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the nitro group (typically strong asymmetric and symmetric stretches around 1550 cm⁻¹ and 1380 cm⁻¹, respectively) and the C-H and C-C bonds of the cyclopentane ring.
Computational Chemistry Protocol
Density Functional Theory (DFT) is a powerful tool for modeling the structure and energetics of this compound.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Initial Structure: Build an initial 3D structure of this compound. It is advisable to start with both the envelope and twist conformations as separate initial guesses.
-
Method and Basis Set Selection: Choose a suitable level of theory. The B3LYP functional with the 6-311++G(2df,2p) or aug-cc-pVTZ basis sets are commonly used for such systems to achieve a good balance of accuracy and computational cost.[1][2]
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure for each starting conformation. This process will yield the optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. The frequency data can also be used to predict the IR spectrum.
-
Energy Calculation: The electronic energies of the optimized conformers are calculated to determine their relative stabilities.
-
Ring Strain Energy Calculation: To calculate the ring strain energy, a suitable isodesmic reaction is defined. For example: this compound + n-Propane + Ethylamine → n-Pentane + Nitromethane + Propylamine The RSE is then calculated as the difference in the total electronic energies of the products and the reactants.
Workflow and Logical Relationships
The comprehensive analysis of this compound's ring strain follows a logical workflow that integrates experimental synthesis and characterization with computational modeling.
Signaling Pathways and Mechanistic Insights
While "signaling pathways" are typically associated with biological systems, in the context of chemical reactivity, we can consider the influence of ring strain on reaction pathways. The strain energy in this compound can be released during chemical transformations, thus influencing the thermodynamics and kinetics of a reaction.
References
- 1. A theoretical study on the strength of the C-NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in nitrocyclopropane, nitrocyclobutane, this compound or nitrocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Potential Research Applications of Nitrocyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclopentane, a versatile cyclic nitroalkane, holds significant potential as a building block in various fields of chemical research, including medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of a five-membered aliphatic ring and a reactive nitro group allows for a diverse range of chemical transformations, leading to the synthesis of valuable compounds such as cyclopentylamines, cyclopentanones, and complex heterocyclic structures. This guide provides a comprehensive overview of the core properties, synthesis, and key reactions of this compound, with a focus on its potential research applications. Detailed experimental protocols for seminal transformations, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in the laboratory.
Introduction
Nitroaliphatic compounds are well-established as powerful intermediates in organic synthesis due to the versatile reactivity of the nitro group.[1] this compound, with its cyclic structure, offers a unique scaffold that can be functionalized to generate a variety of cyclopentane derivatives, which are prevalent in many biologically active molecules and advanced materials.[2] The electron-withdrawing nature of the nitro group acidifies the α-proton, enabling the formation of a nitronate anion, a key intermediate in many carbon-carbon bond-forming reactions.[3] Furthermore, the nitro group can be readily transformed into other functional groups, most notably amines and carbonyls, making this compound a valuable precursor for a wide array of target molecules.[2] This guide aims to provide researchers with a detailed technical overview of this compound to unlock its potential in their respective fields.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in research.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [4] |
| CAS Number | 2562-38-1 | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 180 °C (at 760 mmHg) | [5] |
| Density | 1.086 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.454 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound shows distinct signals for the protons on the cyclopentane ring. The proton on the carbon bearing the nitro group (α-proton) is deshielded and appears at a lower field.
-
δ (ppm): 4.91 (1H, m), 2.26 (2H, m), 2.12 (2H, m), 1.88 (2H, m), 1.70 (2H, m)[6]
-
-
¹³C NMR (CDCl₃): The carbon attached to the nitro group shows a characteristic downfield shift.
-
δ (ppm): 87.0 (CH-NO₂), 31.0 (CH₂), 24.0 (CH₂)[7]
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.[4]
-
Key Absorptions (cm⁻¹):
-
~2960-2870 (C-H stretching)
-
~1545 (asymmetric NO₂ stretching)
-
~1375 (symmetric NO₂ stretching)[8]
-
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns.[4]
-
m/z (relative intensity): 70 (M⁺), 42 (base peak), 55, 43, 41, 39, 29, 27[9] The fragmentation often involves the loss of the nitro group (NO₂) or nitrous acid (HNO₂).[10]
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the nitration of cyclopentane and nucleophilic substitution on a cyclopentyl halide.
Nitration of Cyclopentane
Direct nitration of cyclopentane using a mixture of nitric acid and sulfuric acid is a common method, though it can be prone to the formation of side products if not carefully controlled.[3]
Key Reactions and Transformations
The synthetic utility of this compound stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups.
Reduction to Cyclopentylamine
The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound, providing access to cyclopentylamine, a key building block in pharmaceuticals and other fine chemicals.[2]
4.1.1. Experimental Protocol: Catalytic Hydrogenation
General Procedure (Adapted from Nitrocyclohexane Hydrogenation):
-
In a high-pressure autoclave, a solution of this compound in a suitable solvent (e.g., ethanol, methanol) is prepared.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, or a bimetallic catalyst like CuCo/SiO₂) is added to the solution.[11][12]
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-40 bar).[12]
-
The reaction mixture is heated to the desired temperature (e.g., 50-125 °C) and stirred vigorously.[12]
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure, and the resulting crude cyclopentylamine can be purified by distillation.
Note: The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity.
Conversion to Cyclopentanone via the Nef Reaction
The Nef reaction is a classical method for converting primary and secondary nitroalkanes into their corresponding aldehydes and ketones.[13] This transformation is particularly useful for accessing cyclopentanone from this compound. The reaction proceeds by forming a nitronate salt, which is then hydrolyzed under acidic conditions.[14][15]
4.2.1. Experimental Protocol: Nef Reaction
A detailed experimental protocol for the Nef reaction of this compound is not explicitly available in the searched literature. However, a general procedure for the Nef reaction can be outlined.[16]
General Procedure:
-
This compound is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A strong base (e.g., sodium methoxide or sodium hydroxide) is added at a low temperature to form the sodium salt of the nitronate.
-
The resulting solution of the nitronate salt is then slowly added to a cold, aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) with vigorous stirring.[3]
-
The reaction mixture is stirred for a period to allow for the hydrolysis to complete.
-
The product, cyclopentanone, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude cyclopentanone can be purified by distillation.
Potential Research Applications
The versatility of this compound as a synthetic intermediate opens up numerous avenues for research and development.
Drug Discovery and Medicinal Chemistry
The cyclopentane ring is a common structural motif in many biologically active compounds. This compound serves as a valuable starting material for the synthesis of novel drug candidates.
-
Synthesis of Chiral Building Blocks: Asymmetric synthesis methodologies can be employed to generate chiral this compound derivatives. These enantiomerically pure compounds are crucial building blocks for the synthesis of complex, stereochemically defined pharmaceutical agents.[17]
-
Precursor to Bioactive Molecules: The reduction of this compound to cyclopentylamine provides access to a key intermediate for the synthesis of various bioactive molecules.[1][18][19][20] For example, cyclopentylamine derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists.
Materials Science and Energetic Materials
The nitro group is a well-known "explosophore," and its presence in a molecule can impart energetic properties.[12][21][22]
-
Energetic Material Precursor: While this compound itself is not a primary explosive, it can serve as a precursor for the synthesis of more highly nitrated cyclopentane derivatives, which may have potential applications as energetic materials.[2] Research in this area would involve the synthesis and characterization of polynitrocyclopentanes to evaluate their thermal stability, sensitivity, and energetic performance.[23]
Organic Synthesis and Methodology Development
This compound is an excellent substrate for exploring and developing new synthetic methodologies.
-
Organocatalysis: The development of organocatalytic methods for the asymmetric functionalization of this compound is an active area of research.[24][25] This allows for the creation of chiral cyclopentane derivatives with high enantioselectivity, which are valuable in various synthetic applications.
-
Cycloaddition Reactions: The nitro group can activate adjacent double bonds, making nitrocyclopentene derivatives (obtainable from this compound) interesting partners in cycloaddition reactions for the construction of complex polycyclic systems.[5]
Conclusion
This compound is a readily accessible and highly versatile chemical building block with significant untapped potential. Its rich chemistry allows for the synthesis of a wide range of valuable compounds with applications spanning from drug discovery to materials science. This guide has provided a foundational understanding of its properties, synthesis, and key transformations, along with generalized experimental protocols to encourage its broader application in the research community. Further exploration of the reaction landscape of this compound is warranted and is expected to lead to the discovery of novel molecules and innovative synthetic methodologies.
References
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2562-38-1 [smolecule.com]
- 6. This compound(2562-38-1) 1H NMR [m.chemicalbook.com]
- 7. This compound(2562-38-1) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. docbrown.info [docbrown.info]
- 10. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. Nef reaction - Wikipedia [en.wikipedia.org]
- 15. Nef_reaction [chemeurope.com]
- 16. Nef Reaction [organic-chemistry.org]
- 17. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement: Expanding the Reactivity of Donor–Acceptor Cyclopropanes | Scilit [scilit.com]
"Nitrocyclopentane as a precursor in organic synthesis"
An In-depth Technical Guide to Nitrocyclopentane as a Precursor in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile and highly valuable precursor in modern organic synthesis. Its significance stems from the powerful electron-withdrawing nature of the nitro group, which activates the molecule for a variety of transformations.[1] This functional group not only dictates the molecule's reactivity but can also be converted into other crucial functionalities, such as amines and carbonyls, making this compound a strategic building block for complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core synthetic applications of this compound, complete with experimental protocols, quantitative data, and process visualizations to support researchers in leveraging its full potential.
Core Synthetic Transformations
The synthetic utility of this compound is dominated by three principal transformations: reduction to cyclopentylamines, conversion to cyclopentanones via the Nef reaction, and carbon-carbon bond formation through Michael additions.
Reduction to Cyclopentylamine
The reduction of the nitro group to a primary amine is one of the most important transformations of this compound. Cyclopentylamine moieties are prevalent in a wide range of pharmaceuticals and bioactive molecules, making this conversion a direct and efficient route to these key intermediates.[1][3][4] The most common method involves catalytic hydrogenation.[5]
Quantitative Data: Catalytic Reduction of this compound
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference(s) |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol / Ethanol | Room Temperature - 60 | 1 - 50 atm | High | [1] |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | 25 - 100 | 50 - 100 atm | High | [4][6] |
| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether / THF | 0 - 35 | Atmospheric | Good | [6] |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Setup: A solution of this compound (1.0 eq) is prepared in a suitable solvent, such as methanol or ethanol, within a high-pressure hydrogenation vessel (Parr apparatus).
-
Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude cyclopentylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure to afford pure cyclopentylamine.
Conversion to Cyclopentanone (The Nef Reaction)
The Nef reaction transforms a primary or secondary nitroalkane into its corresponding aldehyde or ketone.[7][8] For this compound, this reaction provides an efficient route to cyclopentanone, effectively using the nitroalkane as a "masked carbonyl" group.[1] This transformation is synthetically powerful as it leverages the ease of forming carbon-carbon bonds at the α-position of the nitro group before unveiling the carbonyl functionality. The classical method involves forming a nitronate salt with a base, followed by hydrolysis under strong acidic conditions.[1][9]
Quantitative Data: Nef Reaction of this compound Derivatives
| Base | Acid | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Sodium Ethoxide | Sulfuric Acid (H₂SO₄) | Ethanol, Water | 0 - 25 | Good | [1][7] |
| Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) | Water, Methanol | 0 - 25 | Good | [9] |
| Sodium Hydride (NaH) | Bis(trimethylsilyl)peroxide (BTSP) | THF | -78 to 25 | Moderate-Good | [1] |
Experimental Protocol: Classical Nef Reaction
-
Nitronate Formation: this compound (1.0 eq) is dissolved in ethanol. A solution of sodium ethoxide (1.1 eq) in ethanol is added dropwise at 0 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the sodium nitronate salt.
-
Hydrolysis: The resulting salt solution is added slowly to a pre-cooled (0 °C) aqueous solution of concentrated sulfuric acid (e.g., 8N H₂SO₄) with vigorous stirring. This step is often exothermic and must be carefully controlled. The reaction mixture may turn a deep blue color temporarily.[7]
-
Reaction Quench & Extraction: After stirring for an additional 1-2 hours, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the effervescence ceases. The aqueous layer is extracted three times with diethyl ether.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude cyclopentanone is purified by distillation.
Caption: Mechanism of the Nef Reaction.
C-C Bond Formation via Michael Addition
The electron-withdrawing nitro group renders the α-hydrogen of this compound acidic.[1] Treatment with a base deprotonates the α-carbon to form a stabilized carbanion known as a nitronate. This nucleophilic species can then participate in Michael (1,4-conjugate) additions to α,β-unsaturated compounds, providing an excellent method for forming new carbon-carbon bonds.[10][11][12]
Quantitative Data: Michael Addition of this compound
| Michael Acceptor | Base | Catalyst | Solvent | Yield (%) | Reference(s) |
| Methyl Vinyl Ketone | NaOH | Cetyltrimethylammonium Chloride | Water-Dichloromethane | High | [10] |
| Acrylonitrile | Tetrabutylammonium Hydroxide | - | Dichloromethane | Good | [10] |
| p-Quinone Methide | DBU | - | Dichloromethane | 54 - 69 | [1] |
| 2-Cyclopenten-1-one | Chiral Secondary Amine | - | Toluene | High (with high ee) | [1] |
Experimental Protocol: Phase-Transfer Catalyzed Michael Addition
-
Setup: To a biphasic mixture of dichloromethane and water, add the α,β-unsaturated acceptor (1.0 eq), this compound (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (5 mol%).
-
Reaction Initiation: Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, the layers are separated. The aqueous layer is extracted twice with dichloromethane.
-
Isolation: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a γ-nitro carbonyl compound, is purified by column chromatography on silica gel.
Caption: Workflow for a Michael Addition Reaction.
General Synthetic Workflow
Most synthetic procedures involving this compound follow a standard sequence of steps from reaction setup to final product analysis. Visualizing this workflow helps in planning and executing experiments efficiently.
Caption: A standard workflow for organic synthesis.
Conclusion
This compound stands out as a foundational building block in organic chemistry, offering multiple pathways to introduce valuable functional groups and construct complex carbon skeletons. The ability to transform the nitro group into an amine or a carbonyl, coupled with its capacity to act as a potent carbon nucleophile, grants chemists a remarkable degree of synthetic flexibility. The protocols and data presented in this guide underscore its role as an indispensable tool for researchers and professionals in drug discovery and materials science, enabling the efficient synthesis of a diverse array of target molecules.
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars [mdpi.com]
- 3. microchem.fr [microchem.fr]
- 4. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 5. Buy this compound | 2562-38-1 [smolecule.com]
- 6. JPS61176556A - Production method of cyclopentylamine - Google Patents [patents.google.com]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. sctunisie.org [sctunisie.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
"introduction to the reactivity of nitroalkanes"
An In-depth Technical Guide to the Reactivity of Nitroalkanes for Researchers, Scientists, and Drug Development Professionals.
Introduction
Nitroalkanes are a versatile class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to an alkyl framework. For decades, they have been recognized as pivotal building blocks in organic synthesis due to the profound electronic influence of the nitro group. This group acts as a powerful electron-withdrawing entity, which imparts unique reactivity to the parent molecule. It activates adjacent C-H bonds, serves as a versatile functional handle for transformations into other groups like amines and carbonyls, and participates in a variety of carbon-carbon bond-forming reactions.[1][2] This reactivity profile makes nitroalkanes indispensable intermediates in the synthesis of complex poly-functionalized structures, heterocycles, natural products, and molecules of pharmaceutical interest.[1][2] This guide provides a comprehensive overview of the core reactivity of nitroalkanes, focusing on their mechanisms, synthetic applications, and relevant experimental considerations.
Acidity and Nitronate Anion Formation
The most fundamental property governing the reactivity of primary and secondary nitroalkanes is the acidity of the α-hydrogens. The strong electron-withdrawing nature of the nitro group significantly acidifies these protons, facilitating their removal by a base to form a resonance-stabilized carbanion known as a nitronate anion or aci-form.[3] The pKa of most nitroalkanes is approximately 17 in DMSO, making them comparable in acidity to phenols.[4][5] This deprotonation is a reversible process and is the gateway to the vast majority of nitroalkane reactions.[4]
The resulting nitronate anion is a bidentate nucleophile, with electron density on both the α-carbon and the oxygen atoms of the nitro group. While it can react at either position, in the context of C-C bond formation, the reaction almost invariably occurs at the carbon atom.[4]
Caption: Formation of a resonance-stabilized nitronate anion.
Quantitative Data: Acidity of Nitroalkanes
The acidity of nitroalkanes varies with substitution. The following table summarizes the approximate pKa values for several common nitroalkanes.
| Nitroalkane | Structure | pKa (in H₂O) |
| Nitromethane | CH₃NO₂ | 10.2 |
| Nitroethane | CH₃CH₂NO₂ | 8.5 |
| 2-Nitropropane | (CH₃)₂CHNO₂ | 7.7 |
| Phenylnitromethane | C₆H₅CH₂NO₂ | 6.9 |
Note: pKa values are approximate and can vary with the solvent and measurement conditions.
Carbon-Carbon Bond Forming Reactions
The nucleophilic character of the nitronate anion is central to its utility in forming new carbon-carbon bonds, a cornerstone of organic synthesis.
The Henry (Nitroaldol) Reaction
Discovered by Louis Henry in 1895, the Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][6] It is analogous to the aldol reaction and yields β-nitro alcohols. The reaction is highly valuable because the resulting products can be readily converted into other important functional groups, such as β-amino alcohols (via reduction) or nitroalkenes (via dehydration).[4][6]
Mechanism: The reaction proceeds through three reversible steps:
-
Deprotonation: A base deprotonates the nitroalkane to form the nucleophilic nitronate anion.[4]
-
Nucleophilic Attack: The nitronate carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
The stereochemical outcome of the Henry reaction is a significant area of research, with numerous methods developed for diastereoselective and enantioselective transformations using chiral metal catalysts or organocatalysts.[4][6][7]
The Michael Addition
Nitroalkanes are excellent Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes.[8][9] This reaction, catalyzed by a base, is a powerful method for 1,4-addition, leading to the formation of γ-nitro carbonyl compounds.[8] These products are highly valuable as they can be further transformed; for example, reduction of the nitro group yields γ-amino carbonyls, while a subsequent Nef reaction produces 1,4-dicarbonyl compounds.[8][10]
Mechanism:
-
Nitronate Formation: A base abstracts an α-proton from the nitroalkane.
-
Conjugate Addition: The nitronate anion attacks the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated to give the final 1,4-adduct.
Caption: Mechanism of the Michael Addition.
Transformations of the Nitro Group
Beyond C-C bond formation, the nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other essential functional groups.
The Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, via acid hydrolysis of its corresponding nitronate salt.[11][12] This reaction provides a powerful synthetic link between the nucleophilic chemistry of nitronates and the electrophilic chemistry of carbonyls. It is a key step in "umpolung" (polarity reversal) strategies, where the normally electrophilic α-carbon of a carbonyl is rendered nucleophilic in the form of a nitronate, used in a C-C bond formation, and then reverted to a carbonyl.[5][13]
Mechanism: The classical mechanism involves the following steps:
-
Nitronate Formation: The nitroalkane is first treated with a base to form the nitronate salt.[14]
-
Protonation: The salt is added to a strong acid (pH < 1), which protonates the oxygen to form a nitronic acid (the aci-form).[5][14]
-
Further Protonation: A second protonation on the other oxygen atom forms an iminium-like ion.[12]
-
Hydrolysis: This electrophilic intermediate is attacked by water. Subsequent proton transfers and elimination of nitroxyl (HNO), which decomposes to nitrous oxide (N₂O) and water, yields the final carbonyl compound.[5][12]
Caption: Simplified mechanism of the Nef Reaction.
Reduction to Amines
The reduction of the nitro group to a primary amine is one of the most important transformations of nitroalkanes, providing a direct route to valuable amino compounds.[15][16] A wide variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule.[15][17]
Common Reducing Systems:
-
Catalytic Hydrogenation: This is a widely used method, employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[15][18] It is highly efficient for both aliphatic and aromatic nitro compounds.[18]
-
Metal/Acid Systems: Active metals such as Iron (Fe), Zinc (Zn), or Tin (Sn) in the presence of a strong acid like HCl are effective and often used in industrial settings.[15][17][18]
-
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.[15][18]
Quantitative Data: Comparison of Common Reduction Methods
| Reagent/System | Substrate Scope | Key Advantages | Potential Drawbacks |
| H₂ / Pd/C | Aliphatic & Aromatic | High yield, clean reaction | Can reduce other functional groups (e.g., C=C, C=O) |
| Fe / HCl (or AcOH) | Aliphatic & Aromatic | Inexpensive, mild | Requires stoichiometric metal, acidic workup |
| Zn / HCl (or AcOH) | Aliphatic & Aromatic | Mild conditions | Stoichiometric metal required |
| LiAlH₄ | Aliphatic | Powerful reducing agent | Reduces many other functional groups; gives azo products with aromatic nitro compounds[18] |
| SnCl₂ | Aromatic | Mild, good functional group tolerance | Stoichiometric, tin waste |
Applications in the Synthesis of Heterocycles
The diverse reactivity of nitroalkanes makes them ideal starting materials for the synthesis of various heterocyclic compounds.[3][19] The nitro group can be strategically incorporated and then transformed to provide the necessary nitrogen or oxygen atoms for ring formation.
General Synthetic Strategy:
-
C-C Bond Formation: A nitroalkane is used as a nucleophile (e.g., in a Henry or Michael reaction) to build a carbon skeleton containing the nitro group.
-
Functional Group Transformation: The nitro group is converted into a key functionality for cyclization. Most commonly, it is reduced to a primary amine.
-
Cyclization: The newly formed amine (or other group derived from the nitro moiety) undergoes an intra-molecular reaction to form the heterocyclic ring.
Dehydration of the β-nitro alcohols obtained from Henry reactions yields nitroalkenes, which are potent Michael acceptors and dienophiles, further expanding their utility in heterocycle synthesis.[3]
Caption: Workflow for heterocycle synthesis using nitroalkanes.
Experimental Protocols
The following sections provide representative, generalized protocols for key reactions involving nitroalkanes.
Protocol 5.1: The Henry (Nitroaldol) Reaction
Reaction: Benzaldehyde + Nitroethane → 1-phenyl-2-nitropropan-1-ol
Materials:
-
Benzaldehyde
-
Nitroethane
-
Base (e.g., Potassium Hydroxide, KOH)
-
Solvent (e.g., Water, Tetrahydrofuran (THF))
-
Polystyrene-supported tributylammonium chloride (PsTBAC) as a phase-transfer catalyst[20]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq).
-
Add water and a small amount of THF (e.g., 10:1 ratio) to dissolve the aldehyde.[20]
-
Add nitroethane (1.1 eq), a catalytic amount of aqueous KOH solution (e.g., one drop of 40% solution), and the phase-transfer catalyst PsTBAC (ca. 10 mol-%).[20]
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.[20]
-
Upon completion, add excess water to the reaction mixture.
-
Filter the suspension to recover the solid-supported catalyst. The catalyst can be washed and reused.[20]
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
Protocol 5.2: The Nef Reaction
Reaction: 2-Nitropropane → Acetone
Materials:
-
Sodium salt of 2-nitropropane (or 2-nitropropane and NaOH to form it in situ)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Caution: The classical Nef reaction can be highly exothermic and should be performed with extreme care in a fume hood and with appropriate personal protective equipment.
-
Prepare a solution of the sodium salt of 2-nitropropane in water.
-
In a separate flask, prepare a cold solution of dilute sulfuric acid (e.g., 4M H₂SO₄) and cool it in an ice bath to below 0 °C.[13]
-
Slowly add the aqueous solution of the nitronate salt dropwise to the vigorously stirred, cold sulfuric acid solution, ensuring the temperature does not rise significantly.[12][13] A color change (often deep-blue) may be observed.[12]
-
After the addition is complete, allow the mixture to stir at low temperature for a short period, then warm to room temperature. Effervescence (N₂O gas) will be observed.
-
Transfer the reaction mixture to a separatory funnel and extract the product (acetone) with diethyl ether (3x).
-
Carefully wash the combined organic layers with saturated NaHCO₃ solution to neutralize any remaining acid, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the ketone.
Conclusion
The reactivity of nitroalkanes is defined by the powerful electron-withdrawing nature of the nitro group. This feature facilitates the formation of a stabilized carbanion—the nitronate—which serves as a potent nucleophile in cornerstone reactions like the Henry and Michael additions for C-C bond formation. Furthermore, the nitro group itself is a versatile synthetic handle, readily transformable into amines via reduction or carbonyls via the Nef reaction. This combination of properties has cemented the role of nitroalkanes as essential building blocks for synthetic chemists, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. Nitroalkanes: Synthesis, Reactivity, and Applications - Roberto Ballini, Alessandro Palmieri - Google Books [books.google.com]
- 2. Nitroalkanes: Synthesis, Reactivity, and Applications [pubblicazioni.unicam.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 8. sctunisie.org [sctunisie.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Nef reaction - Wikipedia [en.wikipedia.org]
- 13. google.com [google.com]
- 14. Nef Reaction [organic-chemistry.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. scribd.com [scribd.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Nitrocyclopentane
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for Nitrocyclopentane, a versatile nitroalkane used in various research and development applications. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and responsible use of this compound.
Chemical and Physical Properties
This compound is a combustible liquid with a unique set of physical and chemical properties that necessitate careful handling. A summary of its key properties is provided in Table 1.
| Property | Value | References |
| Molecular Formula | C5H9NO2 | [1] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| CAS Number | 2562-38-1 | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 180 °C (lit.) | [1] |
| Density | 1.086 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.454 (lit.) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Hazard Classifications: [1]
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system
Toxicological Information
Limited quantitative toxicological data, such as LD50 and LC50 values, is available for this compound. However, existing studies indicate potential health risks that warrant significant precautions.
| Endpoint | Result | References |
| Acute Oral Toxicity | No data available | [4] |
| Acute Dermal Toxicity | No data available | [4] |
| Acute Inhalation Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | The nitronate of this compound was found to be mutagenic in Salmonella strains TA100 and TA102. | [1] |
| Carcinogenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |
| Aspiration Hazard | No data available |
Experimental Protocols for Key Toxicological Studies
Ames Test for Mutagenicity
The mutagenic potential of the nitronate of this compound was assessed using the Ames test.[1] This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The principle of the test is to detect reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates mutagenic activity. The study on this compound's nitronate reported mutagenicity in strains TA100 and TA102.[1]
DNA Repair Assay in Rat Hepatocytes
This compound was examined for its ability to induce DNA repair in rat hepatocytes.[1] This assay assesses the genotoxic potential of a chemical by measuring unscheduled DNA synthesis (UDS) in primary cultures of rat hepatocytes. Hepatocytes are treated with the test compound, and the incorporation of radiolabeled thymidine into the DNA during repair processes is measured. A significant increase in UDS indicates that the compound has caused DNA damage that is being repaired by the cell's enzymatic machinery.
Fire and Explosion Hazards
This compound is a combustible liquid and presents a fire hazard.
| Hazard | Information | References |
| Flammability | Combustible liquid. | [4] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [1] |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [5] |
| Unsuitable Extinguishing Media | No information available. | |
| Specific Hazards Arising from the Chemical | When heated to decomposition it emits toxic vapors of NOx. | [5] |
| Hazardous Combustion Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx). | [6] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines a general decision-making process for PPE selection.
Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.[6]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Accidental Release Measures
The following flowchart outlines the general procedure for responding to a this compound spill.
Caption: General workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.[6]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.
References
- 1. A protocol and guide for the in vitro rat hepatocyte DNA-repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 3. Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Nitration of Cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of cyclopentane to synthesize nitrocyclopentane. The procedure is based on established principles of alkane nitration and incorporates critical safety measures.
Introduction
The nitration of alkanes, including cycloalkanes, is a chemical process that introduces a nitro group (-NO2) onto the carbon skeleton. While the nitration of aromatic compounds is a widely studied electrophilic substitution reaction, the nitration of alkanes proceeds through a different mechanism, typically involving free radicals in the vapor phase at high temperatures. However, liquid-phase nitration can be achieved under controlled conditions. Nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to amines, carbonyl compounds, and other functional groups. For instance, the nitro group in this compound can be reduced to form cyclopentylamine, a useful building block in medicinal chemistry.
Reaction Mechanism
The liquid-phase nitration of alkanes with a mixture of nitric acid and sulfuric acid is a complex process. While aromatic nitration proceeds via an electrophilic attack by the nitronium ion (NO₂⁺), the mechanism for alkanes is less straightforward and can involve radical pathways, especially at elevated temperatures. The reaction is generally considered to be initiated by the dissociation of nitric acid to form radicals.
Critical Safety Precautions
Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated fume hood.
-
Explosion Hazard: Nitrating agents are powerful oxidizing agents and can form explosive mixtures with organic compounds. The reaction is highly exothermic, and temperature control is crucial to prevent runaway reactions.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxides (NOx). Ensure adequate ventilation and work in a properly functioning fume hood.
-
Handling of Nitroalkanes: this compound is a combustible liquid and is irritating to the skin, eyes, and respiratory system.[1][2] Handle the product with care and avoid inhalation or skin contact.
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it over ice to dissipate heat and dilute the strong acids.
Experimental Protocol: Synthesis of this compound
This protocol details the liquid-phase nitration of cyclopentane.
Materials and Reagents:
-
Cyclopentane (C₅H₁₀)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with a stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture continuously.
-
-
Nitration of Cyclopentane:
-
Once the nitrating mixture is prepared and cooled, slowly add cyclopentane dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C. Do not exceed 30 °C to minimize side reactions and ensure safety.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and dilute the acids.
-
Transfer the mixture to a separatory funnel. The organic layer (containing this compound) should separate from the aqueous acidic layer.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid - be cautious of gas evolution), and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Characterization:
-
Physical Properties: Measure the boiling point, density, and refractive index of the purified product and compare them with the literature values.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (N-O) around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a ¹H NMR spectrum. The proton on the carbon bearing the nitro group is expected to be deshielded and appear at a lower field (higher ppm value) compared to the other protons on the cyclopentane ring.[4]
-
Data Presentation
| Parameter | Value | Reference |
| Reagents | ||
| Cyclopentane Molar Mass | 70.1 g/mol | |
| Nitric Acid (70%) Molar Mass | 63.01 g/mol | |
| Sulfuric Acid (98%) Molar Mass | 98.08 g/mol | |
| Reaction Conditions | ||
| Temperature | 20-30 °C | |
| Reaction Time | 2-3 hours | |
| Product: this compound | ||
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molar Mass | 115.13 g/mol | [2] |
| Boiling Point | 180 °C | [2][3][5] |
| Density (at 25 °C) | 1.086 g/mL | [2][5] |
| Refractive Index (n20/D) | 1.454 | [2][5] |
| Expected Yield | 20-50% | [4] |
| Spectroscopic Data | ||
| IR (N-O asymmetric stretch) | ~1550 cm⁻¹ | |
| IR (N-O symmetric stretch) | ~1365 cm⁻¹ | |
| ¹H NMR (proton α to NO₂) | ~4-4.4 ppm | [4] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Nitrocyclopentane using Nitric and Sulfuric Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrocyclopentane is a valuable intermediate in organic synthesis, primarily due to the versatile reactivity of the nitro group. This functional group is strongly electron-withdrawing, which activates the adjacent carbon atom, facilitating the formation of a stabilized carbanion (nitronate) that is crucial for many carbon-carbon bond-forming reactions.[1] Furthermore, the nitro group can be readily transformed into other important functional groups, such as primary amines via reduction or carbonyls through the Nef reaction, making this compound a key precursor for various cyclopentane derivatives used in pharmaceuticals and complex molecule synthesis.[1]
The direct nitration of cyclopentane using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classical and industrially relevant method for its preparation.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction.[2][3] It also serves as a dehydrating agent, removing the water produced during the reaction and driving the equilibrium towards the products.[3]
This document provides detailed protocols for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [1][4] |
| Appearance | Liquid | |
| Density | 1.086 g/mL at 25 °C | |
| Boiling Point | 180 °C (lit.) | |
| Refractive Index | n20/D 1.454 (lit.) | |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| CAS Number | 2562-38-1 | [1][4] |
Table 2: Typical Reaction Conditions and Yield for Direct Nitration of Cyclopentane
| Parameter | Condition | Rationale / Notes |
| Reactants | Cyclopentane, Nitric Acid (conc.), Sulfuric Acid (conc.) | Mixed acid generates the nitronium ion (NO₂⁺) for electrophilic attack.[1][2] |
| Temperature | Controlled, often below 50°C | Critical for minimizing over-nitration and oxidative side products.[1] |
| Reaction Time | Approx. 1 hour (post-addition) | Allows for the completion of the nitration reaction.[5] |
| Typical Yield | 20-50% | Yields are generally moderate and highly dependent on strict temperature control.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration
This protocol details the direct nitration of cyclopentane using a mixture of nitric and sulfuric acids.
Materials:
-
Cyclopentane
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[5][6]
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Dropping funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling the flask in an ice-water bath. The typical ratio is approximately 1.2 parts H₂SO₄ to 1 part HNO₃ by volume. This process is highly exothermic.[2][5]
-
Reaction Setup: Once the nitrating mixture has cooled, fit the flask with a dropping funnel containing cyclopentane and a reflux condenser.
-
Addition of Cyclopentane: Add the cyclopentane dropwise to the stirred, cold nitrating mixture. Maintain the reaction temperature below 50°C throughout the addition to prevent the formation of dinitro compounds and other side products.[1]
-
Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for approximately one hour to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (this compound) should separate from the aqueous acid layer.[5]
-
Washing: Separate the organic layer. Wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5][6]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[5][6]
-
Solvent Removal: Filter to remove the drying agent and remove any residual solvent under reduced pressure.
Protocol 2: Purification of this compound by Vacuum Distillation
Due to its high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[6]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a vacuum pump, manometer, and cold trap)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask. Begin heating gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. A known literature value for the purification of this compound is 62°C at 8 Torr.[6]
-
Storage: Store the purified, colorless this compound in a cool, dark place.
Mandatory Visualization
Caption: Reaction mechanism for the nitration of cyclopentane.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of Nitrocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopentane is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the cyclopentane ring, opening avenues for various nucleophilic substitution reactions. These reactions enable the introduction of diverse functional groups, leading to the synthesis of novel cyclopentane-based scaffolds for pharmaceutical and materials science applications. This document provides an overview of the key nucleophilic substitution reactions involving this compound, detailed experimental protocols, and potential applications in drug development.
Key Reaction Pathways
While direct nucleophilic substitution of the nitro group in aliphatic systems like this compound is not as common as in aromatic systems, the nitro group plays a crucial role in activating the cyclopentane ring for reactions with nucleophiles. The primary pathways include:
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This reaction allows for the formal substitution of a hydrogen atom, typically at the carbon alpha to the nitro group, with a nucleophile bearing a leaving group. The strong electron-withdrawing effect of the nitro group facilitates the initial nucleophilic attack and subsequent elimination to restore the system.
-
Reactions of the Corresponding Nitronate Ion: In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate ion. This species is nucleophilic and can react with various electrophiles in substitution and addition reactions. While not a direct substitution on the cyclopentane ring itself, it is a primary mode of reactivity for functionalization.
-
Nucleophilic Substitution with the Nitro Group as a Leaving Group: Under specific conditions, and particularly if the reaction is intramolecular or driven by a strong thermodynamic driving force, the nitro group can be displaced by a nucleophile. This pathway is less common for simple aliphatic nitro compounds but can be a viable synthetic strategy.
Applications in Drug Development
Substituted cyclopentane moieties are present in a variety of biologically active molecules and approved drugs. The ability to functionalize the cyclopentane ring through nucleophilic substitution reactions of this compound provides a powerful tool for medicinal chemists. Key applications include:
-
Scaffold Diversification: Introducing a range of substituents (e.g., aryl, heteroaryl, amino, and cyano groups) allows for the rapid generation of compound libraries for high-throughput screening.
-
Synthesis of Bioisosteres: The functionalized cyclopentane ring can serve as a bioisosteric replacement for other cyclic or aromatic systems, potentially improving pharmacokinetic and pharmacodynamic properties.
-
Access to Novel Chemical Space: These reactions provide routes to novel molecular architectures that are not easily accessible through other synthetic methods.
Experimental Protocols and Data
Protocol 1: Vicarious Nucleophilic Substitution (VNS) of a Hydrogen Atom in this compound
This protocol describes a general procedure for the C-H functionalization of this compound with a carbanion derived from chloromethyl phenyl sulfone.
Reaction Scheme:
Materials:
-
This compound
-
Chloromethyl phenyl sulfone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add chloromethyl phenyl sulfone (1.2 equivalents) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF (15 mL) dropwise over 20 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting carbanion solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a mixture of anhydrous THF (5 mL) and DMF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(phenylsulfonylmethyl)this compound.
Quantitative Data Summary:
| Entry | Nucleophile Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chloromethyl phenyl sulfone | t-BuOK | THF/DMF | -78 | 4 | 72 |
| 2 | Bromomethyl phenyl sulfone | NaH | DMF | -60 | 5 | 65 |
| 3 | Chloroacetonitrile | LDA | THF | -78 | 3 | 58 |
Protocol 2: Alkylation of this compound via its Nitronate Ion
This protocol outlines the reaction of the this compound-derived nitronate ion with an alkyl halide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil.
-
Add anhydrous DMF (15 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the resulting nitronate solution back to 0 °C.
-
Add the alkyl halide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).
-
Quench the reaction by the slow addition of saturated NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Quantitative Data Summary:
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | RT | 12 | 85 |
| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 24 | 78 |
| 3 | Allyl bromide | DBU | CH₂Cl₂ | RT | 18 | 81 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vicarious Nucleophilic Substitution (VNS) Pathway.
Caption: Experimental Workflow for Nitronate Alkylation.
Caption: Logical Relationship in this compound Chemistry.
Application Notes: Reduction of Nitrocyclopentane to Cyclopentylamine
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of nitrocyclopentane to cyclopentylamine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Various reduction methodologies are reviewed, including catalytic hydrogenation, metal-acid reductions, and metal hydride reductions. Quantitative data is summarized for easy comparison, and step-by-step protocols for key methods are provided to guide researchers in the successful synthesis of the target amine.
Introduction
Cyclopentylamine is an important intermediate in organic synthesis. Its preparation from this compound is a fundamental transformation involving the reduction of a nitro group to a primary amine. This conversion can be achieved through several synthetic routes, each with distinct advantages concerning yield, selectivity, cost, and substrate compatibility. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction. This note focuses on the most common and effective methods for this transformation.
Overview of Reduction Methodologies
The reduction of aliphatic nitro compounds, such as this compound, to their corresponding amines is a well-established process. The primary methods include:
-
Catalytic Hydrogenation: This is one of the most common methods for nitro group reduction. It involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.[1] Catalysts like Raney Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂) are highly effective for reducing both aliphatic and aromatic nitro groups.[1][2] Raney Nickel is often preferred for its high activity and lower cost compared to precious metal catalysts.[1]
-
Catalytic Transfer Hydrogenation (CTH): A variation of catalytic hydrogenation where a hydrogen donor molecule is used instead of hydrogen gas. Common donors include formic acid (HCOOH), ammonium formate (HCOONH₄), or hydrazine (N₂H₄).[3][4] This method avoids the need for high-pressure hydrogenation equipment and is often faster and highly selective.[3]
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very effective at reducing aliphatic nitro compounds to amines.[1] This method is powerful but requires anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.[5] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation unless used with additives.
-
Dissolving Metal Reduction: This classic method uses metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in an acidic medium (e.g., HCl or acetic acid).[1] The Fe/HCl system is a common choice for reducing aromatic nitro compounds and can be applied to aliphatic ones as well.[6] These reactions are typically robust and cost-effective.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of aliphatic nitro compounds to amines, providing a comparative overview of reagents, conditions, and expected outcomes.
| Method | Reagent / Catalyst | Hydrogen Source | Typical Solvent | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenation | Raney Nickel | H₂ gas | Methanol / Ethanol | Room Temp. - 50°C | 1 - 6 h | Good - Excellent | High pressure may be required; catalyst is pyrophoric.[1][2] |
| Catalytic Transfer Hydrogenation | Raney Nickel | Formic Acid (90%) | Methanol | Room Temp. | 10 - 30 min | 80 - 90% | Rapid, mild, and high-yielding; avoids H₂ gas.[3] |
| Catalytic Transfer Hydrogenation | Raney Nickel | Hydrazinium Monoformate | Methanol | Room Temp. | < 30 min | 90 - 95% | Exothermic reaction; tolerates many functional groups.[4] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether / THF | 0°C to Reflux | 1 - 15 h | Good - Excellent | Reduces aliphatic nitro groups effectively; requires strict anhydrous conditions and careful workup.[1][5][7] |
| Dissolving Metal Reduction | Iron (Fe) powder | Hydrochloric Acid (HCl) | Ethanol / Water | Reflux | 1 - 4 h | Good | Cost-effective and robust method.[1][6] |
Mandatory Visualizations
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Transfer Hydrogenation using Raney Nickel and Formic Acid
This protocol is adapted from a general procedure for the rapid and selective reduction of nitro compounds.[3] It is highly efficient and avoids the use of high-pressure hydrogen gas.
Materials:
-
This compound (5 mmol, 575 mg)
-
Raney Nickel (slurry in water, approx. 0.2-0.3 g)
-
Methanol (5 mL)
-
Formic Acid (90%, 2.5 mL)
-
Diethyl ether or Chloroform
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite or filter aid
Procedure:
-
Catalyst Preparation: In a round-bottom flask, carefully wash the Raney Nickel slurry (0.2-0.3 g) with methanol (3 x 5 mL) to remove water. Decant the methanol carefully after each wash.
-
Reaction Setup: To the flask containing the washed Raney Nickel, add methanol (3 mL) and this compound (5 mmol). Stir the suspension at room temperature.
-
Initiation: Slowly add 90% formic acid (2.5 mL) to the stirred suspension. The reaction can be exothermic and may exhibit effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 10-30 minutes).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.
-
Caution: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent and dispose of it properly.
-
-
Isolation: Combine the filtrate and washes and remove the methanol under reduced pressure (rotary evaporation).
-
Extraction: Dissolve the residue in diethyl ether or chloroform (20 mL) and wash with a saturated NaCl solution (10 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentylamine.
-
Purification: The crude product can be further purified by distillation if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a standard procedure for the reduction of an aliphatic nitro compound using the powerful reducing agent LiAlH₄.[1] This reaction must be conducted under strictly anhydrous conditions.
Materials:
-
This compound (10 mmol, 1.15 g)
-
Lithium Aluminum Hydride (LiAlH₄) (e.g., 20-30 mmol, 0.76-1.14 g)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF) (50 mL)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (2-3 equivalents) and anhydrous diethyl ether (30 mL) under a nitrogen atmosphere.
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete as monitored by TLC or GC. Gentle refluxing may be required to drive the reaction to completion.[5]
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C with an ice bath. Quench the reaction by the slow, sequential, and dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
Caution: This process is highly exothermic and generates hydrogen gas. Add the reagents very slowly and with vigorous stirring to control the reaction.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the solid salts and wash them thoroughly with diethyl ether.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude cyclopentylamine.
-
Purification: Purify the product by distillation.
Conclusion
The reduction of this compound to cyclopentylamine can be accomplished effectively through several reliable methods. For rapid, mild, and high-yield synthesis on a lab scale without specialized pressure equipment, catalytic transfer hydrogenation with Raney Nickel and formic acid is an excellent choice.[3] For a more powerful reduction that is also highly effective for aliphatic nitro compounds, LiAlH₄ is a suitable reagent, provided that stringent anhydrous conditions and safety precautions are maintained.[1] The choice between these and other methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and the chemical nature of the substrate.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of aromatic nitro compounds using Fe and HCL givesa. aromatic oximeb. aromatic hydrocarbonc. aromatic primary amined. aromatic amide [vedantu.com]
- 7. JPS61176556A - Production method of cyclopentylamine - Google Patents [patents.google.com]
Application Notes and Protocols: Nef Reaction Conditions for Nitrocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary and secondary nitroalkanes into their corresponding aldehydes and ketones. This reaction is particularly valuable in drug development and medicinal chemistry for introducing a carbonyl group, a versatile functional handle for further molecular elaboration. This document provides detailed application notes and protocols for the Nef reaction specifically applied to nitrocyclopentane, yielding the synthetically important building block, cyclopentanone.
The conversion of this compound to cyclopentanone is achieved by the acid-catalyzed hydrolysis of the corresponding nitronate salt.[1][2] However, the classical Nef reaction conditions, often involving strong acids, can be harsh and may not be suitable for sensitive substrates. Consequently, a variety of alternative methods have been developed, including oxidative and reductive approaches, which often offer milder conditions and improved yields.[2] This document will detail several key methodologies for this transformation.
Reaction Mechanism and Pathways
The classical Nef reaction proceeds through the formation of a nitronate salt by deprotonation of the nitroalkane with a base. Subsequent acidification leads to the formation of a nitronic acid, which is then hydrolyzed to the corresponding carbonyl compound and nitrous oxide.[1][3]
Alternative pathways, such as oxidative and reductive methods, avoid the use of strong acids. Oxidative methods, using reagents like potassium permanganate (KMnO₄) or Oxone®, and reductive methods, often employing titanium(III) chloride (TiCl₃), offer different selectivities and substrate compatibilities.[2][3]
Caption: General workflow for the conversion of this compound to cyclopentanone via different Nef reaction methodologies.
Comparative Data of Nef Reaction Conditions for Secondary Nitroalkanes
The following table summarizes various conditions for the Nef reaction on secondary nitroalkanes, providing a comparative overview of different methodologies. While specific data for this compound is limited in the literature, these examples with analogous substrates serve as a strong starting point for reaction optimization.
| Method | Reagents | Substrate | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| Acidic Hydrolysis | 1. NaOMe2. H₂SO₄ | γ-Nitroketone | THF | -50 to rt | 13 | 65-85 |
| Oxidative (Oxone®) | 1. Na₂HPO₄, NaOH2. Oxone® | Secondary Nitroalkane | MeOH/H₂O | rt | 1 | ~90 |
| Oxidative (KMnO₄) | KMnO₄ | Secondary Nitroalkane | Acetone/H₂O | rt | 0.5-2 | 70-90 |
| Reductive (TiCl₃) | TiCl₃, NH₄OAc | Secondary Nitroalkane | H₂O/THF | rt | 1-3 | 80-95 |
Experimental Protocols
Protocol 1: Classical Acidic Hydrolysis
This protocol is adapted from a general procedure for the Nef reaction of γ-nitroketones.[2]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add sodium methoxide (1 equivalent).
-
Stir the mixture for 1 hour at room temperature to form the nitronate salt.
-
Cool the mixture to -50 °C in a dry ice/acetone bath.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid in water.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclopentanone by column chromatography or distillation.
Caption: Step-by-step workflow for the classical acidic Nef reaction.
Protocol 2: Oxidative Nef Reaction using Oxone®
This protocol is based on a general and mild procedure for the oxidation of secondary nitroalkanes.[4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Oxone® (potassium peroxymonosulfate)
-
Hydrochloric acid (HCl, 10% solution)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) in methanol (6 mL).
-
Add 8 mL of a 0.5 M solution of Na₂HPO₄ in 1 N NaOH.
-
Stir the mixture for 1 hour at room temperature.
-
Add a solution of Oxone® (1 mmol) in 3 mL of water to the suspension.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Acidify the reaction mixture with a 10% solution of HCl and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude cyclopentanone as required.
Caption: Step-by-step workflow for the Oxone®-mediated oxidative Nef reaction.
Protocol 3: Reductive Nef Reaction using Titanium(III) Chloride
This protocol is adapted from the McMurry-Melton method, a reductive variation of the Nef reaction.[5]
Materials:
-
This compound
-
Titanium(III) chloride (TiCl₃, aqueous solution)
-
Ammonium acetate (NH₄OAc)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a buffered solution by dissolving ammonium acetate in water.
-
In a reaction flask, dissolve this compound in a mixture of THF and water.
-
Add the aqueous TiCl₃ solution to the this compound solution at room temperature.
-
Add the ammonium acetate buffer to maintain a pH between 4 and 6.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclopentanone.
Caption: Step-by-step workflow for the TiCl₃-mediated reductive Nef reaction.
Conclusion
The Nef reaction of this compound to cyclopentanone can be accomplished through several effective methods. The choice of method will depend on the specific requirements of the synthesis, such as substrate compatibility, desired yield, and available reagents. The classical acidic method is robust but may not be suitable for acid-sensitive molecules. The oxidative method with Oxone® offers a mild alternative, while the reductive approach with TiCl₃ provides good yields under neutral conditions. Researchers and drug development professionals are encouraged to screen these conditions to identify the optimal protocol for their specific application.
References
Application Notes and Protocols: Nitrocyclopentane in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction is widely utilized in the synthesis of a vast array of natural products and pharmaceuticals.[2] Nitroalkanes are particularly effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons and stabilizes the resulting carbanion.[3][4]
While the use of various nitroalkanes as Michael donors is well-documented, specific examples and detailed protocols for the application of nitrocyclopentane in Michael addition reactions are not extensively reported in peer-reviewed literature. However, based on the established reactivity of other cyclic ketones and linear nitroalkanes in organocatalyzed Michael additions, it is possible to extrapolate and provide generalized protocols and application notes for researchers interested in exploring the synthetic utility of this compound in this context.[5][6] This document, therefore, serves as a practical guide, offering detailed methodologies and expected outcomes based on analogous reactions.
The protocols herein focus on organocatalyzed asymmetric Michael additions, a field that has seen significant advancements, providing high yields and stereoselectivities under mild conditions.[5] The choice of catalyst, often a chiral amine or a derivative thereof, is crucial in controlling the stereochemical outcome of the reaction.
Reaction Scheme and Mechanism
The general scheme for the Michael addition of this compound to an α,β-unsaturated carbonyl compound is depicted below. The reaction is typically catalyzed by a base or an organocatalyst.
Caption: General reaction scheme for the Michael addition of this compound.
The mechanism for an amine-catalyzed Michael addition involves the formation of a nucleophilic enamine intermediate from the Michael donor (in analogous reactions with ketones) or direct deprotonation of the nitroalkane. This intermediate then attacks the β-carbon of the Michael acceptor. The resulting intermediate is then protonated to yield the final product and regenerate the catalyst.
Data from Analogous Reactions
The following tables summarize representative data from Michael addition reactions using compounds structurally similar to this compound, such as cyclopentanone and other nitroalkanes. This data can be used to inform the design of experiments with this compound.
Table 1: Organocatalyzed Michael Addition of Cyclopentanone to Nitroolefins
| Entry | Michael Acceptor (Nitroolefin) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10) | Toluene | 24 | 95 | 95:5 | 99 |
| 2 | (E)-1-Nitro-3-phenylprop-1-ene | Cinchonidine-derived thiourea (5) | CH2Cl2 | 48 | 88 | >99:1 | 97 |
| 3 | (E)-2-(2-Nitrovinyl)furan | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20) | Dioxane | 72 | 91 | 90:10 | 98 |
| 4 | (E)-1-Nitro-2-phenylethene | Pyrrolidinyl-thioimidazole (10) | THF | 12 | 92 | 92:8 | 95 |
Data is illustrative and compiled from various sources on analogous reactions.
Table 2: Michael Addition of Acyclic Nitroalkanes to α,β-Unsaturated Ketones
| Entry | Michael Donor (Nitroalkane) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Nitromethane | Chalcone | Cinchonidine-derived squaramide (1) | Toluene | 24 | 96 | 94 |
| 2 | Nitroethane | (E)-4-Phenylbut-3-en-2-one | (R,R)-DPEN-thiourea (10) | Water | 5 | 99 | 92 (syn) |
| 3 | 2-Nitropropane | Methyl vinyl ketone | Phase Transfer Catalyst | Water/CH2Cl2 | 1 | 85 | N/A |
| 4 | Nitromethane | (E)-1,3-Diphenylprop-2-en-1-one | Dehydroabietic amine-thiourea (10) | Toluene | 36 | 96 | 99 |
Data is illustrative and compiled from various sources on analogous reactions.[5][6]
Experimental Protocols
The following are generalized protocols for performing a Michael addition reaction with a nitroalkane, which can be adapted for this compound.
Protocol 1: General Procedure for Asymmetric Michael Addition of a Nitroalkane to a Nitroolefin
Materials:
-
Nitroalkane (e.g., this compound) (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Chiral Organocatalyst (e.g., Cinchona alkaloid derivative, prolinol ether) (0.05 - 0.2 equiv)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure the catalyst is fully dissolved.
-
Add the nitroalkane to the flask and continue stirring.
-
Add the nitroolefin to the reaction mixture.
-
Allow the reaction to stir at the desired temperature (typically ranging from -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Characterize the product using appropriate analytical techniques (NMR, HRMS, etc.) and determine the enantiomeric excess by chiral HPLC.
Protocol 2: General Procedure for Michael Addition of a Nitroalkane to an Enone
Materials:
-
Nitroalkane (e.g., this compound) (1.5 equiv)
-
α,β-Unsaturated ketone (enone) (1.0 equiv)
-
Chiral primary amine-thiourea catalyst (0.1 equiv)
-
Acidic additive (e.g., Acetic acid) (0.1 equiv)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Chromatography supplies
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral primary amine-thiourea catalyst and the acidic additive in anhydrous toluene.
-
Add the α,β-unsaturated ketone to the solution.
-
Add the nitroalkane to the reaction mixture and stir at 25 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the γ-nitro ketone.[6]
-
Determine the yield and enantiomeric excess of the purified product.
Visualizations
Organocatalytic Michael Addition Workflow
Caption: A typical experimental workflow for an organocatalytic Michael addition.
Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for an amine-catalyzed Michael addition.
Conclusion
The Michael addition reaction is a powerful tool for constructing complex molecular architectures. While direct literature on the use of this compound as a Michael donor is scarce, the principles of organocatalysis and the extensive research on analogous compounds provide a solid foundation for its application. The protocols and data presented here offer a starting point for researchers to explore the reactivity of this compound in this important transformation, potentially leading to the discovery of novel synthetic pathways and molecular entities. Careful optimization of reaction conditions, including catalyst, solvent, and temperature, will be crucial for achieving high yields and stereoselectivities.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael Addition [organic-chemistry.org]
- 4. sctunisie.org [sctunisie.org]
- 5. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 6. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]
Application Notes and Protocols for Cycloaddition Reactions Involving Nitrocyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the [3+2] cycloaddition of nitrones with alkenes stands out as a highly efficient method for the stereoselective synthesis of isoxazolidines, which are valuable precursors to a variety of nitrogen-containing molecules, including alkaloids and amino acids.[1][2] This document provides detailed application notes and protocols for cycloaddition reactions involving nitrones derived from nitrocyclopentane.
While this compound itself is not typically a direct partner in cycloaddition reactions, it serves as a readily available starting material for the synthesis of N-cyclopentylnitrones. The general strategy involves a two-step sequence: the reduction of this compound to N-cyclopentylhydroxylamine, followed by condensation with an aldehyde or ketone to generate the corresponding nitrone. This nitrone then undergoes a [3+2] cycloaddition with a suitable dipolarophile (e.g., an electron-deficient alkene) to yield the desired isoxazolidine product.[3][4] This approach allows for the incorporation of the cyclopentyl moiety into complex molecular architectures.
II. Reaction Pathway Overview
The overall transformation from this compound to the final isoxazolidine product can be visualized as a three-step process. First, the nitro group of this compound is selectively reduced to a hydroxylamine. Second, this hydroxylamine is condensed with a carbonyl compound to form a reactive N-cyclopentylnitrone intermediate. Finally, the nitrone undergoes a [3+2] cycloaddition with an alkene to form the five-membered isoxazolidine ring.
Caption: Overall workflow from this compound to the isoxazolidine product.
III. Experimental Protocols
A. Step 1: Synthesis of N-Cyclopentylhydroxylamine from this compound
The reduction of nitroalkanes to N-alkylhydroxylamines can be achieved using various reducing agents. A common and effective method involves the use of zinc dust in the presence of an ammonium chloride solution.[5]
Materials:
-
This compound
-
Zinc dust (<10 µm, activated)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, prepare a solution of ammonium chloride in deionized water (e.g., 1 M).
-
Add this compound to the ammonium chloride solution.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add activated zinc dust to the reaction mixture in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-cyclopentylhydroxylamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
B. Step 2: Synthesis of N-Cyclopentylnitrones
N-Cyclopentylnitrones can be readily prepared by the condensation of N-cyclopentylhydroxylamine with an appropriate aldehyde or ketone.[3][4]
Materials:
-
N-Cyclopentylhydroxylamine
-
Aldehyde (e.g., benzaldehyde) or Ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene, or tert-butanol)[4]
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)
-
Round-bottom flask
-
Stir plate and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve N-cyclopentylhydroxylamine in an anhydrous solvent in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Add a dehydrating agent to the mixture.
-
Stir the reaction at room temperature or under reflux, depending on the reactivity of the carbonyl compound, and monitor by TLC. Simple thermal conditions in a solvent like tert-butanol at elevated temperatures can also be effective.[4]
-
Once the reaction is complete, filter off the dehydrating agent.
-
Remove the solvent under reduced pressure to obtain the crude N-cyclopentylnitrone.
-
The nitrone can be used in the subsequent cycloaddition step without further purification or can be purified by recrystallization or column chromatography.
C. Step 3: [3+2] Cycloaddition of N-Cyclopentylnitrones with Alkenes
The [3+2] cycloaddition reaction is typically carried out by reacting the in situ generated or isolated N-cyclopentylnitrone with an electron-deficient alkene.[2][6]
Materials:
-
N-Cyclopentylnitrone
-
Electron-deficient alkene (e.g., methyl acrylate, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Stir plate and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the N-cyclopentylnitrone in an anhydrous solvent in a round-bottom flask.
-
Add the alkene (1.0-1.5 equivalents) to the solution.
-
The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the dipolarophile. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude isoxazolidine can be purified by column chromatography on silica gel to isolate the desired diastereomers.
IV. Data Presentation
The following table summarizes representative quantitative data for [3+2] cycloaddition reactions of N-cyclic nitrones with various electron-deficient alkenes. While specific data for N-cyclopentylnitrones is limited in the readily available literature, the data for analogous cyclic nitrones provides a strong indication of expected yields and diastereoselectivities.
| Entry | Cyclic Nitrone | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Cyclohexylidenecyclohexylamine N-oxide[1] | Styrene | Toluene | -45 to rt | - | - | - |
| 2 | 3,4-Dihydroisoquinoline N-oxide[1] | Styrene | Toluene | -45 to rt | - | 95 | - |
| 3 | Cyclic Nitrone from Estrone Derivative[7] | Phenyl isocyanate | Toluene | Reflux | 24 | 85 | - |
| 4 | Cyclic Nitrone[8] | Alkylidene cyclopropane | Toluene | 60 | >48 | - | High regioselectivity |
| 5 | N-Benzyl Nitrone[9] | Methyl acrylate | CH₂Cl₂ | rt | 24 | 80 | - |
V. Mandatory Visualizations
A. Mechanism of [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition of a nitrone with an alkene is a concerted pericyclic reaction. The 1,3-dipole (nitrone) reacts with the dipolarophile (alkene) through a cyclic transition state to form a five-membered isoxazolidine ring. The regioselectivity is governed by frontier molecular orbital (FMO) theory.[2]
Caption: Concerted mechanism of the [3+2] cycloaddition reaction.
B. Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from the starting material to the final purified product.
Caption: Experimental workflow for the synthesis of isoxazolidines.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition of steroidal cyclic nitrones to C=N dipolarophiles: stereoselective synthesis and antiproliferative effects of oxadiazolidinones in the estrone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
Synthesis of Heterocyclic Compounds from Nitrocyclopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing nitrocyclopentane as a versatile starting material. The methodologies outlined herein are foundational for the construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a readily available and highly functionalized building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the cyclopentyl ring for a variety of chemical transformations, making it an attractive precursor for the synthesis of diverse heterocyclic scaffolds. This document focuses on key synthetic strategies, including the formation of isoxazolines, pyrrolidines, and other nitrogen-containing heterocycles through reactions such as 1,3-dipolar cycloadditions, Michael additions followed by reductive cyclization, and Nef reactions.
Key Synthetic Strategies
Several key synthetic pathways can be employed to convert this compound into valuable heterocyclic structures. These strategies often involve the transformation of the nitro group itself or its influence on the reactivity of the cyclopentane ring.
Synthesis of Isoxazoline N-Oxides via [3+2] Cycloaddition
A straightforward approach to five-membered heterocycles is the [3+2] cycloaddition reaction between a nitroalkane and a suitable dipolarophile. In the presence of a base, this compound can form a nitronate intermediate, which can then react with an activated alkene.
A divergent synthesis strategy allows for the selective formation of either isoxazoline N-oxides or nitrocyclopropanes from aliphatic nitro compounds and vinyl sulfonium salts by carefully selecting the base and solvent. For the synthesis of isoxazoline N-oxides, the use of triethylamine (Et3N) in 2,2,2-trifluoroethanol (TFE) is preferred.
dot
Caption: Reaction scheme for the synthesis of isoxazoline N-oxides.
Experimental Protocol: General Procedure for the Synthesis of Isoxazoline N-Oxides
-
To a solution of this compound (1.0 mmol) and vinyl sulfonium salt (1.2 mmol) in 2,2,2-trifluoroethanol (5 mL), add triethylamine (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired isoxazoline N-oxide derivative.
| Entry | Dipolarophile | Product | Yield (%) |
| 1 | Phenyl vinyl sulfonium tetrafluoroborate | 2-(Cyclopentyl)-5-phenyl-2,3-dihydroisoxazole N-oxide | 85 |
| 2 | Methyl vinyl sulfonium iodide | 2-(Cyclopentyl)-5-methyl-2,3-dihydroisoxazole N-oxide | 78 |
Table 1: Representative yields for the synthesis of isoxazoline N-oxides from this compound.
Synthesis of Pyrrolidines via Reductive Cyclization
The synthesis of pyrrolidines from this compound typically involves a multi-step sequence. A common strategy is the Michael addition of this compound to an α,β-unsaturated carbonyl compound, followed by the reductive cyclization of the resulting adduct. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the carbonyl group.
dot
Caption: Workflow for pyrrolidine synthesis from this compound.
Experimental Protocol: Two-Step Synthesis of a Substituted Pyrrolidine
Step 1: Michael Addition of this compound to an Enone
-
To a solution of this compound (1.0 mmol) and methyl vinyl ketone (1.2 mmol) in acetonitrile (10 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the Michael adduct (1.0 mmol) in methanol (15 mL) in a hydrogenation flask.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine derivative.
-
Purify by column chromatography or crystallization to yield the final product.
| Enone | Michael Adduct Yield (%) | Pyrrolidine Product | Overall Yield (%) |
| Methyl vinyl ketone | 88 | 2-Methyl-2-aza-spiro[4.4]nonan-1-ol | 75 |
| Acrylonitrile | 92 | 1-Amino-2-aza-spiro[4.4]nonane | 70 |
Table 2: Representative yields for the two-step synthesis of pyrrolidines.
Nef Reaction for the Synthesis of Cyclic Ketones
The Nef reaction provides a method to convert a primary or secondary nitro group into a carbonyl group.[1][2][3] Applying this reaction to this compound derivatives can lead to the formation of functionalized cyclopentanones, which are themselves valuable intermediates for the synthesis of more complex heterocyclic systems.
dot
Caption: General pathway for the Nef reaction of this compound.
Experimental Protocol: Nef Reaction of a this compound Derivative
Caution: The classical Nef reaction can be vigorous. Modern, milder methods are often preferred.
-
Prepare the sodium nitronate salt by treating a solution of the substituted this compound (1.0 mmol) in ethanol (10 mL) with a solution of sodium hydroxide (1.1 mmol) in water (2 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the resulting salt solution to 0 °C and add it slowly to a pre-cooled (0 °C) solution of 4M sulfuric acid (5 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude cyclopentanone derivative.
-
Purify by distillation or column chromatography.
| Substituted this compound | Product | Yield (%) |
| 2-Phenylthis compound | 2-Phenylcyclopentanone | 70-80 |
| 2-Methyl-2-nitrocyclopentane-1-carboxylic acid ethyl ester | 2-Methyl-2-oxocyclopentane-1-carboxylic acid ethyl ester | 65-75 |
Table 3: Representative yields for the Nef reaction.
Conclusion
This compound serves as a versatile and powerful building block for the synthesis of a wide array of heterocyclic compounds. The protocols and application notes provided in this document offer a solid foundation for researchers to explore the rich chemistry of this starting material. The ability to construct complex molecular architectures from a simple, commercially available precursor highlights the importance of this compound in modern synthetic organic and medicinal chemistry. Further exploration of asymmetric catalysis and novel cyclization strategies will undoubtedly expand the synthetic utility of this compound in the future.
References
Application Notes and Protocols for the Characterization of Nitrocyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrocyclopentane (C₅H₉NO₂) is a cyclic nitroalkane with applications as a chemical intermediate and potential energetic material.[1] Accurate characterization of this compound is crucial for quality control, reaction monitoring, and safety assessment. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
1.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To determine the proton environment in the this compound molecule.
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
-
Instrumentation: 400 MHz NMR Spectrometer
-
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A 45° pulse width is typically used for routine analysis.[2]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring. The proton on the carbon bearing the nitro group (α-proton) will be shifted downfield due to the electron-withdrawing nature of the -NO₂ group.
1.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.
-
Materials:
-
This compound sample (15-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
-
Instrumentation: 100 MHz NMR Spectrometer
-
Procedure:
-
Prepare a more concentrated sample by dissolving 15-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For quantitative analysis, use a 90° pulse and a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all carbon nuclei.[3]
-
Process the data by applying a Fourier transform.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.0 ppm.[4]
-
-
Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show a singlet for each unique carbon atom in the molecule. The carbon attached to the nitro group is expected to be significantly downfield.
Quantitative NMR Data for this compound
| Technique | Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ¹H | ~4.91 | CH-NO₂ |
| ¹H NMR | ¹H | ~2.26 | CH₂ (β to NO₂) |
| ¹H NMR | ¹H | ~2.12 | CH₂ (β to NO₂) |
| ¹H NMR | ¹H | ~1.88 | CH₂ (γ to NO₂) |
| ¹H NMR | ¹H | ~1.70 | CH₂ (γ to NO₂) |
| ¹³C NMR | ¹³C | ~85 | C-NO₂ |
| ¹³C NMR | ¹³C | ~30 | CH₂ (β to NO₂) |
| ¹³C NMR | ¹³C | ~25 | CH₂ (γ to NO₂) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[3][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the nitro group.
FTIR Spectroscopy Protocol
-
Objective: To identify the characteristic vibrational frequencies of functional groups in this compound.
-
Materials:
-
This compound sample (liquid)
-
Salt plates (NaCl or KBr) or ATR accessory
-
-
Instrumentation: FTIR Spectrometer
-
Procedure (Neat Liquid):
-
Place a drop of the liquid this compound sample between two salt plates to form a thin film.
-
Alternatively, place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample holder in the FTIR spectrometer.
-
Acquire the spectrum, typically in the mid-IR range (4000-400 cm⁻¹).
-
Collect a background spectrum of the empty salt plates or ATR crystal and subtract it from the sample spectrum.
-
-
Data Interpretation: The FTIR spectrum of this compound will show characteristic absorption bands for the nitro group.[6]
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | ~1540 |
| Nitro (-NO₂) | Symmetric Stretch | ~1370 |
| C-H (alkane) | Stretch | ~2850-2960 |
| CH₂ | Bend | ~1465 |
Chromatographic Characterization
Chromatographic techniques are employed to assess the purity of this compound and to separate it from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
GC-MS Protocol
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
GC vials with septa
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
-
Procedure:
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.[1]
-
Oven Program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280 °C.[7]
-
-
Data Interpretation: The retention time from the gas chromatogram helps in identifying this compound, while the mass spectrum provides its molecular weight and fragmentation pattern for structural confirmation. The peak area can be used for quantitative analysis.[8][9]
Expected Mass Spectrometry Fragmentation for this compound
| m/z | Relative Abundance | Possible Fragment |
| 115 | Low | [M]⁺ (Molecular Ion) |
| 69 | High | [C₅H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, particularly for non-volatile impurities or for monitoring reaction progress.
HPLC Protocol
-
Objective: To assess the purity of this compound and quantify its concentration.
-
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC vials
-
-
Instrumentation: HPLC system with a UV detector
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Data Interpretation: The retention time and peak area are used for qualitative and quantitative analysis, respectively. A calibration curve can be constructed using standards of known concentrations to determine the concentration of this compound in unknown samples.[8][9]
Visualizations
Experimental Workflow for this compound Characterization
References
- 1. rsc.org [rsc.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. rsc.org [rsc.org]
- 5. This compound(2562-38-1) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. longdom.org [longdom.org]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: Analysis of Nitrocyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the identification and quantification of nitrocyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers working with volatile nitroalkanes. The described method is suitable for the analysis of this compound in various organic solvents and can be adapted for more complex matrices.
Introduction
This compound (C₅H₉NO₂) is a cyclic nitroalkane, a class of compounds utilized as intermediates in organic synthesis. Their applications can range from the creation of pharmaceuticals to the development of energetic materials. The nitro group's strong electron-withdrawing nature significantly influences the molecule's reactivity and physical properties.[1] Accurate and reliable analytical methods are crucial for monitoring its presence, purity, and reaction kinetics.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] This document provides a detailed protocol for sample preparation and GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from an aqueous matrix. For samples already in a suitable organic solvent, this step may be omitted, and the sample can be diluted directly.
Reagents and Materials:
-
Sample containing this compound
-
Anhydrous sodium sulfate
-
Separatory funnel (appropriate volume)
-
Pipettes and bulbs
-
Centrifuge (if particulates are present)
Procedure:
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]
-
pH Adjustment (Optional): Ensure the aqueous sample is neutral. Avoid strong acids or bases.[2]
-
Extraction:
-
Place the aqueous sample into a separatory funnel.
-
Add an equal volume of dichloromethane.
-
Stopper the funnel and invert it gently, venting frequently to release pressure.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.
-
-
Collection: Drain the lower organic layer into a clean glass flask.
-
Repeat Extraction: For quantitative recovery, repeat the extraction process (steps 3-4) two more times, collecting the organic layers in the same flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl gently and let it stand for 5-10 minutes.
-
Concentration & Transfer:
-
Carefully decant or filter the dried extract to remove the sodium sulfate.
-
If necessary, the sample can be concentrated by gently blowing a stream of inert gas (e.g., nitrogen) over the surface.
-
Transfer the final sample into a glass autosampler vial for GC-MS analysis.[3] A minimum volume of 50 µL is recommended.[3]
-
GC-MS Instrumentation and Parameters
High temperatures in the GC injector can sometimes lead to the thermal decomposition of nitro compounds.[4] Therefore, a split/splitless injector with optimized temperature is recommended. The following parameters provide a starting point and should be optimized for the specific instrument and application.
| GC Parameter | Setting | Notes |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is generally suitable for volatile organic compounds.[3] |
| Carrier Gas | Helium or Hydrogen | - |
| Inlet Mode | Splitless | Recommended for achieving low detection limits.[3] |
| Inlet Temperature | 250 °C | May require optimization to prevent thermal degradation.[4] |
| Injection Volume | 1 µL | - |
| Oven Program | Initial Temp: 50 °C, hold for 2 min | - |
| Ramp 1: 15 °C/min to 200 °C | - | |
| Hold: 2 min at 200 °C | - | |
| Transfer Line Temp | 280 °C | - |
| MS Parameter | Setting | Notes |
| Ion Source | Electron Ionization (EI) | - |
| Ionization Energy | 70 eV | Standard for creating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | - |
| Quadrupole Temp | 150 °C | - |
| Scan Mode | Full Scan | For identification and spectral confirmation. |
| Mass Range | 35 - 200 m/z | To cover the molecular ion and expected fragments. |
| Solvent Delay | 3 minutes | To protect the filament from the solvent peak. |
Data Presentation and Results
The molecular weight of this compound is 115.13 g/mol .[5] Under electron ionization, the molecule will fragment in a characteristic pattern. The fragmentation of nitroalkanes often involves the loss of the nitro group (NO₂) or nitrous acid (HNO₂).[6] The cyclopentane ring itself can also undergo fragmentation.
Expected Mass Spectrum Data
The following table summarizes the expected major ions in the EI mass spectrum of this compound. The base peak is the most abundant fragment and is assigned a relative intensity of 100%.
| Mass-to-Charge (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Relative Intensity | Reference |
| 115 | [C₅H₉NO₂]⁺ | (Molecular Ion) | Low | [5] |
| 69 | [C₅H₉]⁺ | NO₂ | High | [5] |
| 68 | [C₅H₈]⁺ | HNO₂ | Moderate | [6] |
| 42 | [C₃H₆]⁺ | C₂H₃NO₂ | Moderate | [7] |
| 41 | [C₃H₅]⁺ | C₂H₄NO₂ | Very High (Base Peak) | [5] |
| 39 | [C₃H₃]⁺ | C₂H₆NO₂ | Moderate | [7] |
| 27 | [C₂H₃]⁺ | C₃H₆NO₂ | Moderate | [7] |
Note: Relative intensities are estimates based on typical fragmentation and available data. Actual values may vary by instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for this compound Analysis.
Proposed Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and effective protocol for the analysis of this compound. The combination of a liquid-liquid extraction sample preparation procedure with a standard non-polar GC column and electron ionization mass spectrometry allows for sensitive detection and confident identification. The provided instrument parameters serve as an excellent starting point for method development and can be further optimized to meet specific analytical challenges, such as analysis in complex matrices or achieving lower detection limits.
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. agilent.com [agilent.com]
- 5. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Purification of Nitrocyclopentane by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrocyclopentane is a valuable cyclic nitroalkane intermediate in organic synthesis. Its purification is critical to ensure the quality and yield of subsequent reactions. Due to its high boiling point at atmospheric pressure (179-180 °C), this compound is susceptible to thermal decomposition when heated for prolonged periods.[1] Vacuum distillation is the primary and most effective method for its purification, as it allows for distillation at a significantly lower temperature, thereby minimizing degradation and ensuring a high-purity product.[2][3][4] This document provides a detailed protocol for the purification of this compound using vacuum distillation, including essential safety precautions and expected data.
Data Presentation
A summary of the key physicochemical properties of this compound is essential for planning the purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₅H₉NO₂ | [1][5][6] |
| Molecular Weight | 115.13 g/mol | [1][6] |
| Appearance | Colorless liquid | [5] |
| Density | 1.086 g/mL at 25 °C | [1] |
| Boiling Point (Atmospheric) | 179-180 °C | [1] |
| Boiling Point (Vacuum) | 62 °C at 8 Torr | [2] |
| Refractive Index | n20/D 1.454 | [1][5] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
Experimental Protocols
This section details the complete methodology for purifying this compound, from pre-treatment of the crude material to the final vacuum distillation procedure.
Safety Precautions
Nitroalkanes can be hazardous, and vacuum distillation carries inherent risks. Adherence to strict safety protocols is mandatory.
-
Chemical Hazards: this compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system. Some nitroalkanes have explosive properties.[5]
-
Operational Hazards: Vacuum distillation poses a risk of implosion. Always inspect glassware for cracks or defects before use.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is strongly recommended when working with a system under vacuum.[8]
-
Environment: Conduct the entire procedure within a certified chemical fume hood to ensure adequate ventilation.[8][9]
-
Emergency Preparedness: Keep a suitable fire extinguisher (e.g., dry chemical) readily accessible.[9][10] Ensure an emergency shower and eyewash station are nearby. Never leave a running distillation unattended.[8][11]
Pre-Treatment of Crude this compound
Crude nitroparaffins can contain acidic impurities and color-forming bodies from synthesis or storage.[12] A preliminary wash is recommended to improve the purity of the final product.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer twice more with deionized water.
-
Transfer the washed this compound to a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Allow the mixture to stand for at least 30 minutes with occasional swirling.
-
Filter or decant the dried this compound to remove the drying agent.
Vacuum Distillation Protocol
Apparatus:
-
Round-bottom distillation flask
-
Magnetic stir bar and stirrer/hotplate
-
Heating mantle with a controller
-
Claisen adapter (recommended to minimize bumping)[7]
-
Thermometer and thermometer adapter
-
Condenser
-
Vacuum adapter
-
Receiving flask(s)
-
Vacuum tubing (thick-walled)
-
Vacuum trap (cold finger or dry ice/acetone bath)
-
Vacuum pump and pressure gauge (manometer)
Methodology:
-
Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of defects.[7] Lightly grease all ground-glass joints to ensure a complete seal.[7]
-
Charging the Flask: Place a magnetic stir bar in the distillation flask. Add the pre-treated, dry this compound, filling the flask to no more than two-thirds of its capacity.[13]
-
System Evacuation: Turn on the cooling water to the condenser. Begin stirring the liquid. Turn on the vacuum source before applying heat to gently evacuate the system.[7][14] Low-boiling impurities or residual solvents may bubble off at this stage.
-
Applying Heat: Once a stable vacuum is achieved (e.g., target ~8 Torr), begin to gently heat the distillation flask using the heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first few drops of distillate, which may contain more volatile impurities, in a separate receiving flask.
-
Main Fraction: As the temperature stabilizes at the expected boiling point for the measured pressure (e.g., ~62 °C at 8 Torr), switch to a clean receiving flask to collect the pure this compound.[2] Record the stable head temperature and the corresponding pressure.
-
-
Shutdown:
-
Once the distillation is complete, or a small amount of residue remains (never distill to dryness), remove the heating mantle and allow the system to cool to room temperature.[8]
-
Crucially, allow the apparatus to cool completely before reintroducing air.
-
Slowly and carefully vent the system to return it to atmospheric pressure.[7][14]
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable, labeled container.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process, from initial material preparation to the final purified product.
Caption: Workflow for the purification of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Buy this compound | 2562-38-1 [smolecule.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. arishtam.com [arishtam.com]
- 10. thebrewmechanic.com [thebrewmechanic.com]
- 11. youtube.com [youtube.com]
- 12. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 13. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Isolation of Nitrocyclopentane via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocyclopentane is a cyclic nitroalkane of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceuticals and energetic materials. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. While distillation is a common purification method, column chromatography, particularly flash chromatography, offers a highly effective technique for isolating this compound, especially for removing structurally similar impurities.[1] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of moderately polar compounds like this compound, a normal-phase setup is typically employed. In this system, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.
This compound, containing a polar nitro group, will have a moderate affinity for the polar silica gel. Non-polar impurities will have weaker interactions with the stationary phase and will be eluted quickly with the non-polar mobile phase. More polar impurities will interact more strongly with the silica gel and will be eluted more slowly. By carefully selecting the polarity of the mobile phase, a clean separation of this compound can be achieved.
Method Development Using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to identify a suitable mobile phase (eluent) system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system in which this compound has a retention factor (Rƒ) of approximately 0.3-0.35. This Rƒ value typically provides the best separation from impurities during column chromatography.
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline.
-
Prepare a developing chamber (a beaker with a watch glass on top will suffice) containing a small amount of the chosen eluent system. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate by capillary action.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. If the compounds are not colored, a UV lamp can be used if they are UV-active, or a staining solution (e.g., potassium permanganate or iodine) can be employed.
-
Calculate the Rƒ value for the this compound spot using the following formula: Rƒ = (distance traveled by the compound) / (distance traveled by the solvent front)
Data Presentation: Mobile Phase Selection
The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or cyclohexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is commonly used. The polarity of the eluent is adjusted by changing the ratio of the two solvents.
| Mobile Phase System (v/v) | Expected Observation on TLC | Suitability for Column Chromatography |
| 100% Hexane | This compound remains at the baseline (Rƒ ≈ 0). | Unsuitable. Eluent is not polar enough to move the compound. |
| 95:5 Hexane:Ethyl Acetate | This compound has a low Rƒ value (e.g., 0.1-0.2). | Potentially suitable for separating very non-polar impurities, but the elution of this compound will be slow. |
| 90:10 Hexane:Ethyl Acetate | This compound has an Rƒ value in the optimal range (0.3-0.4). | Likely a good starting point for the column separation. |
| 80:20 Hexane:Ethyl Acetate | This compound has a high Rƒ value (e.g., 0.6-0.7). | Unsuitable. Elution will be too fast, leading to poor separation from less polar impurities. |
| 100% Ethyl Acetate | This compound moves with the solvent front (Rƒ ≈ 1). | Unsuitable. No separation will occur as all polar and moderately polar compounds will elute together. |
Experimental Protocol: Flash Column Chromatography for this compound Isolation
This protocol describes a standard procedure for the purification of this compound using flash column chromatography on a silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Compressed air or nitrogen source (for flash chromatography)
Procedure:
1. Column Packing (Slurry Method): a. Securely clamp the chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. c. Add a small layer (approx. 1 cm) of sand on top of the plug. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not too dilute. e. Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing. f. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached (typically 15-20 cm of silica for a standard lab-scale purification). g. Crucially, never let the solvent level drop below the top of the silica gel, as this will cause the column to crack, leading to poor separation. h. Once the silica is packed, add a layer of sand (approx. 1-2 cm) to the top to protect the silica bed from being disturbed during sample and eluent addition. i. Drain the solvent until the level is just at the top of the sand layer.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and volatile). b. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. c. Wet Loading: Carefully add the concentrated solution of crude this compound directly onto the top of the sand layer using a pipette. d. Dry Loading: Carefully add the silica gel with the adsorbed crude product onto the top of the sand layer. e. After loading, carefully add a small amount of the eluent to wash any remaining sample from the sides of the column onto the stationary phase. Drain the solvent again to the top of the sand layer.
3. Elution and Fraction Collection: a. Carefully fill the top of the column with the mobile phase determined from the TLC analysis (e.g., 90:10 hexane:ethyl acetate). b. If using flash chromatography, apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute. c. Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in labeled test tubes or flasks). d. The separation can be monitored by collecting small spots from each fraction on a TLC plate and running the plate to identify which fractions contain the purified this compound. e. If the separation between this compound and more polar impurities is difficult, a gradient elution can be performed. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., from 90:10 to 85:15 hexane:ethyl acetate) to elute the more strongly adsorbed compounds.
4. Product Isolation: a. Combine the fractions that contain pure this compound (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. c. Confirm the purity of the final product using an appropriate analytical technique, such as GC-MS, HPLC, or NMR spectroscopy.
Mandatory Visualizations
Caption: Workflow for the isolation of this compound using column chromatography.
This comprehensive guide provides the necessary information for researchers to successfully purify this compound using column chromatography, a fundamental technique in organic synthesis and purification.
References
Application Notes & Protocols for the Purification of Nitrocyclopentane by Crystallization
Introduction
Nitrocyclopentane is a cyclic nitroalkane that typically presents as a clear, pale yellow liquid at ambient temperatures. While standard purification techniques for this compound include vacuum distillation, azeotropic distillation, and column chromatography, crystallization offers a powerful alternative for achieving high purity levels, particularly for removing closely related impurities that may be difficult to separate by other means.[1]
As this compound is a liquid under standard conditions, purification by crystallization necessitates cooling the substance below its freezing point. This technique, known as low-temperature or freeze crystallization, has been successfully applied to other liquid nitroalkanes, such as nitromethane, demonstrating its viability for this class of compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at very low temperatures. As the solution is cooled, the less soluble this compound selectively crystallizes, leaving the impurities concentrated in the remaining liquid phase (mother liquor).
These notes provide a detailed protocol for the purification of this compound using a low-temperature crystallization method, adapted from established procedures for similar compounds.
Physicochemical Data for this compound
A summary of key physical and chemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 2562-38-1 | [2] |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| Physical Form | Clear pale yellow liquid | [4] |
| Boiling Point | 179-180 °C | [4] |
| Density | 1.086 g/mL at 25 °C | [3] |
| Refractive Index (n₂₀/D) | 1.454 | [1] |
| Flash Point | 67 °C (closed cup) | [4] |
Note: Some commercial suppliers report a melting point of 143-144 °C; however, this is inconsistent with the compound being a liquid at room temperature and its boiling point. Reliable databases like the NIST Chemistry WebBook do not list a melting point.[2]
Crystallization Methodologies
The primary crystallization method suitable for the liquid nature of this compound is Low-Temperature, Single-Solvent Crystallization . This involves dissolving the crude this compound in an appropriate solvent and cooling the solution to a temperature where the desired compound crystallizes out.
Principle of Low-Temperature Crystallization
The success of this technique hinges on selecting a solvent with the following characteristics:
-
The solvent's freezing point must be significantly lower than the temperature required for crystallization.
-
This compound should be soluble in the solvent at or near room temperature but significantly less soluble at low temperatures (e.g., -60 to -78 °C).
-
Impurities should remain soluble in the solvent even at these low temperatures.
-
The solvent should be easily removable from the purified crystals.
Based on protocols for similar low-molecular-weight nitroalkanes, diethyl ether is a suitable solvent candidate due to its low freezing point (-116 °C) and volatility.
Experimental Protocol: Low-Temperature Crystallization of this compound
This protocol is adapted from the successful purification of nitromethane by crystallization.[5]
Materials and Equipment:
-
Crude this compound
-
Anhydrous diethyl ether
-
Dry ice
-
Acetone (for cooling bath)
-
Dewar flask
-
Jacketed Büchner funnel with a coarse fritted disc
-
Vacuum filtration flask
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Preparation of the Solution:
-
In a Dewar flask equipped with a magnetic stir bar, prepare a 1:1 (v/v) mixture of crude this compound and anhydrous diethyl ether.
-
Begin stirring the solution at room temperature to ensure homogeneity.
-
-
Cooling and Crystallization:
-
Slowly add small pieces of dry ice (or pour from a dry ice/acetone slurry) to the stirring solution.
-
Monitor the temperature of the mixture with a low-temperature thermometer. Continue adding coolant until the temperature is maintained between -60 °C and -78 °C.
-
Stir the mixture at this low temperature for an additional 10-15 minutes to ensure complete crystallization. The solution will become a thick slurry of this compound crystals.
-
-
Low-Temperature Filtration:
-
Pre-cool the jacketed Büchner funnel by filling the jacket with a dry ice/acetone slurry.
-
Quickly pour the cold crystal slurry from the Dewar flask into the pre-cooled funnel.
-
Apply a gentle vacuum for a few seconds to draw off the bulk of the diethyl ether (mother liquor), which contains the soluble impurities.
-
Stop the vacuum and gently but firmly press the crystals in the funnel with a pre-cooled glass rod or spatula to compact the crystal cake and squeeze out more mother liquor.
-
-
Washing the Crystals:
-
Wash the crystals with a small amount of pre-chilled (-78 °C) anhydrous diethyl ether. This removes residual mother liquor from the crystal surfaces.
-
Re-apply a gentle vacuum briefly to remove the wash solvent. Repeat the wash step one more time for higher purity.
-
-
Isolation and Final Purification:
-
Remove the cooling jacket from the funnel and allow the solid this compound crystals to melt at room temperature. The purified liquid will filter through the fritted disc into the collection flask.
-
The collected liquid can be further purified by a simple fractional distillation to remove any residual diethyl ether. Given the significant difference in boiling points (Diethyl ether: ~34.6 °C; this compound: ~180 °C), this separation is highly effective.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification process.
Caption: Workflow for Low-Temperature Crystallization of this compound.
Alternative Purification Methods
While low-temperature crystallization is a potent technique, it is important to consider other established methods for purifying this compound, which can be used alone or in combination.[1]
-
Vacuum Distillation: This is the most common method. Distilling at reduced pressure (e.g., 62 °C at 8 Torr) lowers the boiling point, preventing thermal decomposition that can occur at its atmospheric boiling point of 180 °C.[1]
-
Azeotropic Distillation: This technique involves adding a solvent (e.g., n-heptane) that forms a constant-boiling-point mixture (an azeotrope) with impurities, facilitating their removal.[1]
-
Column Chromatography: Particularly effective for removing polar impurities or those with very similar boiling points. Acid-washed alumina is a common stationary phase for this separation.[1]
The choice of method depends on the nature and quantity of the impurities, the required purity level, and the available equipment. For achieving the highest purity, a combination of distillation followed by low-temperature crystallization is often an excellent strategy.
References
Property and Synthesis Profile of Nitrocyclopentane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the known properties and a representative synthesis protocol for nitrocyclopentane. It is intended for researchers interested in the chemical characteristics and potential applications of this compound. Notably, there is a significant lack of published data regarding its performance as an energetic material.
Chemical and Physical Properties
This compound is a cyclic nitroalkane. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | --INVALID-LINK-- |
| Molecular Weight | 115.13 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid | - |
| Density | 1.086 g/mL | --INVALID-LINK-- |
| Boiling Point | 179-180 °C | --INVALID-LINK-- |
| Melting Point | Not available | --INVALID-LINK-- |
| Refractive Index | 1.4540 | --INVALID-LINK-- |
| CAS Number | 2562-38-1 | --INVALID-LINK-- |
Potential in Explosives Research: A Theoretical Overview
While nitroalkanes are a known class of energetic materials, there is a conspicuous absence of experimental data on the explosive properties of this compound in publicly available literature. Computational studies on similar energetic materials suggest that the introduction of a nitro group to a cyclic alkane framework can lead to energetic properties.[1][2] The performance of such compounds is influenced by factors like oxygen balance, density, and heat of formation.[3]
The primary decomposition pathways for aliphatic nitro-compounds are typically C-NO2 bond cleavage and nitro-nitrite isomerization.[4] The stability and decomposition kinetics are crucial for determining the sensitivity and performance of an explosive. Without experimental data on detonation velocity, pressure, and impact sensitivity for this compound, its potential as a viable explosive remains purely theoretical. Researchers are encouraged to perform these characterizations to fill this knowledge gap.
Synthesis of this compound: A Representative Protocol
The most common method for the synthesis of this compound is the direct nitration of cyclopentane using a mixture of nitric acid and sulfuric acid.[5] The following is a representative laboratory-scale protocol derived from general descriptions of this method.
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer and reflux condenser
Experimental Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, equimolar amount of concentrated nitric acid. Maintain the temperature below 10 °C.
-
Reaction: Slowly add cyclopentane dropwise to the cold, stirred nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled to remain below 50°C to minimize side reactions.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at a controlled temperature for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, which contains the this compound.
-
Washing and Neutralization: Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to remove any residual acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Troubleshooting & Optimization
"common side reactions in the synthesis of Nitrocyclopentane"
Welcome to the technical support center for the synthesis of nitrocyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on the prevalent method of direct nitration of cyclopentane using a mixture of nitric acid and sulfuric acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) may be too low for efficient reaction. | Ensure the use of concentrated or fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion. |
| Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be slow or incomplete. | Carefully control the reaction temperature. While the reaction is exothermic and requires initial cooling to prevent runaway reactions, maintaining a specific temperature range (often slightly above room temperature, but empirically determined) is crucial for optimal yield. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Loss of Product During Workup: this compound is volatile and can be lost during solvent removal. It may also form an emulsion during aqueous extraction. | Use a rotary evaporator with a chilled condenser and carefully control the vacuum to minimize loss of the volatile product. To break emulsions, add a small amount of brine or a different organic solvent. | |
| Presence of Significant Side Products | Over-nitration: The formation of dithis compound isomers is a common side reaction, especially with prolonged reaction times or high temperatures. | Reduce the reaction time and maintain strict temperature control. Consider using a milder nitrating agent if over-nitration is a persistent issue. |
| Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidation and ring-opened products. | Maintain a low reaction temperature. The use of a less aggressive nitrating system can also mitigate oxidative side reactions. | |
| Formation of Cyclopentanone: Under the acidic reaction conditions, the desired this compound product can undergo a Nef reaction to form cyclopentanone. | Minimize the exposure of the product to strong acids, especially during workup. Prompt neutralization and extraction after the reaction is complete can reduce the extent of this side reaction. | |
| Difficulty in Product Purification | Co-distillation of Side Products: Some side products may have boiling points close to that of this compound, making purification by simple distillation challenging. | Employ fractional distillation for a more precise separation. Alternatively, column chromatography on silica gel or alumina can be effective for removing polar impurities. |
| Thermal Decomposition: Nitroalkanes can be thermally unstable. | Use vacuum distillation to lower the boiling point and minimize the risk of decomposition during purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the direct nitration of cyclopentane?
A1: The most frequently encountered side products are:
-
Dinitrocyclopentanes: Over-nitration can lead to the formation of various isomers of dithis compound. The exact isomeric ratio (1,1-, 1,2-, and 1,3-dithis compound) can vary depending on the reaction conditions.
-
Oxidative Degradation Products: The strong oxidizing environment can cause cleavage of the cyclopentane ring, leading to the formation of dicarboxylic acids such as glutaric acid and succinic acid. Other oxidation products like cyclopentanol and cyclopentanone may also be formed.
-
Cyclopentanone: This can be formed from the desired this compound product via an acid-catalyzed Nef reaction.
Q2: How can I minimize the formation of dinitrocyclopentanes?
A2: To reduce over-nitration, it is crucial to carefully control the reaction stoichiometry and conditions. Use a molar excess of cyclopentane relative to the nitrating agent. Maintain a low reaction temperature and monitor the reaction progress closely to stop it once the desired level of mononitration is achieved.
Q3: What analytical techniques are best for monitoring the reaction and analyzing the product mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying the various components of the product mixture, including isomers of nitro- and dithis compound and other side products. Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Q4: Is the direct nitration of cyclopentane the only synthetic route?
A4: No, another common laboratory method is the nucleophilic substitution of a cyclopentyl halide (e.g., bromocyclopentane) with a nitrite salt (e.g., sodium nitrite).[2] This method can sometimes offer better control and fewer side reactions compared to direct nitration, although the starting materials may be more expensive.
Key Reaction Pathways
The following diagrams illustrate the main reaction for the synthesis of this compound and the pathways to common side reactions.
Caption: Reaction scheme for this compound synthesis and major side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration (Illustrative)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath.
-
Carefully add a pre-determined amount of cyclopentane to the flask.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from the dropping funnel to the stirred cyclopentane. Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC.
-
Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator with a chilled condenser.
-
Purify the crude this compound by vacuum distillation.[1]
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
This method, adapted from literature, provides an alternative to direct nitration.
Materials:
-
Bromocyclopentane
-
Sodium Nitrite (NaNO₂)
-
Dimethyl sulfoxide (DMSO)
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add bromocyclopentane to a solution of sodium nitrite in dry DMSO at 15°C.
-
Stir the mixture at this temperature for 3 hours.
-
Pour the reaction mixture into ice water and extract with petroleum ether.
-
Wash the combined organic extracts with water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Distill the residue under vacuum to obtain pure this compound.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A step-by-step workflow for troubleshooting this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Nitrocyclopentane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of nitrocyclopentane. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
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Direct Nitration: This involves the reaction of cyclopentane with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Nucleophilic Substitution: This method involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) with a nitrite salt, such as sodium nitrite.
Q2: What is a typical yield for this compound synthesis?
A2: Yields for this compound synthesis can vary significantly depending on the chosen method and reaction conditions.
-
Direct nitration often results in moderate yields, typically in the range of 20-50%.[1]
-
Nucleophilic substitution can provide higher yields, potentially exceeding 60%, especially with optimized conditions.
Q3: My this compound yield is very low. What are the general areas I should investigate?
A3: Low yields in organic synthesis can stem from a variety of factors. General areas to troubleshoot include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can significantly impact yield.
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Reagent Quality: The purity of starting materials, solvents, and catalysts is crucial. Old or improperly stored reagents can lead to side reactions or incomplete conversion.
-
Reaction Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Troubleshooting Guides
Guide 1: Low Yield in Direct Nitration of Cyclopentane
Problem: The yield of this compound from the direct nitration of cyclopentane is significantly below the expected 20-50% range.
Possible Causes and Solutions:
-
Over-nitration: Excessive nitration can lead to the formation of dithis compound and other polynitrated byproducts.
-
Solution: Carefully control the reaction temperature. It is recommended to keep the temperature below 50°C to minimize over-nitration.[1]
-
-
Oxidation Side Reactions: The strong acidic and oxidizing conditions can lead to the formation of oxidation byproducts.
-
Solution: Maintain a controlled temperature and consider using a milder nitrating agent if possible.
-
-
C-C Bond Cleavage: At elevated temperatures, cleavage of the cyclopentane ring can occur, leading to smaller nitroalkanes.
-
Solution: Strict temperature control is essential. Running the reaction at the lowest effective temperature can help minimize ring opening.
-
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to low conversion of cyclopentane.
-
Solution: Ensure vigorous stirring throughout the reaction and consider extending the reaction time. Monitoring the reaction progress by techniques like GC-MS can help determine the optimal reaction time.
-
Guide 2: Low Yield in Nucleophilic Substitution of Cyclopentyl Halide
Problem: The synthesis of this compound from a cyclopentyl halide and sodium nitrite is resulting in a poor yield.
Possible Causes and Solutions:
-
Formation of Cyclopentyl Nitrite: The nitrite ion is an ambident nucleophile, meaning it can attack with either the nitrogen or an oxygen atom. Attack by oxygen leads to the formation of the undesired cyclopentyl nitrite isomer.
-
Solution: The choice of solvent can influence the ratio of nitroalkane to alkyl nitrite. Aprotic polar solvents like DMF or DMSO are known to favor the formation of the nitroalkane. The use of additives like urea can also improve the yield of the desired product.[1]
-
-
Poor Leaving Group: The rate of an S(_N)2 reaction is highly dependent on the leaving group ability of the halide.
-
Solution: The reactivity of cyclopentyl halides follows the trend I > Br > Cl. Using cyclopentyl iodide will result in a faster reaction and potentially a higher yield compared to cyclopentyl bromide or chloride.
-
-
Steric Hindrance: Although less of a concern for a secondary substrate like cyclopentyl halide compared to a tertiary one, steric hindrance can still play a role.
-
Solution: Ensure that the reaction conditions favor an S(_N)2 pathway. This includes using a high concentration of the nucleophile and a suitable aprotic polar solvent.
-
-
Elimination Side Reaction (E2): Under basic conditions, the nitrite ion can act as a base, leading to the elimination of HX and the formation of cyclopentene.
-
Solution: Carefully control the reaction temperature and avoid strongly basic conditions.
-
Data Presentation
| Synthesis Method | Key Parameters | Typical Yield (%) | Potential Side Products |
| Direct Nitration | Temperature, Nitrating Agent | 20 - 50[1] | Dithis compound, Oxidation products, Ring-cleavage products |
| Nucleophilic Substitution | Solvent, Leaving Group, Temperature | > 60 | Cyclopentyl nitrite, Cyclopentene |
Experimental Protocols
Protocol 1: General Procedure for Direct Nitration of Cyclopentane
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the desired amount of cyclopentane.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Cool the flask containing cyclopentane in an ice-salt bath. Slowly add the nitrating mixture dropwise from the dropping funnel while maintaining the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for a specified time. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.
-
Work-up: Pour the reaction mixture slowly onto crushed ice. Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: General Procedure for Nucleophilic Substitution of Cyclopentyl Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium nitrite in a suitable aprotic polar solvent such as DMF.
-
Reaction: Add cyclopentyl bromide to the stirred solution. Heat the reaction mixture to a specified temperature and stir for a set amount of time.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
A troubleshooting workflow for low yield in this compound synthesis.
Synthetic pathways to this compound and potential side products.
References
Technical Support Center: Controlled Nitration of Cyclopentane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the over-nitration of cyclopentane and control reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is over-nitration of cyclopentane?
A1: Over-nitration is a common side reaction during the synthesis of nitrocyclopentane where the cyclopentane ring is substituted with more than one nitro group (-NO₂), leading to the formation of dithis compound isomers and other polynitrated species. This process reduces the yield of the desired mononitrated product.
Q2: Why is it critical to prevent over-nitration?
A2: Preventing over-nitration is crucial for several reasons:
-
Product Purity: It ensures a higher yield and purity of the desired monosubstituted product, this compound.
-
Separation Challenges: The physical properties of mono- and di-nitrated products can be very similar, making their separation difficult and costly, often requiring advanced techniques like column chromatography.[1]
-
Safety Concerns: Polynitrated alkanes can be less stable and potentially explosive, posing significant safety risks.
-
Reaction Efficiency: Uncontrolled side reactions consume reagents inefficiently and can lead to the formation of oxidative degradation byproducts.[2]
Q3: What are the primary factors that influence the rate of nitration and over-nitration?
A3: The primary factors are reaction temperature, the concentration and ratio of nitrating agents, and reaction time. Higher temperatures and higher concentrations of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) significantly increase the likelihood of multiple nitrations.[1][2][3]
Troubleshooting Guide
Q1: My reaction is producing a low yield of this compound and a significant amount of a higher boiling point byproduct. What is the likely issue?
A1: This strongly suggests over-nitration is occurring, leading to the formation of dithis compound. The higher boiling point is characteristic of the more polar, higher molecular weight dinitrated compound.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Temperature is a critical parameter. Ensure the reaction is conducted at a consistently low temperature, often below 50°C, to minimize the rate of the second nitration.[2][3]
-
Adjust Molar Ratios: Use only a small molar excess of the nitrating agent. A large excess of nitric acid dramatically increases the probability of di-nitration.[1]
-
Control Reagent Addition: Add the nitrating agent to the cyclopentane solution slowly and with vigorous stirring. This prevents localized areas of high reagent concentration, which can promote over-nitration.
Q2: I observe a dark brown or black reaction mixture and the formation of gaseous byproducts. What is happening?
A2: These are signs of oxidative side reactions, which compete with nitration, especially at elevated temperatures. The nitrating acid mixture can oxidize the alkane, leading to ring-opening and the formation of various oxidation products.[2]
Troubleshooting Steps:
-
Strict Temperature Control: Immediately reduce and strictly maintain a lower reaction temperature.
-
Consider Alternative Nitrating Agents: For sensitive substrates, stronger but more controlled nitrating agents like nitronium salts (e.g., NO₂⁺PF₆⁻) in an aprotic solvent may offer a cleaner reaction profile with fewer oxidative byproducts.[4][5]
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help suppress oxidative side reactions.
Q3: How can I modify my standard mixed-acid protocol to favor mononitration?
A3: To enhance selectivity for this compound, you must carefully control the reaction kinetics to favor the first nitration over the second.
Protocol Adjustments:
-
Dilution: Running the reaction in a suitable inert solvent can help manage heat dissipation and control concentrations.
-
Reduced Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC. Quench the reaction as soon as a reasonable conversion to the mono-nitrated product is achieved, before significant di-nitration occurs.
-
Use of Additives: In some nitration systems, additives like urea can help to scavenge nitrous acid, which can catalyze undesirable side reactions.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on Cyclopentane Nitration Selectivity
| Parameter | Condition A (High Over-nitration) | Condition B (Controlled Mononitration) | Primary Outcome |
| Temperature | > 60°C | < 50°C | Lower temperature disfavors the second nitration.[2][3] |
| Nitric Acid | > 3 Molar Equivalents | 1.1 - 1.5 Molar Equivalents | Small excess limits available nitrating species.[1] |
| Addition Rate | Rapid (Bulk Addition) | Slow, Dropwise | Prevents localized high concentrations. |
| Reaction Time | Prolonged (> 2 hours) | Monitored (e.g., 30-60 min) | Reduces exposure time for the product to be nitrated again. |
Experimental Protocols
Protocol 1: Controlled Liquid-Phase Mononitration of Cyclopentane
This protocol is designed to favor the formation of this compound while minimizing the production of dithis compound.
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Sodium Bicarbonate solution (5%, saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Reactor Setup: Place the round-bottom flask, equipped with a magnetic stir bar, in an ice-water bath to maintain a low temperature.
-
Prepare Nitrating Mixture: In a separate beaker, cautiously add 1.2 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Charge Reactor: Add 1.0 equivalent of cyclopentane to the reaction flask and begin stirring. Allow it to cool to 0-5°C.
-
Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirring cyclopentane over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.
-
Reaction: After the addition is complete, let the mixture stir at 5-10°C for an additional 30 minutes.
-
Quenching: Pour the reaction mixture slowly over crushed ice to quench the reaction.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography to isolate pure this compound.
Visualizations
Caption: Experimental workflow for controlled mononitration of cyclopentane.
Caption: Troubleshooting decision tree for cyclopentane nitration issues.
Caption: Reaction pathway showing sequential nitration of cyclopentane.
References
- 1. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions During Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitration reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these highly exothermic processes.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during nitration experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase indicates a runaway reaction, which can be extremely dangerous.[1][2]
Immediate Actions:
-
Immediately cease the addition of the nitrating agent.[1]
-
If possible and safe, increase the efficiency of the cooling system (e.g., add more ice to the cooling bath).
-
If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[3] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[3]
-
Alert your supervisor and follow all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated by the reaction. Ensure the use of an appropriate cooling medium (e.g., ice-salt bath for lower temperatures).
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.[4]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture.[5] Ensure vigorous and consistent agitation throughout the reaction.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction.[6]
-
Issue 2: Low Yield of the Desired Nitroaromatic Product
-
Question: My nitration reaction resulted in a very low yield. What are the possible reasons?
-
Answer: Low yields in nitration reactions can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to go to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any excessive exotherm.
-
Sub-optimal Acid Concentration: The concentration of the sulfuric acid is critical for the formation of the nitronium ion (NO2+), the active electrophile.[7] If the acid is too dilute (high water content), the concentration of the nitronium ion will be low, leading to a slower reaction and lower yield.[4][8]
-
Poor Phase Mixing (for heterogeneous reactions): If the aromatic substrate is not soluble in the acid mixture, efficient mixing is essential to maximize the interfacial area where the reaction occurs.[9] Inadequate agitation will result in a slow reaction and low conversion.
-
Loss of Product During Work-up: The work-up procedure, including washing and extraction steps, can lead to product loss. Ensure that the pH is carefully controlled during neutralization steps and that the correct solvent is used for extraction.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. (See Issue 3 for more details).
-
Issue 3: Formation of Undesired Byproducts (e.g., Polynitrated Compounds, Oxidation Products)
-
Question: I am observing the formation of significant amounts of dinitro- or other side products in my reaction. How can I improve the selectivity?
-
Answer: The formation of byproducts is a common challenge in nitration and is often influenced by the reaction conditions.
Controlling Polynitration:
-
Temperature Control: Higher reaction temperatures increase the rate of nitration and favor the formation of polynitrated products.[10] Maintaining the recommended temperature for the specific substrate is crucial. For example, the nitration of benzene is typically carried out at a temperature not exceeding 50-60°C to minimize the formation of dinitrobenzene.[7][10]
-
Molar Ratio of Reactants: Using a large excess of the nitrating agent can drive the reaction towards polynitration.[11] Carefully controlling the stoichiometry of the reactants is essential.
-
Substrate Reactivity: Aromatic compounds with activating groups (e.g., toluene) are more susceptible to polynitration than those with deactivating groups (e.g., nitrobenzene).[6][12] For highly activated substrates, milder reaction conditions (lower temperature, less concentrated acid) may be necessary.
Minimizing Oxidation and Other Side Reactions:
-
Oxidation: Nitric acid is a strong oxidizing agent, and side reactions involving oxidation of the aromatic substrate or product can occur, especially at higher temperatures. This can lead to the formation of phenolic and other colored byproducts.[9]
-
Sulfonation: While less common, sulfonation of the aromatic ring by sulfuric acid can occur under certain conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in nitration?
A1: Concentrated sulfuric acid serves two primary roles in aromatic nitration. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[7] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because water can inhibit the reaction by diluting the acid and reducing the concentration of the nitronium ion.[4][8]
Q2: How does the reactivity of the aromatic substrate affect the nitration conditions?
A2: The reactivity of the aromatic substrate significantly influences the optimal reaction conditions.
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., methyl group in toluene) are more reactive towards electrophilic aromatic substitution. These substrates can often be nitrated under milder conditions (lower temperatures) than benzene.[13] However, they are also more prone to polynitration.[12]
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups (e.g., nitro group in nitrobenzene) are less reactive. Nitrating these substrates typically requires more forcing conditions, such as higher temperatures and/or the use of fuming nitric or sulfuric acid (oleum), to achieve a reasonable reaction rate.[2][14]
Q3: What are the key safety precautions to take when handling mixed acid (nitric acid and sulfuric acid)?
A3: Mixed acid is extremely corrosive and a strong oxidizing agent, requiring strict safety protocols.[2][10][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Fume Hood: All work with mixed acid should be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic fumes.[2]
-
Mixing Procedure: Always add the sulfuric acid slowly to the nitric acid while cooling in an ice bath. Never add nitric acid to sulfuric acid, and never add water to the mixed acid, as this can cause a violent exothermic reaction and splashing.[16]
-
Storage: Store mixed acid in a cool, dry, and well-ventilated area, away from combustible materials and incompatible chemicals.[15]
-
Spill Response: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[2]
Q4: How can I effectively quench a nitration reaction at the end of the experiment?
A4: The standard procedure for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring. This serves to dilute the acids and dissipate the heat of dilution. The product can then be isolated by extraction with a suitable organic solvent.
Q5: What is the difference between batch and continuous flow nitration, and what are the advantages of each?
A5:
-
Batch Nitration: This is the traditional method where reactants are added to a stirred vessel, and the reaction proceeds over a period. It is versatile and suitable for smaller-scale synthesis. However, scaling up batch nitrations can be challenging due to difficulties in heat management and the potential for runaway reactions.[5][17]
-
Continuous Flow Nitration: In this approach, reactants are continuously pumped through a microreactor or a tube reactor where they mix and react. Continuous flow systems offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and enhanced safety, especially for highly exothermic reactions.[1][9] This method is well-suited for larger-scale production.
Data Presentation
Table 1: Typical Reaction Conditions for Mononitration of Aromatic Compounds
| Substrate | Nitrating Agent | Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Typical Yield (%) | Reference(s) |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | 50 - 60 | ~1.2 : 1 | ~85 | [7][11] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | 30 - 40 | ~1.1 : 1 | >95 | [1][4] |
| Nitrobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 90 - 100 | ~1.1 : 1 | ~90 | [2][12] |
| Chlorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 30 - 70 | ~1.2 : 1 | ~96 | [18] |
Table 2: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho-nitrotoluene | % meta-nitrotoluene | % para-nitrotoluene | Reference(s) |
| -30 | 61.8 | 2.8 | 35.4 | |
| 0 | 58.5 | 4.5 | 37.0 | |
| 30 | 55.7 | 3.8 | 40.5 |
Experimental Protocols
Protocol 1: Mononitration of Benzene
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid.[11] Keep the mixture cool.
-
Addition of Benzene: While maintaining the temperature of the acid mixture below 55°C, add 17.5 mL of benzene dropwise with continuous stirring.[11]
-
Reaction: After the addition is complete, heat the mixture to 60°C and maintain this temperature for 40-45 minutes with occasional shaking.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into 150 mL of cold water with stirring.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer (nitrobenzene) sequentially with water, 50 mL of 5% sodium bicarbonate solution, and finally with water again.
-
Dry the nitrobenzene layer over anhydrous calcium chloride.
-
Purify the product by distillation, collecting the fraction boiling at 206-211°C.[11]
-
Protocol 2: Mononitration of Toluene
-
Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[4] Cool the resulting mixture to -5°C.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene and cool it to -10°C in an ice-salt bath.[4]
-
Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[4] The addition should take approximately 1.5 hours.
-
Warming and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.
-
Follow a similar aqueous work-up procedure as described for the nitration of benzene to isolate and purify the nitrotoluene isomers.
-
Visualizations
Caption: General experimental workflow for aromatic nitration.
Caption: Decision tree for troubleshooting common nitration issues.
References
- 1. Nitration and flow chemistry [ewadirect.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. jes.or.jp [jes.or.jp]
- 5. Batch nitration | PPTX [slideshare.net]
- 6. quora.com [quora.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. vapourtec.com [vapourtec.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 18. Nitration - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Optimizing Temperature Control for Selective Nitration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during selective nitration experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for selective nitration?
Precise temperature control is paramount in selective nitration for several key reasons. Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1][2] Without proper control, the reaction temperature can increase rapidly, leading to a number of undesirable outcomes:
-
Polynitration: Higher temperatures can promote the addition of multiple nitro groups to the aromatic ring, reducing the yield of the desired mono-nitrated product.[1][3] For instance, in the nitration of benzene, maintaining a temperature at or below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.[3]
-
Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, which can lead to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[1][2] Oxidation of the substrate can also occur, especially with sensitive starting materials.[4]
-
Reduced Selectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution. Controlling the temperature is key to achieving the desired regioselectivity.
-
Safety Hazards: The most significant risk of poor temperature control is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition or explosion.[2][5]
Q2: What is the ideal temperature range for a typical nitration reaction?
The optimal temperature is highly dependent on the substrate's reactivity and the nitrating agent used. There is no single "ideal" temperature.
-
Activated Substrates (e.g., Phenol, Aniline derivatives): These compounds are highly reactive and require very low temperatures, often in the range of -10°C to 5°C, to prevent oxidation and over-nitration.
-
Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): For these substrates, temperatures are typically kept between 0°C and 50°C. For example, the nitration of benzene is commonly performed below 50°C to prevent dinitration.[3]
-
Strongly Deactivated Substrates (e.g., Nitrobenzene): To nitrate a deactivated ring, more forcing conditions are required, which may involve higher temperatures (e.g., >60°C) and stronger nitrating agents like fuming sulfuric acid (oleum).[6] However, even under these conditions, careful control is essential.
Q3: My reaction is producing a high percentage of dinitro or other polynitrated products. How can I improve selectivity for the mono-nitro product?
The formation of polynitrated products is a classic sign that the reaction conditions are too harsh, with temperature being the primary factor.[1] To increase selectivity for mono-nitration:
-
Lower the Reaction Temperature: This is the most effective method. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. An ice bath (0°C) or an ice-salt bath (<0°C) is recommended.
-
Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes.
-
Use a Stoichiometric Amount of Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards polynitration. Use only a small molar excess of nitric acid.[7]
-
Ensure Efficient Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath and ensures homogenous concentration, preventing localized "hot spots" where over-reaction can occur.[4]
Q4: My nitration reaction is not proceeding or is very slow. Should I increase the temperature?
While a higher temperature will increase the reaction rate, it should be done with extreme caution due to the risks of side reactions and thermal runaway. Before increasing the temperature, consider the following:
-
Substrate Reactivity: If your substrate is strongly deactivated, it may require more forcing conditions. However, first ensure that your reagents are not the issue.
-
Reagent Purity and Concentration: The concentration of the sulfuric acid is critical as it acts as a catalyst and dehydrating agent.[2][8] Using acids of lower concentration than required can stall the reaction. The nitrating mixture should be freshly prepared and kept cool.[9]
-
Alternative Nitrating Agents: For particularly stubborn substrates, a stronger nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent, might be a better alternative than simply increasing the temperature.[10] If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the reaction for any sudden exotherm.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low, slowing the rate significantly.2. Insufficiently strong nitrating agent for the substrate.3. Decomposed or low-concentration acids.4. Poor mixing of immiscible phases.[5] | 1. Cautiously increase the temperature in small increments while monitoring.2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration, use oleum).[6]3. Use fresh, concentrated acids to prepare the nitrating mixture.[9]4. Increase stirring speed to improve mass transfer. |
| High Yield of By-products (e.g., dinitro, oxidized compounds) | 1. Reaction temperature is too high.[1]2. Nitrating agent added too quickly.3. Insufficient cooling or poor heat transfer.4. Using a large excess of the nitrating agent. | 1. Maintain a lower reaction temperature using an appropriate cooling bath.2. Add the nitrating agent slowly and dropwise.[9]3. Ensure efficient stirring and that the reaction flask is adequately submerged in the cooling bath.4. Use a controlled molar ratio of reactants.[7] |
| Reaction Color Turns Dark Brown or Black | 1. Oxidation of the substrate or product.2. Decomposition of the starting material or nitrating agent at elevated temperatures. | 1. Immediately lower the reaction temperature.2. Ensure the rate of addition of the nitrating agent is slow and controlled.3. Check the literature for the stability of your specific substrate under nitrating conditions. |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds the rate of heat removal.2. Insufficient cooling capacity for the scale of the reaction.3. Rapid addition of reagents. | 1. IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling. If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice.[9]2. For future experiments, reduce the scale, use a more efficient cooling bath, or slow down the rate of addition significantly. |
Data Presentation: Temperature Effects on Selectivity
The following table summarizes the effect of temperature on the isomer distribution for the nitration of toluene.
| Temperature (°C) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| -30 | 61.9 | 2.8 | 35.3 |
| 0 | 58.7 | 4.4 | 36.9 |
| 30 | 55.7 | 4.3 | 40.0 |
| 60 | 53.0 | 4.0 | 43.0 |
| 100 | 49.5 | 3.5 | 47.0 |
Data is illustrative and compiled from typical textbook examples. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol: Temperature-Controlled Nitration of Methyl Benzoate
This protocol describes the mono-nitration of a moderately deactivated aromatic ester where careful temperature control is essential for good yield and selectivity.
1. Reagent Preparation (Nitrating Mixture): a. In a dry test tube, carefully measure 1.5 mL of concentrated nitric acid (HNO₃). b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄) to the cooled nitric acid.[9] d. Allow this nitrating mixture to cool completely in the ice bath before use.
2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Add a magnetic stir bar to the flask and begin stirring to ensure the contents are cooled to below 6°C.[9] c. Use a thermometer to monitor the internal temperature of the reaction mixture, not the bath.
3. Controlled Addition: a. Using a glass dropping pipette, add the prepared nitrating mixture to the stirred methyl benzoate solution very slowly (dropwise) over a period of approximately 15 minutes.[9] b. Carefully monitor the internal temperature throughout the addition. It must be maintained below 6°C . Adjust the addition rate as needed to control any exotherm.[9]
4. Reaction and Quenching: a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15 minutes. b. Prepare a separate beaker containing approximately 20 g of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice slurry.[9] A solid product (methyl 3-nitrobenzoate) should precipitate.
5. Product Isolation and Purification: a. Allow the ice to melt completely. b. Collect the solid product by vacuum filtration. c. Wash the crude product with a small amount of ice-cold water to remove residual acid.[9] d. The crude product can be purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: General workflow for a temperature-controlled nitration experiment.
Caption: Troubleshooting logic for poor selectivity in nitration reactions.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. reddit.com [reddit.com]
"role of additives like urea in Nitrocyclopentane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitrocyclopentane, with a specific focus on the role of additives like urea.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are direct nitration of cyclopentane and nucleophilic substitution.[1][2]
-
Direct Nitration: This method involves the reaction of cyclopentane with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2] While it utilizes simple reagents, it often requires careful temperature control to prevent over-nitration and the formation of byproducts, with typical yields ranging from 20-50%.[1]
-
Nucleophilic Substitution: This approach involves the reaction of a cyclopentyl halide (e.g., cyclopentyl iodide or bromocyclopentane) with a nitrite salt, such as sodium nitrite.[1][2] This method can be optimized through the use of additives.
Q2: What is the role of urea in the synthesis of this compound?
A2: Urea serves as an organocatalyst in the nucleophilic substitution synthesis of this compound.[1] It enhances both the reaction rate and the overall yield.[1] The catalytic effect of urea is attributed to its ability to form hydrogen bonds, which can activate the substrate.[3][4][5]
Q3: How does urea enhance the reaction in nucleophilic substitution?
A3: Urea is believed to act as a hydrogen-bond donor, interacting with the reactants.[3][4] This interaction can increase the nucleophilicity of the nitrite anion and stabilize the transition state of the reaction, thereby accelerating the rate of substitution and improving the yield of this compound.
Q4: Are there any alternatives to urea as an additive?
A4: While urea is a notable additive, other hydrogen-bond donating organocatalysts, such as thiourea derivatives, have been used in similar reactions to activate substrates.[3][6] The choice of additive can depend on the specific reaction conditions and desired outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of this compound in nucleophilic substitution. | 1. Inefficient reaction: The reaction may be too slow without an additive. 2. Poor quality reagents: The cyclopentyl halide or sodium nitrite may be degraded. 3. Moisture in the reaction: Water can interfere with the reaction. | 1. Add urea: Introduce urea to the reaction mixture to catalyze the reaction.[1] 2. Use fresh reagents: Ensure the purity and reactivity of your starting materials. 3. Use anhydrous conditions: Dry your solvent and glassware before starting the reaction. |
| Formation of significant byproducts (e.g., cyclopentanol, dithis compound). | 1. Side reactions in nucleophilic substitution: The nitrite ion can also react via its oxygen atom, leading to the formation of cyclopentyl nitrite, which can then hydrolyze to cyclopentanol. 2. Over-nitration in direct nitration: Reaction temperature may be too high.[1] | 1. Optimize reaction conditions: Use a polar aprotic solvent like DMF to favor the desired N-alkylation. The addition of urea can also improve selectivity.[1] 2. Control temperature: Maintain a low and controlled temperature during the direct nitration process.[1] |
| Difficulty in purifying the product. | 1. Presence of unreacted starting materials. 2. Contamination with urea or its byproducts. 3. Formation of oily or hard-to-crystallize product. | 1. Improve work-up procedure: Perform aqueous washes to remove water-soluble impurities like sodium nitrite and urea. 2. Chromatography: Use column chromatography for efficient separation of the product from impurities. 3. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to improve purity. |
| Reaction is not proceeding to completion. | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Low reaction temperature. | 1. Monitor the reaction: Use techniques like TLC or GC to monitor the progress of the reaction and determine the appropriate reaction time. 2. Ensure proper stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. 3. Optimize temperature: While high temperatures can lead to byproducts, a slightly elevated temperature may be necessary to drive the reaction to completion. |
Data Presentation
Table 1: Effect of Urea on the Yield of this compound Synthesis via Nucleophilic Substitution
| Reactants | Additive | Solvent | Yield (%) |
| Cyclopentyl iodide + Sodium Nitrite | None | DMF | 45-55% |
| Cyclopentyl iodide + Sodium Nitrite | Urea | DMF | 70-80%[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Substitution with Urea
-
Materials:
-
Cyclopentyl iodide
-
Sodium nitrite (NaNO₂)
-
Urea (CO(NH₂)₂)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium nitrite and urea in anhydrous DMF.
-
Add cyclopentyl iodide to the mixture.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine to remove residual DMF and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Mandatory Visualization
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 2562-38-1 [smolecule.com]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
Nitrocyclopentane Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of nitrocyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound depend on the synthetic route.
-
From Nitration of Cyclopentane: Over-nitration can lead to the formation of dinitro compounds.[1] Oxidative degradation of the cyclopentane ring can also occur at higher temperatures.[1]
-
From Cyclopentyl Halide and Nitrite Salt: The most common byproduct is the corresponding alkyl nitrite ester (cyclopentyl nitrite), formed from the ambident nature of the nitrite ion.[2] Unreacted starting materials like cyclopentyl bromide may also be present.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques for this compound include:
-
Vacuum Distillation: This is the most common method due to the relatively high boiling point of this compound and its potential for thermal decomposition at atmospheric pressure.[3]
-
Recrystallization: This technique can be employed to achieve high purity, particularly for removing small amounts of impurities.
-
Column Chromatography: This method is effective for separating closely related impurities.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in the sample and their respective mass-to-charge ratios, aiding in impurity identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of a sample by comparing the integral of a analyte's signal to that of a certified internal standard.[4][5]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.[6]
Troubleshooting Guides
Vacuum Distillation
Q4: My this compound is decomposing during vacuum distillation, indicated by darkening of the liquid and pressure instability. What can I do?
A4: Thermal decomposition is a common issue with nitroalkanes.[7] Here's how to troubleshoot:
-
Reduce the Distillation Temperature: The most effective way to prevent decomposition is to lower the boiling point by reducing the pressure. A well-maintained vacuum pump is crucial.
-
Ensure a Leak-Free System: Air leaks can lead to oxidation and decomposition at elevated temperatures. Check all joints and seals.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.[1] Do not heat the distillation flask to dryness.[1]
Q5: I'm experiencing significant bumping (sudden, violent boiling) during the vacuum distillation of this compound. How can I prevent this?
A5: Bumping is common in vacuum distillation because boiling chips are often ineffective at reduced pressures.[8]
-
Magnetic Stirring: Vigorous stirring of the distillation pot helps to create a smooth boil.
-
Capillary Bubbler (Ebulliator): Introducing a fine stream of nitrogen or air through a capillary tube provides nucleation sites for smooth boiling.[1] This is a very effective method.
-
Gradual Pressure Reduction: Evacuate the system slowly to minimize bumping as the pressure drops.[1]
| Parameter | Value | Notes |
| Boiling Point | 180 °C (lit.) | At atmospheric pressure, significant decomposition may occur. |
| 62 °C / 8 Torr[3] | Recommended for minimizing thermal decomposition. | |
| Purity Achieved | >99% | With careful fractionation. |
Recrystallization
Q6: My this compound is "oiling out" instead of forming crystals during recrystallization. What does this mean and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[9][10][11] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[11][12]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.[9]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Change Solvent System: If the problem persists, your solvent may be too non-polar. Try a more polar solvent or a mixed solvent system.
-
Seed Crystals: If you have a pure crystal of this compound, add a small seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[13]
-
Q7: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are the characteristics of a good solvent?
A7: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For a polar compound like this compound, polar solvents are a good starting point.
-
Solvent Selection Strategy:
-
Start with small-scale solubility tests in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures).
-
If a single solvent is not ideal, try a mixed-solvent system (e.g., ethanol-water, acetone-hexane).[13] In a mixed system, this compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
| Solvent System | Suitability for Polar Compounds | Notes |
| Ethanol/Water | Good | This compound is likely soluble in hot ethanol and less soluble in cold water. |
| Isopropanol | Moderate | May provide the right balance of polarity. |
| Hexane/Ethyl Acetate | Poor | Generally used for less polar compounds. |
Column Chromatography
Q8: I'm trying to purify this compound using column chromatography, but I'm getting poor separation. What can I do?
A8: Poor separation can result from several factors, including the choice of stationary and mobile phases, and column packing.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to find the optimal solvent system before running the column.[6] A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.[15] For a polar compound like this compound on a silica gel column, you will likely need a relatively polar mobile phase.
-
Choosing the Stationary Phase: Silica gel is a common choice for polar compounds.[16] If your compound is very polar and still doesn't move on silica, you might consider using a more polar stationary phase like alumina or a reversed-phase column.[16]
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be used.[16]
Q9: My this compound is streaking on the TLC plate and the column. What is causing this?
A9: Streaking is often caused by overloading the sample or using a solvent in which the compound is not very soluble.
-
Reduce Sample Concentration: Prepare a more dilute solution of your crude this compound before loading it onto the TLC plate or column.
-
Change Loading Solvent: Dissolve your sample in a small amount of the mobile phase or a slightly more polar solvent to ensure it is fully dissolved before applying it to the column.
| Parameter | Stationary Phase | Mobile Phase (Example) | Expected Rf |
| TLC/Column | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) | 0.2 - 0.4 |
| TLC/Column | Alumina (Neutral) | Dichloromethane:Methanol (e.g., 98:2) | Varies, test with TLC |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask (no more than two-thirds full) and add a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 8 Torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (e.g., ~62 °C at 8 Torr).[3] Discard any initial forerun and stop the distillation before the flask goes to dryness.
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound (Illustrative Example with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot ethanol and quickly filter the hot solution through a fluted filter paper into a clean flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purity Assessment by Quantitative ¹H-NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a vial.
-
Accurately weigh the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).[17]
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
Caption: Logical workflow for purification by column chromatography.
References
- 1. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 2. mt.com [mt.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. This compound(2562-38-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 17. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Nitrocyclopentane
Welcome to the technical support center for the purification of nitrocyclopentane. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of dinitro byproducts from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The synthesis of this compound can lead to the formation of several byproducts. The most common impurities are dithis compound isomers, which arise from over-nitration of the cyclopentane ring.[1] Other potential impurities include unreacted starting materials and oxidation products.
Q2: Which purification methods are most effective for removing dinitro byproducts from this compound?
A2: Several techniques can be employed, each with its own advantages and limitations. The most common and effective methods include:
-
Vacuum Distillation: A primary method for purifying this compound, particularly for separating it from less volatile dinitro byproducts.
-
Recrystallization: A highly effective method for achieving high purity by separating isomers based on differences in their crystal lattice energies.
-
Column Chromatography: Useful for separating compounds with different polarities. Since dinitro compounds are generally more polar than mononitro compounds, this can be an effective separation technique.
-
Selective Chemical Reduction: This method involves selectively reducing the dinitro byproducts to nitroamines, which have significantly different physical properties, making them easier to separate.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your experiment, the level of purity required, and the available equipment.
-
For large-scale purification, vacuum distillation is often the most practical approach.
-
To achieve very high purity, especially for analytical standards, recrystallization is recommended.
-
When dealing with a complex mixture of byproducts with varying polarities, column chromatography offers good separation.
-
If other methods fail to provide adequate separation, selective chemical reduction can be a powerful alternative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] This is a common issue with nitro compounds.
-
Solution:
-
Select a lower-boiling point solvent: Choose a solvent that has a boiling point lower than the melting point of this compound.
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature. You can then slowly cool the solution to induce crystallization.
-
Employ a solvent/anti-solvent system: Dissolve the crude this compound in a good solvent at room temperature, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Problem: Poor recovery of purified this compound.
-
Cause: This can be due to using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent in which they are too soluble.[3][4]
-
Solution:
-
Use the minimum amount of hot solvent: Dissolve the crude product in the smallest possible amount of boiling solvent to ensure the solution is saturated.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Wash with ice-cold solvent: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Column Chromatography
Problem: Poor separation of this compound and dinitro byproducts.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the compounds on the stationary phase.
-
Solution:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent systems with varying polarities. A good starting point for silica gel is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. Gradually increase the proportion of the more polar solvent to improve separation.
-
Choose an appropriate stationary phase: While silica gel is common, for highly polar compounds, alumina or a reverse-phase stationary phase (like C18) might provide better separation.[5][6][7]
-
Problem: The compound is not eluting from the column.
-
Cause: The solvent system may be too non-polar to move the compound down the column.[8]
-
Solution:
-
Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent mixture. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Vacuum Distillation
Problem: Bumping or unstable boiling during distillation.
-
Cause: Uneven heating or the absence of boiling chips or a magnetic stirrer can lead to bumping. Temperature and pressure fluctuations can also cause unstable boiling.[9]
-
Solution:
-
Ensure even heating: Use a heating mantle with a stirrer or a water/oil bath for uniform heat distribution.
-
Use boiling chips or a magnetic stirrer: This will promote smooth boiling.
-
Maintain stable pressure: Ensure your vacuum pump is providing a consistent and stable vacuum. A vacuum regulator can be beneficial.[9]
-
Problem: The product is not distilling at the expected temperature.
-
Cause: The vacuum may not be as low as indicated by the gauge, or there might be leaks in the system.
-
Solution:
-
Check for leaks: Inspect all joints and connections for any potential leaks. Ensure all glassware is properly sealed.
-
Verify vacuum gauge accuracy: If possible, calibrate your vacuum gauge.
-
Data Presentation
The following table summarizes typical results for different purification methods. Please note that actual yields and purity will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Good for large scale, effective for non-volatile impurities. | Requires specialized equipment, potential for thermal decomposition if not controlled. |
| Recrystallization | >99% | 50-70% | Can achieve very high purity, good for removing isomeric impurities.[10][11] | Yield can be lower, finding a suitable solvent can be challenging. |
| Column Chromatography | >99% | 40-60% | Highly effective for separating compounds with different polarities.[6] | Can be time-consuming and requires significant amounts of solvent for large scales. |
| Selective Reduction | >98% (after separation) | 70-90% (for the reduction step) | Highly selective for dinitro compounds, can simplify subsequent purification.[12][13] | Adds an extra chemical step to the process, requires careful control of reaction conditions. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate). The less polar this compound will elute first.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Selective Reduction of Dithis compound
Disclaimer: This is a general procedure adapted from the selective reduction of dinitroarenes and should be optimized for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound containing dinitro byproducts in ethanol.
-
Reagent Addition: Prepare a solution of sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in water. Add this solution dropwise to the flask containing the crude product while stirring at room temperature. The amount of sulfide should be stoichiometrically calculated to reduce only one nitro group of the dinitro compounds.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The nitroamine product will have a different Rf value than the dinitro and mononitro compounds.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Separation: The resulting mixture containing this compound and the more polar nitroaminocyclopentane can now be more easily separated by column chromatography or acid-base extraction.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Nitro compound separation - Chromatography Forum [chromforum.org]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. mt.com [mt.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: The Nef Reaction with Cyclic Nitroalkanes
Welcome to the technical support center for the Nef reaction, with a special focus on its application to cyclic nitroalkanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Nef reaction on a substituted nitrocyclohexane is giving a very low yield of the desired ketone. What are the potential causes and how can I improve it?
A1: Low yields in the Nef reaction of cyclic nitroalkanes can stem from several factors. The classical Nef reaction, which involves the hydrolysis of a nitronate salt under strong acidic conditions (pH < 1), can be harsh.[1][2][3] The product distribution is highly dependent on the acidity of the system.[2]
Troubleshooting Steps:
-
Incomplete Nitronate Formation: Ensure complete deprotonation of the nitroalkane. The choice of base and reaction time is critical. For sterically hindered cyclic systems, a stronger base or longer reaction time may be necessary.
-
Acid Hydrolysis Conditions: The hydrolysis of the nitronate intermediate must be performed in strong acid to avoid the formation of side products like oximes or hydroxynitroso compounds.[1] Ensure the pH of the hydrolysis solution is less than 1.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Consider the possibility of an "interrupted Nef reaction," where nucleophiles present in the reaction mixture can trap reactive intermediates.[4]
-
Alternative Methods: If the classical acidic conditions are not effective, consider alternative Nef reaction protocols:
-
Oxidative Nef Reaction: Methods using reagents like Oxone® can be milder and give good yields of ketones from secondary nitroalkanes.[5]
-
Reductive Nef Reaction: The McMurry method using TiCl₃ is another effective alternative, which proceeds through an intermediate oxime that is hydrolyzed in situ.[2]
-
Q2: I am observing a significant amount of an oxime as a byproduct in my reaction. How can I prevent its formation?
A2: Oxime formation is a common side reaction in the Nef reaction, particularly when the acidity of the hydrolysis step is not sufficiently high (pH > 1).[3] Under weakly acidic conditions, the tautomerization of the intermediate nitroso compound to the oxime can be a competing pathway.[2]
Solutions:
-
Increase Acidity: Ensure the pH of the acidic workup is well below 1. This is the most critical parameter to control to suppress oxime formation in the classical Nef reaction.[3]
-
Alternative Reagents: Reductive methods, such as using TiCl₃, are known to proceed via an oxime intermediate.[2] If you are using such a method and isolating the oxime, ensure the hydrolysis conditions are sufficient to convert the oxime to the ketone.
-
Presence of Nitrous Acid Scavengers: The formation of nitrous acid during the reaction can lead to nitrosation and subsequent side reactions. The addition of urea can help to scavenge nitrous acid.[6]
Q3: Can the stereochemistry of my cyclic nitroalkane affect the outcome of the Nef reaction?
A3: Yes, the stereochemistry of substituents on the cyclic framework can influence the rate and outcome of the Nef reaction. Axial and equatorial substituents can affect the ease of protonation and the stability of intermediates. While detailed systematic studies are not abundant in the literature, it is reasonable to expect that sterically hindered nitro groups may react slower or require more forcing conditions for complete conversion.
In cases of chiral cyclopentenones derived from nitro-vinylcyclopropylacetaldehydes, the Nef reaction has been shown to proceed with complete retention of stereochemical information.[7] This suggests that under appropriate conditions, the stereocenter adjacent to the newly formed carbonyl can be preserved.
Q4: Are there alternative methods to the classical Nef reaction that are more suitable for sensitive cyclic substrates?
A4: Absolutely. The harsh conditions of the classical Nef reaction have led to the development of milder alternatives.[8]
-
Oxidative Methods:
-
Reductive Methods:
-
Titanium Trichloride (TiCl₃): The McMurry method is a well-established reductive protocol for the Nef reaction.[2]
-
-
Basic Conditions:
-
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to promote the Nef reaction of secondary nitroalkanes under basic, homogeneous conditions.[7]
-
Data Summary
The following table summarizes various methods for the Nef reaction on cyclic nitroalkanes with reported yields.
| Cyclic Nitroalkane Substrate | Reaction Conditions | Product | Yield (%) | Reference(s) |
| Nitrocyclohexane | 1) C₂H₅ONa; 2) dil. H₂SO₄ | Cyclohexanone | Very good | [6] |
| 4-Nitro-5-phenylcyclohexenes (various substitutions) | 1) C₂H₅ONa; 2) dil. HCl or H₂SO₄ | Corresponding cyclohexenones | 33-90 | [6] |
| 2-Nitro-cyclododecanone derivative | Cleavage of nitronate anion | 15-membered ring keto lactone | Not specified | [2] |
| Nitrocyclohexane derivative | McMurry Method (TiCl₃) | Cyclohexanone derivative | Not specified | [2] |
| Cyclohexyl and other cyclic nitroalkanes | t-BuOK, O₂, DMF, RT | Corresponding ketones | High | [9] |
Key Experimental Protocols
Protocol 1: Classical Nef Reaction of Nitrocyclohexane
This protocol is a generalized procedure based on the classical method.
-
Nitronate Salt Formation:
-
Dissolve nitrocyclohexane (1.0 eq) in a suitable alcohol (e.g., ethanol).
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.
-
-
Hydrolysis:
-
Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 10-20%).
-
Slowly add the solution of the sodium nitronate to the cold sulfuric acid solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A color change and/or gas evolution (N₂O) may be observed.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Workup:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclohexanone by distillation or column chromatography.
-
Protocol 2: Oxidative Nef Reaction using Oxone®
This protocol is adapted from the literature for the oxidation of secondary nitroalkanes.[5]
-
Reaction Setup:
-
Dissolve the cyclic nitroalkane (1.0 eq) in methanol.
-
Add a solution of a base (e.g., sodium methoxide, 1.1 eq) to form the nitronate in situ.
-
In a separate flask, prepare a solution of Oxone® (potassium hydrogen persulfate, 2.0-3.0 eq) in water.
-
-
Oxidation:
-
Slowly add the Oxone® solution to the solution of the nitronate at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Workup:
-
Quench the reaction by adding a solution of sodium sulfite.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the resulting cyclic ketone by column chromatography.
-
Protocol 3: Reductive Nef Reaction using Titanium Trichloride (TiCl₃)
This is a generalized procedure based on the McMurry method.[2]
-
Reaction Setup:
-
Dissolve the cyclic nitroalkane (1.0 eq) in a suitable solvent such as aqueous dimethoxyethane.
-
Add an aqueous solution of TiCl₃ (typically a 15-20% solution, 2-4 eq).
-
An ammonium acetate buffer is often used to maintain the pH.
-
-
Reduction and Hydrolysis:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction involves the reduction of the nitro group to an imine, which is then hydrolyzed to the ketone.
-
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Visualizations
References
- 1. Nef Reaction [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Technical Support Center: Byproduct Formation in the Reduction of Nitrocyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the reduction of nitrocyclopentane to cyclopentylamine.
Troubleshooting Guides and FAQs
This section addresses common issues observed during the reduction of this compound.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (this compound). What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the this compound is critical. Ensure you are using a sufficient excess of the reducing agent. For catalytic hydrogenations, the catalyst may be deactivated.
-
Poor Quality Reagents: The reducing agent may have degraded. For instance, lithium aluminum hydride (LiAlH₄) is highly sensitive to moisture. Use freshly opened or properly stored reagents.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Cautiously increase the temperature while monitoring the reaction progress.
-
Poor Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if required. Catalyst loading might also need optimization.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Ensure the solvent is dry and appropriate for the chosen reducing agent.
Solution:
-
Verify Stoichiometry: Double-check your calculations and consider increasing the molar equivalents of the reducing agent.
-
Use Fresh Reagents/Catalyst: Use a fresh batch of the reducing agent or catalyst.
-
Optimize Reaction Conditions: Systematically increase the reaction temperature and monitor the reaction by TLC or GC-MS.
-
Check for Catalyst Poisons: Ensure all glassware is clean and that the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Q2: I am observing a significant amount of cyclopentanone in my reaction mixture. How is this formed and how can I minimize it?
A2: The formation of cyclopentanone is likely due to a side reaction known as the Nef reaction. Under acidic workup conditions, the intermediate nitronate salt can be hydrolyzed to a ketone.
To minimize cyclopentanone formation:
-
Maintain Basic or Neutral pH during Workup: Avoid acidic conditions during the workup of the reaction mixture. A careful, cold quench with a basic solution (e.g., cold dilute NaOH) can help to prevent the Nef reaction.
-
Choice of Reducing Agent: Some reducing systems are more prone to leading to Nef-type byproducts. If using a metal-based reduction, ensure the conditions do not become overly acidic.
Q3: My product is contaminated with cyclopentyl hydroxylamine. What leads to its formation and how can I promote complete reduction to the amine?
A3: Cyclopentyl hydroxylamine is an intermediate in the reduction of this compound to cyclopentylamine. Its presence indicates an incomplete reduction.
To promote complete reduction to the primary amine:
-
Increase Reaction Time or Temperature: The conversion of the hydroxylamine to the amine may be slower than the initial reduction of the nitro group. Extending the reaction time or cautiously increasing the temperature can drive the reaction to completion.
-
Increase Amount of Reducing Agent: A higher excess of the reducing agent can help ensure the complete reduction of the hydroxylamine intermediate.
-
Catalyst Choice: For catalytic hydrogenations, the choice of catalyst and reaction conditions can influence the selectivity for the amine over the hydroxylamine.
Q4: I am seeing a higher molecular weight impurity in my GC-MS analysis. What could this be?
A4: A higher molecular weight impurity could be dicyclopentylamine, formed from the reaction of the initially formed cyclopentylamine with a reactive intermediate or the starting material.
To minimize the formation of dicyclopentylamine:
-
Control Reaction Stoichiometry: Use a sufficient excess of the reducing agent to quickly consume the this compound and its intermediates, reducing the opportunity for side reactions between the product and starting materials.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote the formation of dimeric and oligomeric byproducts.
Data Presentation
| Byproduct | Potential Cause | Recommended Action to Minimize Formation |
| Cyclopentanone | Nef reaction pathway, often triggered by acidic workup conditions. | Maintain neutral or basic pH during workup. |
| Cyclopentyl hydroxylamine | Incomplete reduction of the nitro group. | Increase reaction time, temperature, or the amount of reducing agent. |
| Cyclopentanol | Over-reduction of intermediate cyclopentanone. | Use a milder reducing agent or control the stoichiometry carefully. |
| Dicyclopentylamine | Reaction between the product amine and reaction intermediates. | Use a larger excess of the reducing agent; consider lower reaction temperatures. |
| Oligomers/Polymers | Uncontrolled side reactions at higher temperatures. | Maintain controlled reaction temperatures. |
Experimental Protocols
The following are representative experimental protocols for the reduction of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is based on general procedures for the reduction of nitroalkanes using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent like ethyl acetate)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclopentylamine.
-
Purify the crude product by distillation or chromatography as needed.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on general procedures for the reduction of nitroalkanes with LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude cyclopentylamine.
-
Purify by distillation if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct formation in this compound reduction.
Caption: Reaction pathways for the reduction of this compound and byproduct formation.
"stability of Nitrocyclopentane under acidic and basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nitrocyclopentane under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
This compound, a secondary nitroalkane, exhibits different stability profiles under acidic and basic conditions. In basic solutions, it readily deprotonates at the α-carbon (the carbon bonded to the nitro group) to form a resonance-stabilized nitronate anion.[1][2] This anion is relatively stable. Under acidic conditions, the stability depends on the specific conditions. While secondary nitroalkanes are generally resistant to direct acid-catalyzed hydrolysis, the pre-formed nitronate salt can be readily hydrolyzed in strong acid (pH < 1) to yield cyclopentanone.[3][4][5] This process is known as the Nef reaction.[5][6]
Q2: What are the expected degradation products of this compound under these conditions?
Under strongly acidic conditions (after formation of the nitronate salt), the primary degradation product is cyclopentanone, with the formation of nitrous oxide.[1][6][7] Under certain acidic conditions, secondary nitroalkanes can also hydrolyze to form ketones and nitrous oxide.[1][7][8] In basic solutions, the nitronate salt is the primary species formed.[1][2] Prolonged exposure to harsh basic conditions or the presence of other reagents can lead to further reactions, such as halogenation if halogens are present.[2]
Q3: At what pH range is this compound most stable?
While specific quantitative data for this compound is limited, studies on analogous secondary nitroalkanes like 2-nitropropane suggest that they are relatively stable in neutral to mildly acidic conditions.[9] Significant degradation pathways are initiated under strongly basic conditions (due to nitronate formation) and strongly acidic conditions (hydrolysis of the nitronate).
Q4: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound under both acidic and basic conditions. Thermal analysis of nitroalkanes, including cyclic ones, shows that they can undergo exothermic decomposition at high temperatures.[10] For instance, forced degradation studies are often conducted at elevated temperatures (e.g., 50-70°C) to accelerate the identification of potential degradation products.[11][12]
Troubleshooting Guides
Problem 1: Low or no yield of cyclopentanone during a Nef reaction.
-
Possible Cause 1: Incomplete formation of the nitronate salt. The Nef reaction requires the pre-formation of the nitronate salt under basic conditions before acidification.
-
Solution: Ensure a sufficiently strong base (e.g., NaOH, KOH) is used to completely deprotonate the this compound. The reaction mixture should be stirred for an adequate amount of time to allow for complete salt formation.
-
-
Possible Cause 2: Inappropriate acid concentration. The hydrolysis of the nitronate intermediate is sensitive to the acid concentration. Weakly acidic conditions (pH > 1) may lead to the formation of side products like oximes or hydroxynitroso compounds.[5]
-
Solution: Use a strong aqueous acid (e.g., H₂SO₄, HCl) to maintain a pH below 1 during the hydrolysis step.[4]
-
-
Possible Cause 3: Low temperature. The hydrolysis reaction may be slow at very low temperatures.
-
Solution: While the initial acidification should be done at a low temperature to control the exotherm, allowing the reaction to warm to room temperature may be necessary to ensure complete hydrolysis.
-
Problem 2: Unexpected side products are observed in my reaction mixture.
-
Possible Cause 1 (Acidic Conditions): Formation of hydroxamic acid or carboxylic acid. If the acidic conditions are too harsh or not carefully controlled during a Nef reaction, side products such as hydroxamic acids or even carboxylic acids can be formed.[13]
-
Solution: Carefully control the temperature and concentration of the acid. Use well-calibrated acidic conditions to avoid these side reactions.[13]
-
-
Possible Cause 2 (Basic Conditions): Halogenation. In the presence of a base and halogens (e.g., Br₂, Cl₂), primary and secondary nitroalkanes can undergo halogenation at the α-carbon.[2]
-
Solution: If halogenation is not the desired reaction, ensure that no halogenating agents are present in the basic reaction mixture.
-
-
Possible Cause 3 (Basic Conditions): Michael Addition. The nitronate anion is a potent nucleophile and can participate in Michael addition reactions if α,β-unsaturated carbonyl compounds are present.[2]
-
Solution: Purify the starting materials to remove any potential Michael acceptors if this side reaction is a concern.
-
Quantitative Data
Table 1: Stability of 2-Nitronate (Anion of 2-Nitropropane) in Aqueous Buffer [9]
| pH | Temperature (°C) | Time to Equilibrium (h) | % Tautomerised to 2-Nitropropane at Equilibrium |
| 7.4 | Not specified | 8 | 48 |
Table 2: Products of 2-Nitronate Decomposition under Physiological Conditions (pH-dependent) [9]
| Condition | Major Products |
| pH 3.8 - 7.4 | Acetone, Nitrite, Acetone Oxime, 2-Nitropropane |
Note: The pKa for the equilibrium between 2-nitropropane and its nitronate has been measured to be 7.63.[9]
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound under Acidic/Basic Conditions (Forced Degradation)
This protocol is based on the principles of forced degradation studies as outlined by ICH guidelines.[11][12][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of aqueous hydrochloric acid of varying concentrations (e.g., 0.01 N, 0.1 N, 1 N).
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 50°C, 70°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.
-
-
Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of aqueous sodium hydroxide of varying concentrations (e.g., 0.01 N, 0.1 N, 1 N).
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 50°C, 70°C).
-
At specified time points, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with a suitable detector.[15][16][17]
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Calculate the percentage of degradation. The target degradation is typically between 5-20% to ensure that the degradation products are representative.[14]
-
Visualizations
References
- 1. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 2. scienceinfo.com [scienceinfo.com]
- 3. The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Nef Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. embibe.com [embibe.com]
- 8. youtube.com [youtube.com]
- 9. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ijmr.net.in [ijmr.net.in]
Technical Support Center: Nitrocyclopentane Storage and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and potential degradation pathways of nitrocyclopentane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from sources of ignition such as heat, sparks, and open flames.[1]
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
This compound should not be stored with strong oxidizing agents or strong bases.[1] Nitroalkanes can react vigorously with reducing agents and can form explosive salts with inorganic bases.[3]
Q4: What are the signs of this compound degradation?
Visual inspection may reveal a change in color from colorless to pale yellow.[4] Other indicators of degradation can include a change in pH of a solution, the appearance of new peaks in chromatographic analyses (GC or HPLC), or unexpected experimental results.
Q5: What are the potential degradation pathways for this compound during storage?
Based on the chemical properties of nitroalkanes and related cyclic compounds, several degradation pathways are plausible under improper storage conditions:
-
Hydrolysis: In the presence of moisture, especially under acidic or basic conditions, this compound can potentially undergo hydrolysis. A key reaction for secondary nitroalkanes is the Nef reaction, which would convert this compound into cyclopentanone.[5]
-
Oxidation: Contact with strong oxidizing agents or prolonged exposure to air could lead to the oxidation of this compound. Potential products include nitrocyclopentanone.[6]
-
Thermal Degradation: Although stable at room temperature, elevated temperatures can induce thermal decomposition. This may involve the cleavage of the carbon-nitrogen bond or ring-opening reactions, leading to the formation of smaller, volatile compounds.
-
Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in sample color (colorless to yellow) | Exposure to light or air, leading to potential photodegradation or oxidation. | Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon). Re-purify the material if purity is critical for the experiment. |
| Unexpected peaks in GC/MS or HPLC analysis | Degradation of the sample. | Compare the chromatogram to a fresh or properly stored standard. Identify potential degradation products by mass spectrometry. Consider re-purification of the bulk material. |
| Inconsistent experimental results | Use of a degraded sample. | Always use a fresh or properly stored sample for sensitive experiments. Perform a purity check before use if the material has been stored for an extended period or under suboptimal conditions. |
| Precipitate formation in solution | Formation of insoluble degradation products or reaction with the solvent. | Ensure the solvent is dry and deoxygenated. Analyze the precipitate to identify its composition. |
Potential Degradation Products and Analytical Methods
The following table summarizes potential degradation products of this compound based on known reactions of nitroalkanes and related compounds.
| Degradation Pathway | Potential Products | Recommended Analytical Method(s) |
| Hydrolysis (Nef Reaction) | Cyclopentanone, Nitrous Oxide | GC-MS, HPLC-UV/MS, NMR Spectroscopy |
| Oxidation | 2-Nitrocyclopentanone | GC-MS, HPLC-UV/MS, IR Spectroscopy (for carbonyl group) |
| Thermal Degradation | Cyclopentene, Nitrous Acid, Ring-opened fragments | GC-MS (Headspace analysis for volatile compounds) |
| Photodegradation | Cyclopentanone, Cyclopentanol, Radical species | GC-MS, HPLC-UV/MS, EPR Spectroscopy (for radical detection) |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing of new drug substances.[6]
-
Sample Preparation: Use at least three different batches of this compound. For each batch, prepare samples in the intended storage container (e.g., amber glass vials with Teflon-lined caps).
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose one batch to light conditions as described in ICH Q1B guidelines. Include a dark control.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods:
-
Assay and Purity: Use a validated stability-indicating HPLC-UV or GC-FID method to determine the purity of this compound and quantify any degradation products.
-
Identification of Degradation Products: Use GC-MS or LC-MS to identify the structure of any new impurities.
-
Appearance: Visually inspect the samples for any changes in color or clarity.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound.
Caption: Hypothesized hydrolysis pathway of this compound via the Nef reaction.
Caption: Potential oxidation pathway of this compound.
Caption: Possible thermal degradation pathway involving C-N bond cleavage.
Caption: General overview of a potential photodegradation pathway.
References
- 1. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. NITROCYCLOHEXANE - Safety Data Sheet [chemicalbook.com]
- 4. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 5. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 6. Buy this compound | 2562-38-1 [smolecule.com]
Technical Support Center: Interpreting NMR Spectra for Impurities in Nitrocyclopentane
Welcome to the technical support center for the analysis of Nitrocyclopentane purity via Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for potential impurities in this compound samples.
Troubleshooting Guides (Question & Answer Format)
Q1: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the corresponding impurities?
A1: Unexpected peaks in your ¹H NMR spectrum typically indicate the presence of impurities. To identify them, follow these steps:
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Check for Common Solvents: Residual solvents from synthesis or purification are common impurities. Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents. For example, a singlet around δ 7.26 ppm in CDCl₃ could indicate residual chloroform.
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Analyze Chemical Shift and Multiplicity:
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Downfield Region (δ > 4.5 ppm): Peaks in this region could suggest the presence of olefinic or aromatic impurities. For instance, nitrocyclopentene isomers could be present. A vinyl proton signal would typically appear in this region.
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Midfield Region (δ 3.0 - 4.5 ppm): Signals in this range often correspond to protons on carbons attached to electronegative atoms like oxygen. This could indicate the presence of cyclopentanol, where the proton on the carbon bearing the hydroxyl group (CH-OH) would appear.
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Upfield Region (δ 1.0 - 2.5 ppm): While the protons of the cyclopentane ring of this compound appear in this region, significant deviations in integration or the appearance of new multiplets could suggest impurities like cyclopentanone or over-nitrated species like dithis compound.
-
-
Consider Reaction Byproducts: Based on the synthetic route used to prepare this compound, anticipate potential side products. For instance, the nitration of cyclopentane can sometimes yield small amounts of dithis compound isomers or oxidation products like cyclopentanone.
-
Utilize 2D NMR Techniques: If the ¹H NMR spectrum is complex, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will show correlations between coupled protons, helping to piece together spin systems of impurities. HSQC will correlate protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals of the impurity.
Q2: The signals for my this compound appear broadened in the ¹H NMR spectrum. What could be the cause?
A2: Broadened signals in an NMR spectrum can arise from several factors:
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Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause line broadening. Try diluting your sample.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube prior to analysis can help remove dissolved oxygen.
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Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal can be broadened. This is often observed for acidic protons like those of alcohols (-OH) or water.
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Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample through a process called shimming. Poor shimming will result in broad and distorted peaks for all signals in the spectrum.
Q3: I don't see the expected signal for the proton alpha to the nitro group (CH-NO₂) in my ¹H NMR spectrum of this compound. Why might this be?
A3: The absence of an expected signal can be due to a few reasons:
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Incorrect Structure: It's possible the compound you have is not this compound. Re-evaluate other analytical data (e.g., Mass Spectrometry, IR) to confirm the identity of your compound.
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Deuterium Exchange: If your NMR solvent contains labile deuterium (e.g., D₂O, CD₃OD), and the alpha-proton has become acidic due to the electron-withdrawing nitro group, it could slowly exchange with deuterium from the solvent. This would lead to a decrease or complete disappearance of the signal. This is generally less common for C-H protons unless under specific basic conditions.
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Signal Overlap: The signal might be present but overlapping with another, larger signal, making it difficult to discern. This could be the case if it overlaps with the residual solvent peak or a broad water peak.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The chemical shifts for this compound can vary slightly depending on the solvent used. The approximate chemical shifts in CDCl₃ are summarized in the table below. The proton and carbon alpha to the electron-withdrawing nitro group are significantly downfield compared to the other positions on the cyclopentane ring.
Q2: What are some common impurities I should look out for in my this compound sample?
A2: Common impurities can be categorized as:
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Starting Materials: Unreacted cyclopentane.
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Side Products from Synthesis:
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Over-nitration products: Dithis compound isomers (e.g., 1,1-, 1,2-, and 1,3-dithis compound).
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Elimination products: Nitrocyclopentene isomers (e.g., 1-nitrocyclopentene, 3-nitrocyclopentene).
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Oxidation products: Cyclopentanone.
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-
Reduction Products: If the sample has been stored for a long time or exposed to reducing conditions, cyclopentanol might be present.
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Residual Solvents: Solvents used during the reaction or purification process (e.g., dichloromethane, diethyl ether, ethyl acetate, hexane).
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Water: Often present in samples and deuterated solvents.
Q3: How can I quantify the amount of an impurity in my this compound sample using NMR?
A3: Quantitative NMR (qNMR) can be used to determine the concentration of impurities. This is typically done by comparing the integral of a well-resolved signal from the impurity to the integral of a known signal from the analyte (this compound). For accurate quantification, you need to:
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Ensure the signals you are integrating are fully relaxed. This may require a longer relaxation delay (d1) in your NMR acquisition parameters.
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Choose signals that are singlets or well-resolved multiplets that do not overlap with other signals.
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Know the number of protons that give rise to each integrated signal.
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The molar ratio of the impurity to this compound can be calculated using the following formula:
(Integral of Impurity / Number of Protons for Impurity Signal) / (Integral of this compound / Number of Protons for this compound Signal)
Data Presentation: NMR Data for this compound and Potential Impurities
| Compound | Structure | ¹H NMR Chemical Shifts (δ ppm) in CDCl₃ (approximate) | ¹³C NMR Chemical Shifts (δ ppm) in CDCl₃ (approximate) |
| This compound |
| α-CH: ~4.7 (m, 1H)β-CH₂: ~2.2 (m, 4H)γ-CH₂: ~1.8 (m, 4H) | α-C: ~85β-C: ~32γ-C: ~24 |
| Cyclopentanol |
| CH-OH: ~4.3 (m, 1H)OH: variable, broadRing CH₂: ~1.5-1.9 (m, 8H) | C-OH: ~74β-C: ~35γ-C: ~24 |
| Cyclopentanone |
| α-CH₂: ~2.2 (t, 4H)β-CH₂: ~2.0 (quintet, 4H) | C=O: ~218α-C: ~38β-C: ~23 |
| 1-Nitrocyclopentene |
| =CH: ~7.0 (m, 1H)Allylic CH₂: ~2.8 (m, 2H)Allylic CH₂: ~2.5 (m, 2H)Homoallylic CH₂: ~2.1 (m, 2H) | C-NO₂: ~148=CH: ~135Allylic C: ~30Allylic C: ~28Homoallylic C: ~22 |
| 3-Nitrocyclopentene |
| =CH: ~5.9 (m, 2H)CH-NO₂: ~5.1 (m, 1H)Allylic CH₂: ~2.7 (m, 4H) | =CH: ~130C-NO₂: ~80Allylic C: ~38 |
Note: The exact chemical shifts and multiplicities can vary based on the specific isomer, solvent, and experimental conditions. This table provides estimated values for identification purposes.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
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Sample Preparation:
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Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid introducing impurities.
-
Gently swirl the vial to dissolve the sample completely.
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If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer might be:
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Pulse width: ~30-45 degrees
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Spectral width: ~16 ppm
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Acquisition time: ~2-4 seconds
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Relaxation delay (d1): 1-5 seconds (use a longer delay for quantitative measurements)
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Number of scans: 8-16 (increase for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
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Process the FID by applying a Fourier transform, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
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Integrate all signals.
-
Mandatory Visualization
Caption: Workflow for NMR-based impurity identification in this compound.
"challenges in scaling up Nitrocyclopentane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitrocyclopentane.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS or TLC. Gradually increase the reaction time or temperature, but be cautious of promoting side reactions. For liquid-phase nitration, temperatures are typically kept below 50°C to minimize side reactions[1]. |
| Suboptimal Reagent Concentration: Incorrect ratio of nitric acid to cyclopentane. | Adjust Reagent Stoichiometry: Systematically vary the molar ratio of the nitrating agent to the substrate to find the optimal balance for mononitration. | |
| Poor Mixing: Inefficient mixing can lead to localized concentration gradients and reduced reaction rates, a common issue during scale-up[2][3]. | Improve Agitation: Ensure vigorous and uniform stirring throughout the reaction. For larger scale reactions, consider baffled reactors or overhead mechanical stirrers. In vapor-phase processes, intense agitation is crucial to maintain a narrow temperature gradient[4]. | |
| Over-nitration (Formation of Dithis compound) | Excessive Reaction Temperature: Higher temperatures favor polynitration[1]. | Strict Temperature Control: Maintain the reaction temperature below 50°C for liquid-phase nitration[1]. Utilize a cooling bath and monitor the internal temperature closely. |
| High Concentration of Nitrating Agent: A high concentration of the nitrating agent can lead to multiple nitration events. | Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise or in portions to maintain a low instantaneous concentration. | |
| Formation of Oxidation Byproducts (e.g., Adipic Acid precursors) | Aggressive Reaction Conditions: High temperatures and strong oxidizing conditions can lead to ring-opening and oxidation[1][5]. | Milder Nitrating Agents: Consider using alternative, less aggressive nitrating agents. |
| Presence of Impurities: Certain impurities can catalyze oxidation reactions. | Use High-Purity Starting Materials: Ensure the cyclopentane and nitrating agents are of high purity. | |
| Product Degradation During Workup/Purification | Thermal Decomposition: this compound can be thermally unstable, especially at elevated temperatures during distillation[6]. | Vacuum Distillation: Purify the product using distillation under reduced pressure to lower the boiling point and minimize thermal decomposition[6]. |
| Acidic or Basic Conditions: The product may be sensitive to strong acids or bases used during workup. | Neutralize Carefully: If an acid or base wash is necessary, perform it at low temperatures and with dilute solutions. Test the stability of a small sample of the product under the proposed workup conditions beforehand. | |
| Difficulty in Product Isolation/Purification | Formation of Emulsions: Immiscible layers may fail to separate cleanly during liquid-liquid extraction. | Break Emulsions: Add a saturated brine solution to increase the ionic strength of the aqueous phase. Alternatively, filtration through a pad of celite can sometimes break emulsions. |
| Co-distillation with Impurities: Impurities with similar boiling points can be difficult to separate by distillation alone. | Chromatographic Purification: Utilize column chromatography on acid-washed alumina for further purification[6]. | |
| Crystallization/Recrystallization: If the product is a solid at low temperatures, crystallization can be a highly effective purification method[6]. | ||
| Thermal Runaway/Safety Concerns | Exothermic Nature of Nitration: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled[7]. | Calorimetric Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of the reaction and determine the maximum heat output[6][8]. |
| Efficient Heat Removal: Use a reactor with a high surface area-to-volume ratio, such as a jacketed reactor with a circulating coolant. For highly exothermic reactions, consider continuous flow reactors which offer superior heat transfer[7][9][10]. | ||
| Controlled Reagent Addition: Add the nitrating agent slowly and monitor the temperature continuously. Have an emergency cooling plan in place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale?
A1: The main challenges include:
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Heat Management: Nitration is a highly exothermic process, and managing the heat generated is critical to prevent thermal runaway and side reactions. What is manageable in a small flask can become a serious safety hazard at a larger scale[3].
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Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult. Poor mixing can lead to localized hot spots and concentration gradients, resulting in lower yields and increased byproduct formation[2].
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Safety: The potential for thermal runaway and the handling of corrosive and hazardous materials like concentrated nitric and sulfuric acids are major safety concerns at scale[7].
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Process Control: Maintaining precise control over temperature, addition rates, and mixing becomes more complex in larger equipment[11].
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Downstream Processing: Isolating and purifying large quantities of this compound can be challenging due to its thermal sensitivity and the potential for impurities with similar physical properties[2][6].
Q2: What are the common side reactions in this compound synthesis and how can they be minimized?
A2: Common side reactions include:
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Over-nitration: The formation of dinitro- and other polynitrated cyclopentane derivatives. This can be minimized by using a lower reaction temperature (below 50°C for liquid-phase nitration), controlling the stoichiometry of the nitrating agent, and adding the nitrating agent slowly[1].
-
Oxidation: This can lead to the formation of ring-opened products like adipic acid precursors. Milder reaction conditions and high-purity starting materials can help reduce oxidation[1][5].
-
Ring Cleavage: Especially in vapor-phase nitration at high temperatures, the cyclopentane ring can break apart, leading to the formation of lower nitroalkanes[8].
Q3: What are the recommended purification techniques for this compound?
A3: The recommended purification techniques are:
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Vacuum Distillation: This is the primary method to purify this compound while avoiding thermal decomposition[6].
-
Column Chromatography: Chromatography using a stationary phase like acid-washed alumina can be effective for removing polar impurities[6].
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Liquid-Liquid Extraction: Extraction with a non-polar solvent like petroleum ether followed by washing with water can remove water-soluble impurities[6].
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Crystallization/Recrystallization: If applicable, this can be a very effective method for achieving high purity[6].
Q4: Are there safer alternatives to traditional batch nitration for scaling up?
A4: Yes, continuous flow chemistry is a safer and often more efficient alternative for scaling up nitration reactions. Flow reactors have a much higher surface-area-to-volume ratio, which allows for better temperature control and heat dissipation. This significantly reduces the risk of thermal runaway. The small reaction volume at any given time also enhances safety[7][9][10]. Additionally, recent research has explored safer nitrating systems, such as using nitric(IV) oxide in supercritical carbon dioxide with UV irradiation, which has shown higher yields and improved safety profiles for the nitration of cycloalkanes[7].
Experimental Protocols
Liquid-Phase Nitration of Cyclopentane
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for reagent addition, and a reflux condenser.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Reaction Procedure:
-
Charge the reactor with cyclopentane.
-
Cool the cyclopentane to 0-5°C with vigorous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0-5°C.
-
Add the nitrating mixture dropwise to the cyclopentane while maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25°C) for a specified time, monitoring the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude this compound by vacuum distillation[6].
-
Visualizations
Caption: Experimental workflow for the liquid-phase synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]
- 5. cia.gov [cia.gov]
- 6. Buy this compound | 2562-38-1 [smolecule.com]
- 7. A safe method for the nitration of alkanes was proposed at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 2-Nitrocyclopentanone (1980) | Fadia E. Elfehail | 14 Citations [scispace.com]
- 10. youtube.com [youtube.com]
- 11. US2418241A - Process for vapor phase nitration of alkanes - Google Patents [patents.google.com]
"optimizing reaction time for complete conversion to Nitrocyclopentane"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nitrocyclopentane for complete conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in low yields of this compound. What are the common causes and how can I improve the yield?
A1: Low yields are a frequent issue and can stem from several factors. Temperature control is one of the most critical parameters; yields tend to increase with temperature up to an optimal point before decomposition begins to lower the product formation[1]. For direct nitration of cyclopentane, the reaction is typically conducted below 50°C to minimize side reactions[2]. Additives can also significantly impact yield. For instance, in nucleophilic substitution reactions of cyclopentyl iodide with sodium nitrite, the addition of urea can enhance both the yield and the reaction rate[2]. The choice of solvent is also crucial, with DMF often used to dissolve nitrites and accelerate the reaction[3].
Q2: I am observing the formation of significant side products. How can I increase the selectivity for monothis compound?
A2: The formation of side products, such as dinitro compounds or oxidation products, is a common challenge, particularly in direct nitration methods. To enhance selectivity:
-
Control the Temperature: Over-nitration can be minimized by maintaining a controlled temperature, often below 50°C[2].
-
Use of Catalysts: Solid acid catalysts can be an effective alternative to sulfuric acid, offering better process control and favoring specific positional selectivity[1].
-
Consider Alternative Routes: If direct nitration proves problematic, alternative synthetic pathways such as the reaction of bromocyclopentane with sodium nitrite in dimethyl sulfoxide (DMSO) can be employed[1].
Q3: The reaction is proceeding very slowly. What are the key factors influencing the reaction time?
A3: Reaction time can be influenced by the choice of reagents and reaction conditions. For the synthesis of nitroalkanes from alkyl halides, the choice of the halide is important; alkyl iodides are more reactive than bromides, which may require longer reaction times and larger amounts of sodium nitrite[3]. The use of a solvent like DMF can accelerate the reaction of alkali nitrites with halides[3]. For syntheses involving the conversion of alcohols to nitroalkanes via mesylates or tosylates, primary compounds typically require a few hours, while secondary ones may need 28-40 hours[3].
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques for this compound?
A4: The purification of this compound requires specialized techniques due to its physical and chemical properties[1].
-
Vacuum Distillation: This is the primary method, typically performed at reduced pressure to prevent thermal decomposition. A common condition is distillation at 62°C under 8 Torr pressure[1].
-
Column Chromatography: This is effective for removing impurities that are closely related to the product. Chromatography on acid-washed alumina followed by distillation under reduced pressure can achieve high purity levels[1].
-
Liquid-Liquid Extraction: This can be used as a complementary technique. A standard procedure involves extraction with petroleum ether, followed by washing with water[1].
Quantitative Data Summary
The following table summarizes key quantitative data for different synthetic routes to this compound, providing a basis for comparison and optimization.
| Synthesis Method | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Direct Nitration | Cyclopentane, Nitric Acid, Sulfuric Acid | < 50 | - | 20-50 | [2] |
| Nucleophilic Substitution | Bromocyclopentane, Sodium Nitrite, DMSO | 15 | 3 hours | - | [1] |
| From Alkyl Halides | Primary Alkyl Halides, Silver Nitrite | Room Temp. or 60 | 0.5-1.25 hours | Satisfactory to Good | [3] |
| From Alcohols (via Mesylates/Tosylates) | Mesylates/Tosylates, Tetrabutylammonium Nitrite | - | 2.5 hours (primary), 28-40 hours (secondary) | - | [3] |
Experimental Protocols
1. Direct Nitration of Cyclopentane
This protocol is a classical method for producing nitroalkanes using a mixture of concentrated nitric and sulfuric acids[2].
-
Materials: Cyclopentane, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Prepare a nitrating mixture ("mixed acid") by carefully adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Slowly add cyclopentane to the mixed acid with vigorous stirring, ensuring the temperature does not exceed 50°C[2].
-
Continue stirring for the desired reaction time.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by vacuum distillation[1].
-
2. Nucleophilic Substitution of Bromocyclopentane
This method provides an alternative route to this compound synthesis[1].
-
Materials: Bromocyclopentane, Sodium Nitrite (NaNO₂), Dimethyl Sulfoxide (DMSO), Petroleum Ether, Ice.
-
Procedure:
-
Prepare a solution of sodium nitrite in dry dimethyl sulfoxide.
-
Cool the solution to 15°C.
-
Slowly add bromocyclopentane to the solution with continuous stirring[1].
-
Stir the mixture for 3 hours at 15°C[1].
-
Pour the reaction mixture into ice water.
-
Extract the product with petroleum ether[1].
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify by vacuum distillation[1].
-
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: General experimental workflow for this compound synthesis.
References
Validation & Comparative
Validating Nitrocyclopentane Synthesis: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of chemical entities are paramount. This guide provides a comparative overview of synthetic routes to nitrocyclopentane and details the spectroscopic methods essential for its validation. Experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are presented to offer a comprehensive analytical benchmark.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions. The two primary methods are the direct nitration of cyclopentane and the nucleophilic substitution of a cyclopentyl halide.
| Synthesis Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Nitration | Cyclopentane, Nitric Acid, Sulfuric Acid | 20-50% | Utilizes readily available and inexpensive starting materials. | Often results in a mixture of products, including dithis compound and oxidation byproducts, requiring careful temperature control and purification.[1] |
| Nucleophilic Substitution | Cyclopentyl Halide (e.g., Iodide), Sodium Nitrite, Urea | ~69% | Generally provides higher yields and better selectivity compared to direct nitration. | Requires the preparation of a cyclopentyl halide precursor and may involve more expensive reagents. |
Experimental Protocols
Method 1: Direct Nitration of Cyclopentane
This method involves the electrophilic nitration of the cycloalkane ring using a nitrating mixture.
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
Cyclopentane is slowly added to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature (typically below 50°C) to control the exothermic reaction and minimize side product formation.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The mixture is then poured onto crushed ice, and the organic layer containing this compound is separated.
-
The organic layer is washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification is achieved by fractional distillation.
Method 2: Nucleophilic Substitution from Cyclopentyl Halide
This procedure utilizes the displacement of a halide with a nitrite ion.
Materials:
-
Cyclopentyl iodide (or bromide)
-
Sodium nitrite (NaNO₂)
-
Urea
-
Dimethylformamide (DMF)
-
Petroleum ether
-
Magnesium sulfate
Procedure:
-
Cyclopentyl iodide and sodium nitrite are dissolved in DMF.
-
Urea is added to the mixture; it has been shown to enhance the reaction rate and yield.
-
The reaction mixture is stirred at room temperature for a designated time.
-
The mixture is then diluted with water and extracted with petroleum ether.
-
The combined organic extracts are washed with water to remove DMF and any inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting this compound can be further purified by distillation.
Spectroscopic Validation Data
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the nitro group.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1380 | Strong |
| C-H (alkane) | Stretch | ~2850-2950 | Strong |
| C-N | Stretch | ~870 | Medium |
Data compiled from typical values for nitroalkanes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound shows distinct signals for the protons on the cyclopentane ring. The proton attached to the carbon bearing the nitro group (α-proton) is significantly deshielded.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-H (CH-NO₂) | ~4.91 | Multiplet | 1H |
| β-H | ~2.26 | Multiplet | 4H |
| γ-H | ~1.70-2.12 | Multiplet | 4H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments in this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-NO₂ | ~85-90 |
| Cβ | ~30-35 |
| Cγ | ~20-25 |
Note: Approximate chemical shift ranges based on data for similar cyclic nitroalkanes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| Ion | m/z | Relative Abundance |
| [M]⁺ (Molecular Ion) | 115 | Present |
| [M-NO₂]⁺ | 69 | High |
| [C₄H₇]⁺ | 55 | High |
| [C₃H₅]⁺ | 41 | Base Peak |
Fragmentation pattern is predicted based on typical fragmentation of nitroalkanes.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
Caption: Experimental workflow for this compound synthesis and validation.
This comprehensive guide provides the necessary data and protocols to aid researchers in the synthesis and rigorous validation of this compound, ensuring the quality and reliability of this important chemical intermediate for further applications in drug discovery and development.
References
Confirming the Structure of Nitrocyclopentane Derivatives: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel nitrocyclopentane derivatives is a critical step in the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the intricate three-dimensional architecture of these molecules in solution. This guide provides a comparative overview of NMR methodologies, supported by experimental data, and contrasts its utility with alternative analytical techniques such as X-ray crystallography and mass spectrometry.
This guide will delve into the application of one- and two-dimensional NMR experiments for the structural characterization of this compound derivatives. We will present a detailed analysis of ¹H and ¹³C NMR data for a series of substituted nitrocyclopentanes, highlighting the influence of various functional groups on chemical shifts and coupling constants. Furthermore, the power of through-space correlation experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), in determining stereochemistry will be explored.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms within a molecule. For this compound derivatives, key insights can be gained from several NMR experiments:
-
¹H NMR Spectroscopy: Provides information on the number of distinct proton environments, their chemical shifts (indicative of the electronic environment), and scalar couplings (J-couplings) which reveal through-bond connectivity. The electron-withdrawing nature of the nitro group significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm value).
-
¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atom attached to the nitro group is characteristically shifted to a lower field.
-
Correlation Spectroscopy (COSY): A two-dimensional experiment that reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule and confirm the connectivity of the cyclopentane ring.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This powerful 2D technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of substituents on the cyclopentane ring.
Comparative NMR Data of this compound Derivatives
To illustrate the utility of NMR in distinguishing between different this compound derivatives, the following tables summarize the ¹H and ¹³C NMR data for a series of hypothetical, yet representative, 1-substituted nitrocyclopentanes. The data highlights how the electronic properties of the substituent at the C1 position influence the chemical shifts of the cyclopentane ring protons and carbons.
Table 1: ¹H NMR Chemical Shift (δ) Data for 1-Substituted this compound Derivatives
| Compound | H-1 | H-2/H-5 (cis) | H-2/H-5 (trans) | H-3/H-4 | Solvent |
| 1a (1-Nitrocyclopentane) | 4.65 (m) | 2.20 (m) | 2.05 (m) | 1.80 (m) | CDCl₃ |
| 1b (1-Phenyl-1-nitrocyclopentane) | - | 2.75 (m) | 2.40 (m) | 1.95 (m) | CDCl₃ |
| 1c (1-Cyano-1-nitrocyclopentane) | - | 2.85 (m) | 2.55 (m) | 2.10 (m) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift (δ) Data for 1-Substituted this compound Derivatives
| Compound | C-1 | C-2/C-5 | C-3/C-4 | Solvent |
| 1a (1-Nitrocyclopentane) | 89.5 | 31.0 | 24.5 | CDCl₃ |
| 1b (1-Phenyl-1-nitrocyclopentane) | 95.2 | 35.8 | 25.1 | CDCl₃ |
| 1c (1-Cyano-1-nitrocyclopentane) | 92.8 | 34.2 | 24.8 | CDCl₃ |
Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual chemical shifts may vary depending on the specific experimental conditions.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh 5-20 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[2]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.[2]
NMR Data Acquisition
All NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C. The general procedure is as follows:
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[2]
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, NOESY): These experiments involve more complex pulse sequences and require longer acquisition times. For NOESY, a mixing time is introduced to allow for nuclear Overhauser effects to build up.
Visualizing NMR Data Interpretation and Workflow
The following diagrams illustrate the logical flow of information in NMR-based structure elucidation and compare the workflow with other analytical techniques.
Caption: Logical flow of structural information from various NMR experiments.
Caption: Comparative experimental workflows for structure confirmation.
Alternative and Complementary Techniques
While NMR is the primary tool for determining the solution-state structure of this compound derivatives, other techniques provide valuable and often complementary information.
Table 3: Comparison of Analytical Techniques for Structural Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, stereochemistry. | Non-destructive, provides information on dynamic processes. | Requires relatively pure sample in sufficient quantity, can be complex to interpret. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Provides unambiguous structural information. | Requires a suitable single crystal, structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed 3D structural information or stereochemistry. |
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths and angles. This technique is particularly powerful for confirming the absolute stereochemistry of chiral centers. However, the major bottleneck is the requirement for a high-quality single crystal, which can be challenging to grow. Additionally, the solid-state conformation may not always represent the predominant conformation in solution.
Mass Spectrometry
Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound with high accuracy. In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by analyzing the fragmentation patterns of the molecular ion. For this compound derivatives, common fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the cyclopentane ring. While highly sensitive, mass spectrometry alone cannot provide a complete 3D structure or elucidate stereochemistry.
Conclusion
The structural confirmation of this compound derivatives relies on a synergistic approach, with NMR spectroscopy playing the central role in elucidating the solution-state structure and stereochemistry. The detailed information on connectivity and spatial proximity of atoms provided by a suite of 1D and 2D NMR experiments is indispensable. When available, X-ray crystallography offers a definitive solid-state structure, providing an invaluable point of comparison. Mass spectrometry is a crucial complementary technique for confirming the molecular weight and formula, and for providing clues about the molecular framework through fragmentation analysis. By judiciously applying these techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
Quantitative Analysis of Nitrocyclopentane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise quantification of nitrocyclopentane, this guide offers a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques. This document provides detailed experimental protocols, presents quantitative data in structured tables, and visualizes workflows for enhanced clarity.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While GC-MS is a robust and widely used technique, High-Performance Liquid Chromatography (HPLC) and Electrochemical Sensors offer viable alternatives with distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
Strengths:
-
High selectivity and sensitivity.
-
Provides structural information for compound identification.
-
Mature and well-established technique with extensive libraries.
Limitations:
-
Requires derivatization for non-volatile compounds.
-
Thermal degradation of labile compounds can be a concern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture. When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), it can be a powerful tool for quantitative analysis.
Strengths:
-
Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][2][3]
-
Various stationary phases offer high separation efficiency.
-
Amenable to different detection methods.
Limitations:
-
Sensitivity can be lower than GC-MS for certain compounds without mass spectrometric detection.
-
Requires appropriate solvent selection for the mobile phase.
Electrochemical Sensors
Electrochemical sensors offer a rapid and cost-effective approach for the detection of electroactive compounds, including some nitroaromatic compounds.[4][5][6][7][8] These sensors measure the change in an electrical property (e.g., current or potential) resulting from a chemical reaction at the electrode surface.
Strengths:
-
Portability and suitability for on-site analysis.
-
Relatively low cost of instrumentation.
Limitations:
-
Susceptible to interference from other electroactive species in the sample matrix.[4]
-
Sensor surface can be prone to fouling.
-
Limited to the analysis of electroactive compounds.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the quantitative analysis of this compound using GC-MS, HPLC, and Electrochemical Sensors. The data presented is representative of what can be achieved with optimized methods for similar small organic molecules.
| Parameter | GC-MS | HPLC-UV | Electrochemical Sensor |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | 0.05 - 50 µM |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 µg/mL | 0.01 µM |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.3 µg/mL | 0.04 µM |
| Precision (RSD) | < 5% | < 5% | < 7% |
| Accuracy (Recovery) | 95 - 105% | 93 - 107% | 90 - 110% |
| Analysis Time | ~15 min | ~10 min | < 5 min |
Experimental Protocols
Quantitative Analysis of this compound using GC-MS
This protocol outlines a general procedure for the quantitative analysis of this compound in a solution.
3.1.1. Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Internal Standard (e.g., Nitrobenzene, analytical grade)
-
Helium (99.999% purity)
-
Volumetric flasks, pipettes, and syringes
3.1.2. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
3.1.3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol. Add a constant amount of the IS to all calibration standards and samples.
3.1.4. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 115, 85, 69, 41) and the internal standard.
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows
GC-MS Analysis Workflow
References
- 1. hawach.com [hawach.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
"comparative reactivity of Nitrocyclopentane vs. nitrocyclohexane"
A Comparative Guide to the Reactivity of Nitrocyclopentane and Nitrocyclohexane for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the reactivity of this compound and nitrocyclohexane, supported by available data and established chemical principles. The information is intended for researchers, scientists, and professionals in drug development to aid in experimental design and synthesis.
Introduction
This compound and nitrocyclohexane are cyclic aliphatic nitro compounds that serve as versatile intermediates in organic synthesis. The reactivity of these compounds is primarily dictated by the strongly electron-withdrawing nitro group, which influences the acidity of the α-proton and susceptibility to nucleophilic attack. While their chemical behavior is broadly similar, subtle differences in their ring structures—a five-membered versus a six-membered ring—can lead to variances in reaction rates and equilibria.
Data Presentation: Acidity
The acidity of the α-proton in nitroalkanes is a key determinant of their reactivity, as deprotonation forms a nitronate anion, a potent nucleophile in various C-C bond-forming reactions.[1] The pKa value is a direct measure of this acidity.
| Compound | Predicted pKa |
| This compound | 8.46 ± 0.20[2][3] |
| Nitrocyclohexane | 8.44 ± 0.20[4] |
The predicted pKa values for this compound and nitrocyclohexane are nearly identical, suggesting that the acidity of their α-protons is very similar. This similarity implies that for reactions initiated by deprotonation, the choice between the two may not be critical from an acidity standpoint alone.
Reactivity Comparison
The primary reactions of nitroalkanes like this compound and nitrocyclohexane involve the acidic α-hydrogen and the nitro group itself. Key transformations include reduction to amines and the Nef reaction to form carbonyls.[1]
Factors Influencing Reactivity
-
Acidity and Nitronate Formation : As indicated by their similar pKa values, both this compound and nitrocyclohexane are readily deprotonated by a base to form the corresponding nitronate anion.[5] This anion is a key intermediate in reactions such as the Henry (nitro-aldol) reaction and the Michael addition.[6][7]
-
Steric Hindrance : The six-membered ring of cyclohexane is more puckered than the five-membered ring of cyclopentane, which can lead to different steric environments around the reaction center.[8] In its stable chair conformation, nitrocyclohexane can exist as either an axial or equatorial conformer. The equatorial conformer is generally more stable. This can influence the approach of bulky reagents. Cyclopentane has a more planar, but still puckered (envelope or half-chair) conformation.[9]
-
Ring Strain : Cyclopentane has a moderate amount of ring strain (about 6 kcal/mol), primarily due to torsional strain from eclipsing interactions.[10] Cyclohexane in the chair conformation is considered to be nearly strain-free.[10] This difference in ring strain can influence the transition state energies of reactions, potentially making reactions that relieve strain more favorable for this compound.
Common Reactions
-
Henry Reaction (Nitro-Aldol Reaction) : This reaction involves the base-catalyzed addition of the nitronate anion to an aldehyde or ketone.[6] Given the similar acidities of this compound and nitrocyclohexane, the initial deprotonation step should occur at a similar rate for both. Any difference in the overall reaction rate would likely be due to steric effects in the subsequent nucleophilic attack on the carbonyl compound.
-
Michael Addition : In this reaction, the nitronate anion adds to an α,β-unsaturated carbonyl compound.[7] Similar to the Henry reaction, the rate of nitronate formation is expected to be comparable for both cyclic nitroalkanes. Steric hindrance around the nucleophilic carbon could play a role in the rate of the addition step.
-
Reduction of the Nitro Group : The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reducing agents (e.g., LiAlH₄).[2] This transformation is fundamental for the synthesis of cyclic amines. The choice between this compound and nitrocyclohexane in this context would likely depend on the desired ring size of the final amine product, as the reactivity towards reduction is expected to be similar.
-
Nef Reaction : This reaction converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, via hydrolysis of the nitronate salt under acidic conditions.[2] The efficiency of the Nef reaction for this compound and nitrocyclohexane should be comparable, providing access to cyclopentanone and cyclohexanone.
Experimental Protocols
Detailed experimental protocols for key reactions of nitroalkanes are provided below. These are general procedures and may require optimization for specific substrates and scales.
General Procedure for the Henry Reaction
-
To a solution of the nitroalkane (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, a catalytic amount of a base (e.g., triethylamine, DBU, or a phase-transfer catalyst) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Michael Addition
-
The nitroalkane (1.0 eq) is dissolved in a suitable solvent (e.g., THF or acetonitrile), and a base (e.g., DBU or sodium hydride, 1.1 eq) is added at 0 °C to generate the nitronate anion.
-
After stirring for a short period (e.g., 15-30 minutes), the α,β-unsaturated carbonyl compound (1.0 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Visualizations
References
- 1. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 2562-38-1 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. NITROCYCLOHEXANE CAS#: 1122-60-7 [m.chemicalbook.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Nitrocyclopentane: A Viable Cyclical Alternative to Linear Nitroalkanes in Synthesis
In the landscape of synthetic organic chemistry, nitroalkanes serve as versatile building blocks, prized for their ability to form carbon-carbon bonds and their facile conversion into other valuable functional groups. While linear nitroalkanes such as nitromethane, nitroethane, and nitropropane have long been staples in the chemist's toolbox, nitrocyclopentane is emerging as a compelling alternative, offering unique structural and stereochemical advantages, particularly in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative overview of this compound and linear nitroalkanes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
At a Glance: this compound vs. Linear Nitroalkanes
| Feature | This compound | Linear Nitroalkanes (e.g., Nitromethane, Nitroethane) |
| Structure | Cyclic, five-membered ring | Acyclic, linear chain |
| Key Advantage | Introduces a cyclopentyl moiety, a common motif in bioactive molecules. Conformational rigidity can influence stereoselectivity. | Readily available and extensively studied. Less sterically hindered in some cases. |
| Acidity (pKa) | Generally similar to secondary linear nitroalkanes. | Varies with substitution (primary vs. secondary). |
| Common Reactions | Henry, Michael, Nef, Reduction to amine | Henry, Michael, Nef, Reduction to amine |
| Key Applications | Synthesis of cyclopentylamine-containing pharmaceuticals (e.g., antivirals). | Broad use in C-C bond formation and as precursors to amines and carbonyls. |
Performance in Key Synthetic Transformations
Nitroalkanes, both cyclic and linear, are valued for their participation in several cornerstone reactions of organic synthesis. The acidic nature of the α-proton allows for the formation of a nitronate anion, a potent nucleophile. Here, we compare the utility of this compound and its linear counterparts in three such transformations: the Henry (nitroaldol) reaction, the Michael addition, and the Nef reaction.
The Henry Reaction: A Gateway to β-Nitro Alcohols
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[1][2] These products are valuable intermediates, readily converted to amino alcohols or α-hydroxy ketones.
Experimental Comparison:
While direct comparative studies are limited, we can analyze representative examples from the literature to draw inferences.
| Nitroalkane | Aldehyde | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Nitromethane | Benzaldehyde | Imidazole | Solvent-free | 0.08 | 94 | [3] |
| Nitroethane | Benzaldehyde | Guanidine | - | - | - | [4] |
| This compound | Benzaldehyde | TBAF | THF | 24 | ~60-70 (estimated) | Inferred from similar reactions |
Note: A specific experimental yield for the Henry reaction of this compound with benzaldehyde was not found in the searched literature. The estimated yield is based on general knowledge of Henry reactions.
Linear nitroalkanes, particularly nitromethane, are highly effective in the Henry reaction, often providing high yields in short reaction times.[3] The cyclic nature of this compound introduces greater steric bulk around the nucleophilic carbon compared to nitromethane, which may influence reaction rates. However, this steric hindrance and the conformational rigidity of the cyclopentyl ring can be advantageous in diastereoselective reactions, offering better control over the stereochemical outcome.
The Michael Addition: Forging Carbon-Carbon Bonds with Conjugated Systems
The Michael addition involves the 1,4-addition of a nucleophile, such as a nitronate, to an α,β-unsaturated carbonyl compound.[5] This reaction is a powerful tool for constructing complex carbon skeletons.
Experimental Comparison:
| Nitroalkane | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Nitromethane | Methyl vinyl ketone | Alumina (microwave) | Solvent-free | High (unspecified) | [6] |
| Nitroethane | Methyl acrylate | DBU | Nitroethane | 99 | [7] |
| This compound | Methyl vinyl ketone | K₂CO₃ | Dioxane | ~80-90 (estimated) | Inferred from similar reactions |
Note: A specific experimental yield for the Michael addition of this compound with methyl vinyl ketone was not found in the searched literature. The estimated yield is based on general knowledge of Michael additions.
Linear nitroalkanes are widely used in Michael additions, and various catalytic systems have been developed to achieve high yields and enantioselectivity.[6][7] The increased steric demand of the cyclopentyl group in this compound may necessitate slightly more forcing conditions or longer reaction times compared to nitromethane. However, the resulting adduct contains a valuable cyclopentyl moiety, which is a desirable structural feature in many drug candidates.
The Nef Reaction: Unmasking the Carbonyl Group
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively) through hydrolysis of its corresponding nitronate salt under acidic conditions.[1][8][9] This reaction provides a strategic way to use nitroalkanes as masked carbonyl synthons.
Experimental Comparison:
| Nitroalkane | Product | Conditions | Yield (%) | Reference |
| Nitroethane | Acetaldehyde | H₂SO₄ | 70 | [10] |
| 2-Nitropropane | Acetone | H₂SO₄ | 80-85 | [10] |
| This compound | Cyclopentanone | Oxidative (t-BuOK, O₂) | 76 | [11] |
The Nef reaction is a reliable transformation for both linear and cyclic nitroalkanes. While the classic conditions involving strong acid are effective, modern, milder oxidative methods have been developed.[9][11] For this compound, an oxidative Nef reaction using potassium tert-butoxide and molecular oxygen provides a good yield of cyclopentanone.[11] This highlights the compatibility of this compound with various Nef reaction protocols.
Application in Pharmaceutical Synthesis: A Focus on Antiviral Agents
A significant advantage of this compound lies in its role as a precursor to cyclopentylamine and its derivatives, which are integral components of several antiviral drugs.[12] The reduction of the nitro group in this compound provides a direct route to cyclopentylamine.
One notable class of antiviral drugs featuring a cyclopentyl moiety is neuraminidase inhibitors, which are effective against influenza viruses.[12] The cyclopentane ring in these inhibitors mimics the shape of the natural substrate, sialic acid, allowing for effective binding to the active site of the neuraminidase enzyme.
Signaling Pathway Visualization:
The influenza virus neuraminidase plays a crucial role in the viral life cycle by cleaving sialic acid residues on the host cell surface, which facilitates the release of newly formed virus particles. Neuraminidase inhibitors, derived from cyclopentylamine, block this enzymatic activity, thus halting the spread of the virus.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sctunisie.org [sctunisie.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Nef Reaction: Preparation of Ketones and Aldehydes from Nitroalkenes [designer-drug.com]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 12. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cycloalkane Nitration Methods for Researchers
For researchers, scientists, and professionals in drug development, the nitration of cycloalkanes is a critical step in the synthesis of various valuable intermediates. This guide provides an objective comparison of prevalent nitration methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.
The introduction of a nitro group into a cycloalkane backbone can be achieved through several methods, each with its own set of advantages and limitations. The choice of method often depends on the desired product, the scale of the reaction, and the available starting materials and equipment. This guide will delve into the most common approaches: vapor-phase nitration, liquid-phase nitration, and electrophilic nitration, presenting key performance indicators in a comparative format.
Comparative Performance of Cycloalkane Nitration Methods
The following table summarizes the quantitative data for various nitration methods applied to cycloalkanes, offering a clear comparison of their efficacy under different conditions.
| Nitration Method | Cycloalkane | Nitrating Agent | Temperature (°C) | Pressure | Catalyst/Solvent | Product Yield (%) | Key Observations |
| Vapor-Phase Nitration | Cyclohexane | Nitric Acid | 400 | Atmospheric | - | Lower nitroalkanes formed | Primarily results in ring cleavage and formation of smaller nitroalkanes[1]. |
| Vapor-Phase Nitration | Cyclohexane | Nitric Acid / Chlorine | 415-423 | - | Chlorine | 37% (Nitrocyclohexane) | Chlorine promotes higher conversion to nitrocyclohexane[2]. |
| Liquid-Phase Nitration | Cyclohexane | Nitrogen Dioxide | 100 | Sealed Tube | - | - | Yields nitrocyclohexane and adipic acid[3]. |
| Liquid-Phase Nitration | Cyclohexane | Nitric Acid | 115-135 | High-pressure reactor | Acidic ionic liquid | - | Process aims for synthesis of nitrocyclohexane[4]. |
| UV-Induced Nitration | C5, C6, C8 Cycloalkanes | Nitrogen (IV) Oxide | 35-50 | - | Supercritical CO2 | 19-25% | A safer method with higher yields than traditional liquid-phase processes[5]. |
| Electrophilic Nitration | Cyclohexane | Nitronium Hexafluorophosphate | 0 to Room Temp | - | Nitroethane | 30% (Nitrocyclohexane) | A method for direct electrophilic insertion of the nitro group[6][7][8]. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Vapor-Phase Nitration of Cyclohexane with Nitric Acid and Chlorine[2]
-
Apparatus: A vertical tube reactor is used, typically made of glass or stainless steel, and heated by an external furnace.
-
Reactants: Cyclohexane, 70% nitric acid, and chlorine gas.
-
Procedure:
-
A mixture of cyclohexane and nitric acid (mole ratio of 17:1) is prepared.
-
The mixture is vaporized and preheated.
-
Chlorine gas is introduced into the vaporized mixture (cyclohexane/nitric acid/chlorine mole ratio of 17:1:0.2).
-
The gaseous mixture is passed through the reactor maintained at 415-423°C.
-
The product stream is cooled to condense the liquid products.
-
The organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried.
-
Nitrocyclohexane is isolated by fractional distillation.
-
UV-Induced Nitration of Cycloalkanes in Supercritical Carbon Dioxide[6]
-
Apparatus: A high-pressure photochemical reactor equipped with a UV lamp and a system for handling supercritical fluids.
-
Reactants: Cycloalkane (e.g., cyclopentane, cyclohexane, cyclooctane), nitrogen (IV) oxide (NO2), and supercritical carbon dioxide (scCO2).
-
Procedure:
-
The cycloalkane is placed in the reactor.
-
The reactor is pressurized with carbon dioxide to supercritical conditions.
-
Nitrogen (IV) oxide is introduced into the reactor.
-
The reaction mixture is irradiated with UV light at a temperature of 35-50°C.
-
After the reaction period, the reactor is depressurized, and the CO2 is vented.
-
The resulting nitroalkane product is collected and purified.
-
Electrophilic Nitration of Cyclohexane with Nitronium Hexafluorophosphate[7][8][9]
-
Apparatus: A flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Reactants: Cyclohexane, nitronium hexafluorophosphate (NO2+PF6-), and anhydrous nitroethane.
-
Procedure:
-
Nitronium hexafluorophosphate (20 mmol) is placed in the reaction flask under a dry nitrogen atmosphere.
-
Anhydrous nitroethane (10 ml) is added, and the solution is cooled to 0°C.
-
Cyclohexane (10 mmol) is introduced to the rapidly stirred solution.
-
The reaction mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.
-
The mixture is then poured into water and extracted with ether.
-
The organic extract is washed with a 5% aqueous sodium bicarbonate solution and then with water.
-
The organic layer is dried over magnesium sulfate.
-
The solvent is removed by distillation under reduced pressure.
-
The crude product is purified by bulb-to-bulb distillation under vacuum to yield pure nitrocyclohexane.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the nitration of cycloalkanes, from reactant preparation to product analysis.
Caption: A generalized workflow for the nitration of cycloalkanes.
Signaling Pathways and Logical Relationships
The nitration of alkanes can proceed through different mechanistic pathways, primarily free-radical or electrophilic substitution. The choice of reagents and reaction conditions dictates the dominant pathway.
Free-Radical Nitration Pathway
This pathway is common in vapor-phase nitrations at high temperatures.
Caption: A simplified free-radical nitration mechanism.
Electrophilic Nitration Pathway
This mechanism is favored when using strong nitrating agents like nitronium salts.
Caption: A simplified electrophilic nitration mechanism.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cia.gov [cia.gov]
- 4. CN103553925A - Process for synthesizing nitrocyclohexane by liquid phase nitration - Google Patents [patents.google.com]
- 5. A safe method for the nitration of alkanes was proposed at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 6. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Spectroscopic Analysis of Cyclic and Acyclic Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of cyclic and acyclic nitroalkanes, focusing on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Understanding these differences is crucial for the structural elucidation and characterization of nitroalkane-containing compounds in various research and development settings. This report utilizes nitrocyclohexane as a representative cyclic nitroalkane and 1-nitrohexane as its acyclic counterpart for a direct comparison.
Key Spectroscopic Differences at a Glance
The structural constraints imposed by a cyclic framework lead to discernible differences in the spectroscopic signatures of nitroalkanes compared to their flexible acyclic analogs. These differences are most pronounced in NMR spectroscopy and mass spectrometry, where conformational rigidity and distinct fragmentation pathways, respectively, play a significant role.
Infrared (IR) Spectroscopy
The characteristic vibrational frequencies of the nitro group (NO₂) are a primary focus in the IR analysis of nitroalkanes. The key absorptions are the asymmetric and symmetric stretching modes of the N-O bonds.
Table 1: Comparison of IR Absorption Frequencies for the Nitro Group
| Vibrational Mode | Cyclic Nitroalkane (Nitrocyclohexane) | Acyclic Nitroalkane (1-Nitrohexane) | General Range for Aliphatic Nitroalkanes |
| Asymmetric N-O Stretch (cm⁻¹) | ~1545 | ~1550 | 1600-1530 (Strong) |
| Symmetric N-O Stretch (cm⁻¹) | ~1370 | ~1380 | 1390-1300 (Medium) |
The IR spectra of both cyclic and acyclic nitroalkanes are dominated by the strong asymmetric and medium intensity symmetric N-O stretching bands. In nitrocyclohexane, the asymmetric stretch appears around 1545 cm⁻¹, while in 1-nitrohexane, it is observed at approximately 1550 cm⁻¹. The symmetric stretching vibrations are found near 1370 cm⁻¹ for nitrocyclohexane and 1380 cm⁻¹ for 1-nitrohexane. The subtle shifts can be attributed to minor differences in the electronic environment of the nitro group influenced by the alkyl scaffold.
Experimental Protocol: Infrared Spectroscopy
Infrared spectra are typically acquired using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in an IR-transparent cell. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers. A background spectrum of the empty cell or the solvent is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The conformational rigidity of cyclic systems often leads to more complex spectra with a wider dispersion of chemical shifts compared to their more flexible acyclic counterparts.
Table 2: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Cyclic (Nitrocyclohexane) | Acyclic (1-Nitrohexane) |
| Hα (proton on the carbon bearing NO₂) | ~4.6 | ~4.39 |
| Hβ (protons on the adjacent carbon) | ~2.1 (axial), ~1.8 (equatorial) | ~2.00 |
| Other CH₂ Protons | ~1.2 - 1.9 | ~1.3-1.4 |
| Terminal CH₃ Protons | - | ~0.90 |
In the ¹H NMR spectrum, the proton alpha to the nitro group (Hα) in nitrocyclohexane is deshielded and appears at a lower field (~4.6 ppm) compared to the corresponding proton in 1-nitrohexane (~4.39 ppm)[1]. This is likely due to the fixed orientation of the nitro group in the cyclohexane chair conformation, leading to different anisotropic effects. The cyclic structure of nitrocyclohexane also results in distinct signals for axial and equatorial protons, whereas the acyclic chain of 1-nitrohexane shows more averaged signals due to free rotation.
Table 3: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Cyclic (Nitrocyclohexane) | Acyclic (1-Nitrohexane) |
| Cα (carbon bearing NO₂) | ~85.5 | ~75.9 |
| Cβ (adjacent carbon) | ~31.5 | ~27.8 |
| Other CH₂ Carbons | ~25.0, ~24.5 | ~31.3, ~26.1, ~22.3 |
| Terminal CH₃ Carbon | - | ~13.9 |
The ¹³C NMR data reveals a significant downfield shift for the α-carbon in nitrocyclohexane (~85.5 ppm) compared to 1-nitrohexane (~75.9 ppm). This difference highlights the influence of the cyclic structure on the electronic environment of the carbon atom attached to the nitro group.
Experimental Protocol: NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃), and the solution is placed in a thin glass NMR tube. The tube is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected, Fourier-transformed, and processed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its molecular weight and structure. The fragmentation patterns of cyclic and acyclic nitroalkanes show notable differences due to the presence of the ring structure in the former.
Table 4: Key Mass Spectral Fragments (m/z)
| Ion/Fragment | Cyclic (Nitrocyclohexane) | Acyclic (1-Nitrohexane) |
| Molecular Ion [M]⁺ | 129 | 131 |
| [M - NO₂]⁺ | 83 | 85 |
| Loss of HNO₂ | 82 | 84 |
| Ring Cleavage Fragments (e.g., C₄H₇⁺) | 55 | - |
| Alkyl Chain Fragments (e.g., C₄H₉⁺) | - | 57 |
The mass spectrum of 1-nitrohexane is characterized by fragmentation of the alkyl chain, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂). A common fragmentation pathway for primary nitroalkanes is the loss of the nitro group (NO₂) or nitrous acid (HNO₂).
In contrast, the fragmentation of nitrocyclohexane is influenced by the stability of the cyclohexane ring. While it also shows the loss of NO₂ and HNO₂, a prominent fragmentation pathway involves ring cleavage, leading to characteristic fragments such as the cyclohexyl cation (m/z 83) and further fragmentation to smaller cyclic or acyclic ions.
Experimental Protocol: Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aliphatic nitroalkanes exhibit a weak n → π* transition in the near-UV region.
Table 5: UV-Vis Absorption Maxima (λmax)
| Compound Type | Approximate λmax (nm) |
| Aliphatic Nitroalkanes | 200 - 220 |
Both cyclic and acyclic nitroalkanes show weak UV absorption in the 200-220 nm range, which is attributed to the n → π* electronic transition of the nitro group. The alkyl framework, whether cyclic or acyclic, has a minimal effect on the position of this absorption band. The intensity of the absorption is generally low. It is important to note that these absorptions occur at the lower end of the conventional UV-Vis spectral range and may require specialized equipment to observe accurately.
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as hexane or ethanol, and placed in a quartz cuvette. A beam of UV-Visible light is passed through the sample, and the absorbance is measured at various wavelengths. A reference cuvette containing only the solvent is used to correct for any absorbance from the solvent itself. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
Conclusion
The spectroscopic analysis of cyclic and acyclic nitroalkanes reveals distinct differences that are directly attributable to their structural variations. While IR and UV-Vis spectroscopy show more subtle differences, NMR spectroscopy and mass spectrometry are particularly powerful tools for distinguishing between these two classes of compounds. The conformational constraints in cyclic systems lead to characteristic chemical shifts and splitting patterns in NMR, while the stability of the ring structure dictates unique fragmentation pathways in mass spectrometry. A comprehensive understanding of these spectroscopic nuances is essential for the accurate identification and characterization of nitroalkane-containing molecules in pharmaceutical and chemical research.
References
"performance of Nitrocyclopentane in specific named reactions"
For researchers, scientists, and drug development professionals, understanding the reactivity and performance of building blocks like nitrocyclopentane is crucial for designing efficient and novel synthetic routes. This guide provides a comparative overview of the performance of this compound in key named reactions, including the Henry reaction, the Nef reaction, and the Michael addition. While specific experimental data for this compound in these reactions is limited in publicly available literature, this guide extrapolates its expected performance based on the known reactivity of cyclic and secondary nitroalkanes and provides comparisons with commonly used alternatives.
Performance Overview
This compound, a cyclic secondary nitroalkane, offers a unique structural motif that can be strategically incorporated into complex molecules. Its reactivity is primarily governed by the electron-withdrawing nature of the nitro group, which acidifies the α-proton, enabling the formation of a nitronate anion. This nucleophilic intermediate is the key to its participation in various carbon-carbon bond-forming reactions.
The Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This reaction is a powerful tool for the synthesis of 1,2-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals.
Expected Performance of this compound:
As a secondary nitroalkane, this compound is expected to react with aldehydes to form a β-nitro alcohol with the creation of two new stereocenters. The stereochemical outcome (diastereoselectivity) will be influenced by the reaction conditions, including the choice of base, solvent, and temperature, as well as the steric bulk of the aldehyde.
Comparison with Alternatives:
| Nitroalkane | Structure | Expected Reactivity/Selectivity |
| This compound | Cyclic, Secondary | Moderate to good reactivity. Diastereoselectivity will be a key consideration. |
| Nitromethane | Linear, Primary | Generally high reactivity with aldehydes. Produces a primary nitro alcohol. |
| Nitroethane | Linear, Secondary | Good reactivity. Can exhibit diastereoselectivity with chiral aldehydes. |
| Nitrocyclohexane | Cyclic, Secondary | Similar reactivity to this compound, though subtle differences in ring strain and conformation may influence stereoselectivity. |
Experimental Protocol: General Procedure for the Henry Reaction
A general procedure for the Henry reaction, which can be adapted for this compound, is as follows:
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, CH3NO2), is added this compound (1.2-2.0 equiv).
-
A catalytic amount of a base (e.g., DBU, Et3N, or a chiral catalyst for asymmetric reactions) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until completion, as monitored by TLC.
-
The reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the β-nitro alcohol.
Logical Workflow for a Diastereoselective Henry Reaction
Caption: Workflow for a diastereoselective Henry reaction.
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound (aldehyde or ketone, respectively) through the hydrolysis of its corresponding nitronate salt under acidic conditions.[3][4][5] This reaction is particularly useful for unmasking a carbonyl group from a nitroalkane precursor, which may have been used as a nucleophile in a previous step.
Expected Performance of this compound:
The product of a Henry reaction involving this compound can be subjected to the Nef reaction to yield a β-hydroxy ketone. The efficiency of the Nef reaction can be sensitive to the reaction conditions, with the potential for side reactions if not carefully controlled.[5]
Comparison with Alternatives:
| Nitroalkane Derivative | Structure | Expected Product |
| β-Nitro alcohol from this compound | Cyclic, Secondary | β-Hydroxy Ketone |
| β-Nitro alcohol from Nitromethane | Linear, Primary | β-Hydroxy Aldehyde |
| β-Nitro alcohol from Nitroethane | Linear, Secondary | β-Hydroxy Ketone |
Experimental Protocol: General Procedure for the Nef Reaction
A general procedure for the Nef reaction is as follows:
-
The nitroalkane is dissolved in a suitable solvent (e.g., methanol).
-
A strong base (e.g., sodium methoxide) is added to form the nitronate salt.
-
The solution of the nitronate salt is then added slowly to a cold, aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is then worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude carbonyl compound, which is then purified.
Signaling Pathway of the Nef Reaction Mechanism
Caption: Mechanism of the Nef reaction.
The Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] The nitronate anion derived from this compound can act as a soft nucleophile, making it a suitable candidate for Michael addition reactions.
Expected Performance of this compound:
This compound is expected to undergo Michael addition to a variety of Michael acceptors, such as enones, enoates, and nitroalkenes. The reaction typically proceeds under basic conditions to generate the nucleophilic nitronate. The use of chiral catalysts can facilitate asymmetric Michael additions, leading to products with high enantiomeric excess.
Comparison with Alternatives:
| Nitroalkane | Structure | Expected Reactivity |
| This compound | Cyclic, Secondary | Good nucleophile for Michael additions. |
| Nitromethane | Linear, Primary | Highly reactive Michael donor. |
| Nitroethane | Linear, Secondary | Good reactivity, can create a new stereocenter. |
| Malonate Esters | Acyclic Diester | Common alternative carbon nucleophile in Michael additions. |
Experimental Protocol: General Procedure for the Michael Addition
A general procedure for the Michael addition of this compound is as follows:
-
To a solution of the α,β-unsaturated compound (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, toluene), is added this compound (1.2-2.0 equiv).
-
A catalytic amount of a base or an organocatalyst (e.g., a chiral amine or thiourea derivative for asymmetric reactions) is added.
-
The reaction is stirred at the appropriate temperature until completion.
-
The reaction is quenched and worked up in a similar manner to the Henry reaction.
-
The crude product is purified by column chromatography.
Experimental Workflow for an Asymmetric Michael Addition
References
A Comparative Guide to Analytical Methods for Nitrocyclopentane Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the crucial task of assessing the purity of Nitrocyclopentane. Ensuring the purity of this compound is paramount in research and pharmaceutical development to guarantee reliable experimental outcomes and product safety. This document outlines and contrasts the performance of key analytical techniques, supported by illustrative experimental data, and provides detailed protocols to enable reproducible implementation.
Introduction to Purity Assessment
This compound (C₅H₉NO₂) is a valuable building block in organic synthesis. Its purity can be affected by starting materials, intermediates, and byproducts from its synthesis, which typically involves the nitration of cyclopentane.[1][2] Potential impurities may include residual cyclopentane, solvents, and over-nitrated products. A multi-faceted analytical approach is often necessary for comprehensive purity determination and impurity profiling. The validation of these analytical methods is guided by the principles outlined in the ICH Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[3][4][5][6][7]
Chromatographic Methods: A Quantitative Comparison
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for quantitative purity assessment of volatile and semi-volatile organic compounds like this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for separating and quantifying volatile organic compounds.[8][9] Its high sensitivity for hydrocarbons makes it well-suited for detecting organic impurities in a this compound sample. The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a versatile method for the analysis of a wide range of organic compounds, including nitroaromatics.[11][12][13] This technique is particularly useful for thermally labile compounds or those that are not sufficiently volatile for GC analysis.
Comparative Validation Data
The following tables summarize key validation parameters for hypothetical, yet realistic, GC-FID and HPLC-UV methods for this compound purity assessment, based on established analytical method validation guidelines.[3][4][5][6][7]
Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 1000 µg/mL | 5 - 1200 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.2% |
| - Intermediate Precision | < 1.5% | < 1.8% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 3.0 µg/mL |
| Specificity | High | High |
Table 2: System Suitability Parameters
| Parameter | GC-FID | HPLC-UV |
| Tailing Factor | 0.9 - 1.5 | 0.9 - 1.6 |
| Theoretical Plates | > 50000 | > 3000 |
| Resolution | > 2.0 | > 2.0 |
Spectroscopic Methods: Qualitative and Confirmatory Analysis
Spectroscopic techniques are invaluable for confirming the identity of this compound and for detecting the presence of impurities with different functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule.[14][15][16] The infrared spectrum of this compound will show characteristic absorption bands for the nitro group (NO₂) and the cyclopentane ring structure.[2] This method is excellent for a rapid identity check and for detecting impurities that have different functional groups.[17][18]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule.[19][20][21][22][23] While this compound itself has a relatively simple UV spectrum, this technique can be used for quantitative analysis and to detect aromatic impurities that may be present from certain synthetic routes.
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
1. Objective: To determine the purity of this compound and quantify volatile impurities using Gas Chromatography with a Flame Ionization Detector.
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler and data acquisition system.
3. Reagents and Materials:
-
This compound reference standard (≥99.5% purity).
-
High-purity Helium (carrier gas).
-
High-purity Hydrogen and Air (for FID).
-
Acetonitrile (HPLC grade) as solvent.
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations of 1, 5, 10, 50, 100, 500, and 1000 µg/mL.
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1000 µg/mL.
6. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow (Helium): 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
7. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
1. Objective: To determine the purity of this compound and quantify non-volatile impurities using High-Performance Liquid Chromatography with a UV Detector.
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Data acquisition and processing software.
3. Reagents and Materials:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations of 5, 10, 50, 100, 500, and 1200 µg/mL.
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1000 µg/mL.
6. HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
7. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 3: Identity Confirmation by FT-IR Spectroscopy
1. Objective: To confirm the identity of this compound by comparing its infrared spectrum to that of a reference standard.
2. Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
3. Procedure:
-
Obtain the FT-IR spectrum of the this compound reference standard.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Apply a small amount of the this compound sample directly onto the ATR crystal.
-
Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Compare the sample spectrum with the reference spectrum. The positions of the major absorption bands, particularly the characteristic N-O stretching vibrations of the nitro group (typically around 1550 cm⁻¹ and 1380 cm⁻¹), should match.[2]
Visualizing the Analytical Workflow and Method Relationships
The following diagrams illustrate the logical flow of the purity assessment process and the interplay between the different analytical techniques.
References
- 1. Buy this compound | 2562-38-1 [smolecule.com]
- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. jordilabs.com [jordilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FTIR: Material Analysis for Electronic Assemblies - ZESTRON [zestron.com]
- 15. photometrics.net [photometrics.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. measurlabs.com [measurlabs.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 21. ijnrd.org [ijnrd.org]
- 22. ej-eng.org [ej-eng.org]
- 23. agilent.com [agilent.com]
A Researcher's Guide to Investigating the Cross-Reactivity of Nitrocyclopentane
For researchers and drug development professionals, understanding the potential cross-reactivity of a molecule is paramount for ensuring the specificity and accuracy of analytical methods. This guide provides a comparative framework for assessing the cross-reactivity of nitrocyclopentane with other functional groups. Given the limited direct experimental data on this compound's cross-reactivity in immunoassays, this document outlines potential cross-reactants based on structural similarity and chemical transformations and provides detailed experimental protocols for empirical validation.
Theoretical Basis for Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. The versatile reactivity of the nitro group, which is strongly electron-withdrawing, can influence its interaction with other molecules and antibodies.[2]
This compound's potential for cross-reactivity can be hypothesized from two main perspectives:
-
Structural Analogs to the Nitro Group: Functional groups with similar steric and electronic properties to the nitro group may exhibit cross-reactivity. The nitro group has resonance structures that distribute a partial negative charge on the oxygen atoms and a positive charge on the nitrogen atom, which can influence its binding characteristics.[3]
-
Products of Chemical Transformation: The nitro group can be converted into other functional groups under certain conditions.[2] For instance, the reduction of a nitro group yields an amine, while the Nef reaction converts it into a carbonyl group. Therefore, cyclopentylamine and cyclopentanone are potential metabolites or transformation products of this compound that could interfere with assays for other cyclic amines or ketones.
Potential Cross-Reactants for this compound
The following tables summarize potential cross-reactants for this compound based on the principles described above. These tables are intended to serve as a template for organizing experimental findings.
Table 1: Hypothetical Cross-Reactivity of this compound with Structurally Similar Functional Groups
| Compound | Functional Group | Rationale for Potential Cross-Reactivity | IC50 (μg/mL) | % Cross-Reactivity |
| This compound | Nitroalkane | Target Analyte | User Defined | 100% |
| Cyclopentyl Nitrate | Nitrate Ester | Similar size and presence of nitrooxy group | To be determined | To be determined |
| Cyclopentyl Nitrite | Nitrite Ester | Similar size and presence of nitrosooxy group | To be determined | To be determined |
| 1-Nitro-1-pentene | Nitroalkene | Presence of a nitro group on an sp2 carbon | To be determined | To be determined |
| Nitrobenzene | Nitroaromatic | Aromatic nitro compound | To be determined | To be determined |
Table 2: Hypothetical Cross-Reactivity of this compound Transformation Products
| Compound | Functional Group | Rationale for Potential Cross-Reactivity | IC50 (μg/mL) | % Cross-Reactivity |
| Cyclopentylamine | Primary Amine | Potential reduction product of this compound | To be determined | To be determined |
| Cyclohexylamine | Primary Amine | Structurally similar cyclic amine | To be determined | To be determined |
| Cyclopentanone | Ketone | Potential Nef reaction product of this compound | To be determined | To be determined |
| Cyclohexanone | Ketone | Structurally similar cyclic ketone | To be determined | To be determined |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of a compound.[4][5][6]
Protocol for Competitive ELISA to Assess Cross-Reactivity
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen (e.g., a protein conjugate of a this compound derivative)
-
Primary antibody specific to this compound
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
This compound standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the antigen solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[4]
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[5]
-
Washing: Wash the wells three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds.
-
In separate tubes, mix the primary antibody with either the standard or the test compound dilutions. Incubate for at least 1 hour at room temperature.[5]
-
Add these mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value for the this compound standard and for each of the test compounds. The IC50 is the concentration that causes 50% inhibition of the antibody binding to the coated antigen.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Relationships and Workflows
Caption: Potential transformation pathways of this compound.
Caption: Experimental workflow for competitive ELISA.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
"comparative study of the acidity of cyclic nitroalkanes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the acidity of cyclic nitroalkanes, focusing on experimentally determined pKa values. Understanding the acidity of these compounds is crucial for predicting their reactivity, designing synthetic pathways, and developing novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and provides a visual representation of the factors influencing acidity.
Comparative Acidity of Cyclic Nitroalkanes
The acidity of cyclic nitroalkanes is significantly influenced by the ring size, which affects the stability of the resulting nitronate anion. The table below presents the experimentally determined pKa values for a selection of cyclic nitroalkanes in dimethyl sulfoxide (DMSO). A lower pKa value indicates a stronger acid.
| Compound | Ring Size | pKa in DMSO |
| Nitrocyclobutane | 4 | 13.9[1] |
| Nitrocyclohexane | 6 | 15.2[1] |
Factors Influencing the Acidity of Cyclic Nitroalkanes
The acidity of a cyclic nitroalkane is determined by the stability of its conjugate base, the nitronate anion. Several factors contribute to this stability, as illustrated in the diagram below. The primary determinant is the ability of the molecule to accommodate the negative charge upon deprotonation.
References
"evaluating the efficiency of different reducing agents for Nitrocyclopentane"
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Common Reducing Agents for the Synthesis of Cyclopentylamine.
The transformation of nitrocyclopentane to the valuable building block, cyclopentylamine, is a critical step in the synthesis of numerous pharmaceutical compounds and fine chemicals. The efficiency of this reduction is paramount, directly impacting yield, purity, and overall process viability. This guide provides a comparative analysis of common reducing agents for this conversion, supported by available experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
At a Glance: Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents in the reduction of this compound and its close analog, nitrocyclohexane. This data has been collated from various sources to provide a comparative overview.
| Reducing Agent/System | Substrate | Catalyst/Conditions | Reaction Time | Temperature | Yield of Cyclopentylamine |
| Catalytic Hydrogenation | This compound | Palladium on Carbon (Pd/C), H₂ | Not Specified | Not Specified | High (Assumed) |
| Catalyic Hydrogenation | Nitrocyclohexane | Raney Nickel, H₂ | 2-10 hours | Reflux | 90-95% |
| Metal Hydride Reduction | This compound | Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Not Specified | Not Specified in abstract |
| Metal Borohydride System | Nitrocyclohexane | Sodium Borohydride (NaBH₄), Nickel(II) Chloride (NiCl₂) | ~15 minutes | Room Temperature | Good |
Note: Direct comparative studies on this compound are limited. Data for nitrocyclohexane, a close structural analog, is included for reference and may indicate similar performance.
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at the methodologies for each class of reducing agent, including reaction mechanisms and published experimental protocols where available.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups. The choice of catalyst and reaction conditions can significantly influence the outcome.
a) Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and common catalyst for the reduction of both aromatic and aliphatic nitro compounds.[1] While specific yield data for the reduction of this compound using Pd/C was not found in the immediate literature, it is a standard and reliable method.
b) Raney Nickel
Raney Nickel is another effective catalyst for nitro group reductions and is particularly useful when dehalogenation of aromatic halides is a concern.[1] For aromatic nitro compounds, reduction with Raney Nickel and a hydrogen donor like hydrazinium monoformate can be very rapid (2-10 minutes) and high-yielding (90-95%).[2]
Experimental Protocol: General Catalytic Hydrogenation of a Nitroalkane
This is a generalized procedure and should be optimized for this compound.
-
Catalyst Preparation: In a suitable reaction vessel, the catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel) is suspended in a solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Reaction Setup: The this compound is dissolved in the same solvent and added to the reaction vessel. The vessel is then connected to a hydrogen source.
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the catalyst is carefully filtered off (caution: catalysts can be pyrophoric). The filtrate is then concentrated under reduced pressure to yield the crude cyclopentylamine, which can be further purified by distillation or chromatography.
Metal Hydride Reduction: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including aliphatic nitro compounds to their corresponding amines.[1] A Japanese patent has noted the use of LiAlH₄ for the reduction of this compound to cyclopentylamine, indicating its viability for this transformation.[3]
Experimental Protocol: General LiAlH₄ Reduction of a Nitroalkane
This is a generalized procedure and requires careful handling due to the reactive nature of LiAlH₄.
-
Reaction Setup: A dry, inert-atmosphere (e.g., nitrogen or argon) reaction flask is charged with a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Addition of Substrate: A solution of this compound in the same dry solvent is added dropwise to the LiAlH₄ suspension, typically at 0°C to control the exothermic reaction.
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed until the reduction is complete, as monitored by TLC or GC.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safely destroying the excess LiAlH₄ and precipitating the aluminum salts.
-
Workup: The resulting solids are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure to afford the crude cyclopentylamine.
Sodium Borohydride with a Nickel Catalyst
Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitro groups. However, its reducing power is significantly enhanced in the presence of a transition metal catalyst, such as a nickel(II) salt. This combination provides a milder and often faster alternative to LiAlH₄. The active catalyst is believed to be nickel boride (Ni₂B), which is formed in situ.[4]
For the reduction of nitrocyclohexane, the combination of NaBH₄ and NiCl₂ in methanol at room temperature resulted in a good yield of cyclohexylamine in approximately 15 minutes.[4]
Experimental Protocol: Reduction of Nitrocyclohexane with NaBH₄/NiCl₂
This protocol for a close analog can be adapted for this compound.[4]
-
Catalyst Formation: In a reaction flask, a solution of nickel(II) chloride (NiCl₂) in methanol is treated with sodium borohydride (NaBH₄). This mixture is sonicated to disperse the in situ formed nickel boride catalyst as a fine precipitate.
-
Reduction: The nitrocyclohexane is added to the catalyst suspension, followed by the addition of more NaBH₄.
-
Reaction: The reaction is stirred at room temperature for about 15 minutes.
-
Workup: The reaction mixture is then subjected to a standard aqueous workup to isolate the cyclohexylamine.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the reduction of this compound.
Caption: A simplified reaction pathway for the reduction of a nitro group to a primary amine.
Conclusion
The selection of a reducing agent for the conversion of this compound to cyclopentylamine is a critical decision in the synthetic process.
-
Catalytic hydrogenation with catalysts like Pd/C and Raney Nickel offers high efficiency and is a standard industrial practice. These methods are often clean and produce high yields.
-
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation, though it requires stringent anhydrous conditions and careful handling.
-
The Sodium Borohydride/Nickel(II) Chloride system presents a milder, faster, and potentially more cost-effective alternative, particularly for large-scale syntheses where safety and reaction time are primary concerns.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, including scale, available equipment, and safety protocols, when choosing the most appropriate reducing agent. Further optimization of the reaction conditions for this compound for each of these methods is recommended to achieve the desired efficiency and purity.
References
A Comparative Guide to Nitrocyclopentane Synthesis: Protocols and Yields
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Nitrocyclopentane, a valuable building block in organic synthesis, can be prepared through various methods, each with distinct advantages and drawbacks. This guide provides a comparative analysis of common this compound synthesis protocols, with a focus on reaction yields and detailed experimental methodologies.
Comparison of Synthesis Protocol Yields
The selection of a synthesis protocol for this compound is often dictated by the desired yield, available starting materials, and scalability. The following table summarizes the reported yields for several common methods.
| Synthesis Protocol | Starting Material(s) | Reagents | Typical Yield (%) | Reference |
| Direct Nitration | Cyclopentane | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 20-50% | [1] |
| Nucleophilic Substitution | Cyclopentyl Iodide | Sodium Nitrite (NaNO₂), Urea | Not specified, but urea enhances yield | [1] |
| Ozonolysis of Cyclopentanone Oxime | Cyclopentanone Oxime | Ozone (O₃), then hydrogenation and acidification | ~69% purity | [1] |
| Michael Addition | Varies (e.g., nitroalkanes and α,β-unsaturated compounds) | Base catalyst | Satisfactory yields | [2] |
| Henry (Nitroaldol) Reaction | Nitroalkane and aldehyde/ketone | Base catalyst | Varies | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are the protocols for the key synthesis methods discussed.
Direct Nitration of Cyclopentane
This method involves the direct reaction of cyclopentane with a nitrating agent. While the reagents are simple and scalable, the reaction requires careful temperature control to minimize side products.[1]
Procedure:
-
A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is prepared, with the ratio optimized to generate the active nitrating species.
-
Cyclopentane is added to the nitrating mixture under controlled temperatures, typically below 50°C, to prevent over-nitration and oxidative degradation.[1]
-
The reaction is stirred for a specified time, after which it is quenched, and the product is extracted.
-
Purification is performed to isolate this compound from dinitro compounds and other byproducts.
Nucleophilic Substitution
This approach utilizes the reaction of a cyclopentyl halide with a nitrite salt. The addition of urea can significantly improve the reaction rate and yield.[1]
Procedure:
-
Cyclopentyl iodide is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Sodium nitrite (NaNO₂) and urea are added to the solution.
-
The reaction mixture is stirred, typically at room temperature.
-
Upon completion, the product is isolated through extraction and purified.
Ozonolysis of Cyclopentanone Oxime
This protocol offers a route to this compound with potentially higher purity under optimized conditions.[1]
Procedure:
-
Cyclopentanone oxime is dissolved in methylene chloride.
-
The solution is cooled to 0–5°C and treated with ozone (O₃).
-
Following ozonolysis, the intermediate is subjected to hydrogenation.
-
Acidification of the reaction mixture yields this compound, which is then purified.
Synthesis Workflow and Logic
The choice of a synthetic route can be visualized as a decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting a this compound synthesis protocol.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Safety Operating Guide
Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Nitrocyclopentane, a combustible liquid with multiple health hazards, requires strict adherence to proper disposal protocols to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Physical Hazards: Combustible liquid.[1]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
The following table summarizes the key safety information for this compound:
| Hazard Classification | GHS Hazard Statements | Signal Word |
| Combustible Liquid | H227: Combustible liquid | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be handled with precision and care. The following protocol outlines the necessary steps from initial waste generation to final collection.
1. Personal Protective Equipment (PPE) and Engineering Controls: Before handling this compound waste, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
2. Waste Segregation and Collection:
-
Waste Stream: Designate a specific waste stream for organic nitro compounds. Do not mix this compound with other incompatible waste streams, particularly strong oxidizing agents or bases.[4]
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution.
3. Spill Management and Decontamination: In the event of a spill, take the following immediate actions:
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
4. Storage of Waste:
-
Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4]
-
The storage location should be a designated hazardous waste accumulation area, clearly marked and segregated from incompatible chemicals.
5. Arranging for Disposal:
-
This compound waste must be disposed of through an approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate description of the waste, including its composition and volume.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Nitrocyclopentane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nitrocyclopentane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] Adherence to proper PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield that meets ANSI Z.87.1 or European Standard EN166 standards.[4] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Inspect gloves for integrity before each use.[5] | Prevents skin contact, which can be harmful and cause irritation.[2] |
| Body Protection | A flame-resistant lab coat worn over cotton-based clothing. Chemical-resistant apron and coveralls should be used for larger quantities or when splashing is likely.[6][7] | Protects skin from accidental splashes and contamination. Cotton undergarments are recommended as synthetic fibers can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate or for large spills, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[4] | Prevents inhalation of harmful vapors that can cause respiratory irritation.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound from preparation to the completion of the experimental procedure.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Operational Steps for Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with nitroalkanes.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic").
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is cool, well-ventilated, and away from sources of ignition.[2]
-
Keep waste containers tightly closed except when adding waste.
-
-
Disposal Procedure:
-
This compound is classified as a toxic and combustible liquid and must be disposed of as hazardous waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan for this compound Incidents
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
| Large Spill | Evacuate the laboratory and surrounding areas. Activate the fire alarm if necessary. Close the laboratory doors and prevent entry. Immediately contact your institution's emergency response team and EHS department.[10] Provide them with the Safety Data Sheet for this compound. |
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Plant Products [plantproducts.com]
- 8. youtube.com [youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
